4-[2-(Trifluoromethyl)phenyl]piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9/h1-4,9,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWQOXAWVPAOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465109 | |
| Record name | 4-[2-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308823-90-7 | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308823-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of 4-[2-(Trifluoromethyl)phenyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 4-[2-(Trifluoromethyl)phenyl]piperidine, a heterocyclic compound of significant interest in medicinal chemistry. This document moves beyond a simple recitation of facts to offer a deeper understanding of the molecule's structural characteristics, the rationale behind its synthesis and analysis, and its relevance in the broader context of drug discovery.
Introduction: The Significance of the 4-Arylpiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. When combined with an aryl substituent at the 4-position, the resulting 4-arylpiperidine framework becomes a privileged scaffold in drug design, forming the core of numerous approved drugs targeting the central nervous system (CNS) and other biological systems.
The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring, as seen in 4-[2-(Trifluoromethyl)phenyl]piperidine, imparts unique and often beneficial properties to the molecule. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The ortho-substitution pattern of the trifluoromethyl group in the title compound introduces specific steric and electronic effects that are critical to its conformational behavior and interaction with target proteins.
This guide will delve into the detailed molecular architecture of 4-[2-(Trifluoromethyl)phenyl]piperidine, offering insights into its synthesis, structural analysis, and the implications of its unique features for drug development.
Molecular Structure and Conformational Analysis
The molecular structure of 4-[2-(Trifluoromethyl)phenyl]piperidine consists of a piperidine ring connected at its 4-position to a phenyl ring, which is substituted with a trifluoromethyl group at the ortho position.
Key Structural Features:
Conformational Preferences
The piperidine ring typically adopts a chair conformation to minimize steric strain. In 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. For 4-arylpiperidines, the phenyl group generally has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring.[4]
However, the ortho-trifluoromethyl group in 4-[2-(Trifluoromethyl)phenyl]piperidine introduces a significant steric bulk. This steric hindrance can influence the rotational orientation of the phenyl ring and may have a subtle impact on the chair conformation of the piperidine ring itself. While the equatorial preference of the aryl group is expected to be maintained, the energetic barrier to rotation around the C-C bond connecting the two rings is likely to be higher compared to an unsubstituted phenyl ring.
Computational modeling and experimental techniques such as NMR spectroscopy are crucial for elucidating the precise conformational equilibrium and the rotational dynamics of the phenyl group. Understanding these conformational subtleties is paramount in drug design, as the three-dimensional shape of the molecule dictates its ability to bind to a specific biological target.
Logical Relationship: Conformation and Biological Activity
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is well-suited for the synthesis of 4-arylpiperidines. This protocol outlines a general procedure based on established methodologies.
Step-by-Step Methodology:
-
Preparation of the Boronic Acid/Ester: 2-Bromobenzotrifluoride is reacted with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane) to form the corresponding boronic ester.
-
Cross-Coupling Reaction: The resulting boronic ester is then coupled with an N-protected 4-halopiperidine, such as N-Boc-4-iodopiperidine, using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., sodium carbonate or potassium phosphate) in a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Deprotection: The N-Boc protecting group is removed under acidic conditions, typically by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, 4-[2-(Trifluoromethyl)phenyl]piperidine, often isolated as its hydrochloride salt.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly efficient in mediating the transmetalation and reductive elimination steps of the cross-coupling cycle. The choice of ligands (e.g., dppf, PPh₃) is crucial for stabilizing the palladium species and promoting the desired reactivity.
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. It is stable under the cross-coupling reaction conditions and can be readily removed under mild acidic conditions, ensuring the integrity of the final product.
-
Base: The base is essential for the activation of the boronic acid/ester and for neutralizing the acid generated during the reaction, thus facilitating the catalytic cycle.
Structural Characterization and Analytical Protocols
The unambiguous identification and characterization of 4-[2-(Trifluoromethyl)phenyl]piperidine rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include those for the aromatic protons of the trifluoromethylphenyl group and the aliphatic protons of the piperidine ring. The chemical shifts and coupling constants of the piperidine protons can provide insights into the chair conformation and the equatorial orientation of the aryl substituent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift provides a sensitive probe of the electronic environment.
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the acquired data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the trifluoromethyl group or fragments from the piperidine ring.
-
Electrospray Ionization (ESI-MS): This softer ionization technique is particularly useful for analyzing the hydrochloride salt, where the protonated molecule [M+H]⁺ will be observed.
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled to a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize either EI or ESI as the ionization source.
-
Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for high-resolution mass spectrometry (HRMS) to confirm the elemental formula.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique can unequivocally confirm the chair conformation of the piperidine ring and the relative orientation of the substituents.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.
Workflow for Structural Elucidation
Caption: A typical workflow for the complete structural analysis.
Pharmacological Relevance and Future Directions
While specific biological activity data for 4-[2-(Trifluoromethyl)phenyl]piperidine is not extensively published in readily accessible literature, the structural motifs present suggest a high potential for biological activity, particularly within the central nervous system.
-
Dopamine and Serotonin Receptor Ligands: The 4-arylpiperidine scaffold is a well-known pharmacophore for dopamine (D₂) and serotonin (5-HT) receptors. Modifications to the aryl ring, such as the introduction of a trifluoromethyl group, can fine-tune the selectivity and affinity for different receptor subtypes.
-
Ion Channel Modulators: Phenylpiperidine derivatives have also been investigated as modulators of various ion channels, including sodium and calcium channels. [5]* Enzyme Inhibitors: The unique electronic properties of the trifluoromethyl group can facilitate interactions with enzyme active sites, making derivatives of this compound potential candidates for enzyme inhibitors.
The development of a robust synthetic route and comprehensive structural characterization, as outlined in this guide, are critical first steps in the exploration of the pharmacological potential of 4-[2-(Trifluoromethyl)phenyl]piperidine and its analogues. Further research, including in vitro binding assays, functional assays, and in vivo studies, is necessary to elucidate its specific biological targets and therapeutic utility.
Conclusion
4-[2-(Trifluoromethyl)phenyl]piperidine is a molecule of considerable interest, combining the privileged 4-arylpiperidine scaffold with the unique properties of the trifluoromethyl group. A thorough understanding of its molecular structure, conformational behavior, and physicochemical properties is essential for any drug discovery program centered on this or related compounds. The synthetic and analytical protocols described herein provide a self-validating framework for researchers to confidently prepare and characterize this molecule, paving the way for future pharmacological investigations and the potential development of novel therapeutics.
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Synthesis of 4-[2-(Trifluoromethyl)phenyl]piperidine
An In-Depth Technical Guide to the
Abstract
The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous centrally active pharmaceuticals.[1][2][3] The specific substitution of a 2-(trifluoromethyl)phenyl group at the 4-position confers unique pharmacological properties, largely due to the influence of the trifluoromethyl (CF3) group on metabolic stability, lipophilicity, and binding interactions.[4][5] This guide provides a comprehensive overview of the primary synthetic strategies for constructing 4-[2-(trifluoromethyl)phenyl]piperidine, a key intermediate in drug discovery. We will dissect two robust and scalable synthetic routes: the catalytic hydrogenation of a pyridine precursor and the addition of an organometallic reagent to a piperidone electrophile. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed protocols but also the critical scientific rationale behind the selection of reagents and reaction conditions.
Introduction: The Significance of the 4-[2-(Trifluoromethyl)phenyl]piperidine Moiety
The piperidine ring is a cornerstone of many successful drugs due to its ability to exist in a stable chair conformation, presenting substituents in well-defined spatial orientations for optimal receptor engagement.[2] When combined with an aryl group at the C4 position, it forms the structural core of potent analgesics and other CNS-targeting agents.[1][3]
The introduction of a trifluoromethyl (CF3) group is a widely used strategy in drug design.[4] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the CF3 group can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism (e.g., aromatic C-H oxidation).
-
Increase Binding Affinity: Through favorable interactions with protein active sites.
-
Improve Membrane Permeability: By increasing overall lipophilicity, which can be crucial for oral bioavailability and blood-brain barrier penetration.
The target molecule, 4-[2-(trifluoromethyl)phenyl]piperidine (PubChem CID: 11413558), serves as a vital building block for developing novel therapeutics targeting a range of biological pathways.[6] Its synthesis, therefore, is of paramount importance to the drug development community.
Strategic Overview of Synthetic Pathways
The construction of the C(sp²)-C(sp³) bond between the phenyl and piperidine rings is the central challenge in synthesizing the target molecule. Two primary retrosynthetic disconnections lead to the most viable forward-synthetic strategies.
Caption: High-level retrosynthetic strategies for 4-[2-(Trifluoromethyl)phenyl]piperidine.
This guide will focus on these two divergent, yet highly effective, approaches.
Strategy 1: Suzuki Coupling Followed by Catalytic Hydrogenation
This elegant two-step sequence is arguably the most efficient and popular method. It involves first creating the C-C bond by coupling a pyridine derivative with a boronic acid, followed by the reduction of the aromatic pyridine ring to the desired piperidine.
Mechanistic Rationale
Step A: Suzuki-Miyaura Cross-Coupling. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[7][8] The reaction couples an organoboron species (here, 2-(trifluoromethyl)phenylboronic acid) with an organic halide (4-halopyridine) using a palladium catalyst.[9]
The catalytic cycle proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine.[9]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base (e.g., Na2CO3, Cs2CO3) to form a more nucleophilic 'ate' complex from the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst.[9]
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The Biological Activity of 4-[2-(Trifluoromethyl)phenyl]piperidine: A Technical Guide for Drug Discovery Professionals
Introduction: Deconstructing a Privileged Scaffold for Novel Therapeutics
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a core structural motif present in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its prevalence is not coincidental; the piperidine moiety often imparts favorable pharmacokinetic properties, including improved metabolic stability, enhanced membrane permeability, and reduced toxicity.[1] When combined with the potent electronic and metabolic influences of a trifluoromethyl (CF3) group, the resulting molecule, 4-[2-(trifluoromethyl)phenyl]piperidine, emerges as a compound of significant interest for drug discovery and development.
This technical guide provides an in-depth analysis of the predicted biological activities of 4-[2-(trifluoromethyl)phenyl]piperidine, based on a synthesis of structure-activity relationship (SAR) data from related compounds. We will explore the pharmacological implications of its constituent parts, propose potential molecular targets and therapeutic applications, and provide detailed experimental protocols for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related molecules.
The Pharmacological Significance of Key Structural Features
The predicted biological activity of 4-[2-(trifluoromethyl)phenyl]piperidine is a direct consequence of the interplay between its two primary structural components: the piperidine ring and the ortho-substituted trifluoromethylphenyl group.
The Piperidine Moiety: A Gateway to the CNS
The six-membered heterocyclic amine, piperidine, is a cornerstone of CNS drug design.[1][3] Its ability to exist in a protonated state at physiological pH allows for critical interactions with biological targets and influences its solubility and transport across the blood-brain barrier.[1] The piperidine scaffold is a key component in a wide range of pharmaceuticals, including analgesics, antipsychotics, and antidepressants.[4] Its incorporation into a molecule can modulate lipophilicity and basicity, crucial parameters for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.
The Trifluoromethyl Group: A Bioisostere with Profound Impact
The trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry, often employed to enhance a drug's potency and metabolic stability.[5][6] Its strong electron-withdrawing nature can significantly alter the acidity of nearby functional groups and influence binding interactions with target proteins.[7][8] The CF3 group is known to increase lipophilicity, which can improve a molecule's ability to cross cellular membranes.[6] Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby prolonging a drug's half-life.[8] The introduction of a trifluoromethyl group has been a successful strategy in the development of numerous FDA-approved drugs.[9][10]
The ortho-position of the trifluoromethyl group on the phenyl ring in 4-[2-(trifluoromethyl)phenyl]piperidine is particularly noteworthy. This substitution pattern can induce a specific conformational preference in the molecule, which may lead to higher selectivity for its biological target.[11]
Hypothesized Biological Activities and Molecular Targets
Based on the known activities of structurally similar compounds, we can hypothesize several potential biological activities for 4-[2-(trifluoromethyl)phenyl]piperidine.
Central Nervous System Activity
Given the prevalence of the piperidine scaffold in CNS-active drugs, it is highly probable that 4-[2-(trifluoromethyl)phenyl]piperidine will exhibit activity within the central nervous system.
-
Serotonin (5-HT) Receptor Modulation: A structurally related compound, LPH-5 ((S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine), is a potent and selective serotonin 5-HT2A receptor agonist.[12][13] This suggests that 4-[2-(trifluoromethyl)phenyl]piperidine may also interact with serotonin receptors. Depending on the specific interactions, it could act as an agonist, antagonist, or modulator, with potential applications in treating depression, anxiety, or other psychiatric disorders.
-
Dopamine (D) and Sigma (σ) Receptor Interactions: Piperidine derivatives are known to interact with dopamine and sigma receptors.[14][15] These receptors are implicated in a range of neurological and psychiatric conditions, including psychosis and pain.[14]
-
Opioid Receptor Modulation: The piperidine nucleus is an essential component of morphine and other opioid analgesics.[4] Structure-activity relationship studies have shown that modifications to the phenylpiperidine scaffold can lead to potent and selective opioid receptor agonists.[16]
Anticancer and Anti-inflammatory Potential
The trifluoromethyl group is a feature in a number of anticancer and anti-inflammatory drugs.[17]
-
Antiproliferative Activity: Compounds containing the trifluoromethylphenyl moiety have demonstrated antiproliferative activity against various cancer cell lines.[17] The mechanism could involve the inhibition of key signaling pathways involved in cell growth and survival.
-
Anti-inflammatory Effects: The trifluoromethyl group has been associated with significant anti-inflammatory activity in various studies.[17]
The following table summarizes the hypothesized biological activities and potential therapeutic applications:
| Hypothesized Biological Activity | Potential Molecular Target(s) | Potential Therapeutic Application(s) |
| CNS Modulation | Serotonin (5-HT) Receptors | Depression, Anxiety, Psychosis |
| Dopamine (D) Receptors | Psychosis, Parkinson's Disease | |
| Sigma (σ) Receptors | Neuropathic Pain, Neuroprotection | |
| Opioid Receptors | Pain Management | |
| Anticancer Activity | Kinases, Transcription Factors | Oncology |
| Anti-inflammatory Activity | Cyclooxygenases (COX), Cytokines | Inflammatory Disorders |
Experimental Validation: A Roadmap for Researchers
To validate the hypothesized biological activities of 4-[2-(trifluoromethyl)phenyl]piperidine, a systematic approach involving both in vitro and in vivo assays is essential.
In Vitro Assays: Target Identification and Characterization
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound for a panel of CNS receptors.
-
Protocol:
-
Prepare cell membrane homogenates expressing the target receptors (e.g., 5-HT, dopamine, sigma, opioid receptor subtypes).
-
Incubate the membrane preparations with a radiolabeled ligand specific for the receptor of interest in the presence of increasing concentrations of 4-[2-(trifluoromethyl)phenyl]piperidine.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the Ki (inhibition constant) value to quantify the binding affinity of the test compound.
-
-
-
Functional Assays:
-
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.
-
Protocol (Example for a G-protein coupled receptor):
-
Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP measurement, calcium flux assay).
-
For agonist testing, treat the cells with increasing concentrations of 4-[2-(trifluoromethyl)phenyl]piperidine and measure the reporter signal.
-
For antagonist testing, pre-incubate the cells with the test compound before stimulating with a known agonist and measure the inhibition of the agonist-induced signal.
-
Construct dose-response curves to determine EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values.
-
-
-
Anticancer Cell Viability Assays:
-
Objective: To assess the cytotoxic and antiproliferative effects of the compound on cancer cell lines.
-
Protocol (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 4-[2-(trifluoromethyl)phenyl]piperidine for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength to determine the percentage of viable cells relative to an untreated control.
-
-
In Vivo Models: Assessing Therapeutic Potential
-
Animal Models of CNS Disorders:
-
Objective: To evaluate the efficacy of the compound in relevant animal models of depression, anxiety, or psychosis.
-
Protocol (Example for Antidepressant Activity - Forced Swim Test in Mice):
-
Administer 4-[2-(trifluoromethyl)phenyl]piperidine or a vehicle control to mice.
-
After a specified pre-treatment time, place each mouse in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during the test session.
-
A significant decrease in immobility time in the compound-treated group compared to the control group suggests potential antidepressant-like activity.
-
-
-
Xenograft Models for Anticancer Activity:
-
Objective: To determine the in vivo antitumor efficacy of the compound.
-
Protocol:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer 4-[2-(trifluoromethyl)phenyl]piperidine or vehicle to the mice according to a defined schedule.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, excise the tumors and weigh them. A significant reduction in tumor growth in the treated group indicates in vivo efficacy.
-
-
Visualizing the Hypothesized Mechanism of Action
To illustrate a potential signaling pathway, the following diagram depicts the hypothesized modulation of the serotonin 5-HT2A receptor by 4-[2-(trifluoromethyl)phenyl]piperidine, leading to downstream signaling events.
Caption: Hypothesized 5-HT2A receptor agonism pathway.
Conclusion and Future Directions
The structural features of 4-[2-(trifluoromethyl)phenyl]piperidine strongly suggest a high potential for significant biological activity, particularly within the central nervous system. The combination of the privileged piperidine scaffold and the influential trifluoromethyl group makes this compound a compelling candidate for further investigation in drug discovery programs. The experimental roadmap provided in this guide offers a clear path for elucidating its pharmacological profile and therapeutic potential. Future research should focus on a comprehensive screening against a broad panel of biological targets, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The exploration of this and related chemical spaces holds promise for the development of novel therapeutics for a range of human diseases.
References
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(Author(s) of the review on FDA-approved trifluoromethyl group-containing drugs). (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(2054). [Link][9][10]
-
Märcher-Rørsted, E., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link][12][13]
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(Author(s) of the review on piperidine-containing drugs). (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link][1]
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(Author(s) of the study on trifluoromethoxy)phenylboronic acids). (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(2007). [Link][11]
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(Author(s) of the review on piperidine derivatives). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link][2]
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(Author(s) of the review on the role of trifluoromethyl and trifluoromethoxy groups). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link][5]
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(Author(s) of the study on trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas). (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules. [Link][7]
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(Author(s) of the ResearchGate article on the role of trifluoromethyl and trifluoromethoxy groups). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link][8]
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(Author(s) of the study on piperidine-substituted quinolones). (n.d.). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]
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(Author(s) of the study on piperazine and piperidine derivatives as H3 and sigma-1 receptor antagonists). (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link][14]
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(Author(s) of the review on FDA-approved trifluoromethyl group-containing drugs). (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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(Author(s) of the study on piperidine derivatives as analgesics). (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. [Link][4]
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(Author(s) of the article on the design and biological activity of trifluoromethyl containing drugs). (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link][6]
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(Author(s) of the study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives). (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]
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(Author(s) of the study on piperazine and piperidine derivatives as H3 and sigma-1 receptor antagonists). (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link][15]
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(Author(s) of the encyclopedia entry on pharmacological applications of piperidine derivatives). (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link][3]
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(Author(s) of the study on alkyl/phenylalkyl piperidine analogues as mu opioid receptor agonists). (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link][16]
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(Author(s) of the study on trifluoromethyl thioxanthone analogues). (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link][17]
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(Author(s) of the review on chiral piperidine scaffolds). (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
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(Author(s) of the article on the structure of trifluoromethyl piperidine derivative). (n.d.). Structure of trifluoromethyl piperidine derivative. ResearchGate. [Link][18]
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Potential research applications of 4-[2-(trifluoromethyl)phenyl]piperidine
An In-depth Technical Guide to the Research Applications of (Trifluoromethyl)phenylpiperidine Analogs
A Whitepaper for Advanced Drug Discovery and Neuroscience Research
Abstract
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous neurologically active agents. The introduction of a trifluoromethyl (CF₃) group onto the phenyl ring significantly modulates a compound's lipophilicity, metabolic stability, and receptor binding affinity, making it a key functionalization in modern drug design. This guide explores the potential research applications of 4-[2-(trifluoromethyl)phenyl]piperidine, a specific but sparsely documented member of this class. By examining the extensive research conducted on its close structural and functional analog, (±)-3-(Trifluoromethyl)phenylpiperidine (3-TFMPP), we can construct a robust framework for investigating the utility of the 2-substituted isomer. This document provides researchers, scientists, and drug development professionals with a technical overview of potential mechanisms, validated experimental protocols, and data interpretation strategies relevant to this compound class for probing the serotonergic system.
Introduction: The Significance of the (Trifluoromethyl)phenylpiperidine Scaffold
The piperidine ring connected to a phenyl group represents a privileged scaffold in neuropharmacology, capable of interacting with a wide array of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The strategic placement of a trifluoromethyl (CF₃) group—a potent electron-withdrawing moiety and bioisostere for chlorine—dramatically influences the molecule's pharmacokinetic and pharmacodynamic profile.
While direct research on 4-[2-(trifluoromethyl)phenyl]piperidine is limited, the well-characterized profile of its isomer, 3-TFMPP, offers a compelling blueprint for its potential applications. 3-TFMPP is a non-selective serotonin releasing agent and reuptake inhibitor, primarily used as a research tool to study the function and regulation of the serotonin (5-HT) system. It is reasonable to hypothesize that 4-[2-(trifluoromethyl)phenyl]piperidine will also interact with monoamine transporters, though its specific selectivity and potency profile (i.e., its effects on dopamine and norepinephrine transporters vs. serotonin transporters) may differ due to the altered stereoelectronic properties imparted by the 2-position substitution.
This guide will therefore leverage the known applications of 3-TFMPP to outline a research program for characterizing and utilizing 4-[2-(trifluoromethyl)phenyl]piperidine.
Postulated Mechanism of Action: Targeting the Serotonin Transporter (SERT)
The primary molecular target for phenylpiperidine-based serotonergic agents is the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft. Compounds like 3-TFMPP function as "releasers," meaning they can reverse the normal direction of transporter flux.
The proposed mechanism involves a multi-step process:
-
Competitive Binding: The compound binds to the SERT, likely at the same site as serotonin, preventing reuptake.
-
Transporter Internalization: The compound is transported into the presynaptic neuron by SERT.
-
Disruption of Vesicular Storage: Inside the neuron, the compound disrupts the proton gradient of synaptic vesicles via the vesicular monoamine transporter 2 (VMAT2), causing serotonin to accumulate in the cytoplasm.
-
Transporter-Mediated Efflux: The elevated cytoplasmic serotonin concentration drives the SERT to operate in reverse, releasing serotonin into the synapse in a non-vesicular, calcium-independent manner.
This "reverse transport" mechanism leads to a rapid and significant increase in extracellular serotonin levels, a property that can be harnessed in various experimental paradigms. The specific affinity (Kᵢ) and efficacy of 4-[2-(trifluoromethyl)phenyl]piperidine for SERT, DAT (dopamine transporter), and NET (norepinephrine transporter) would be the first critical parameters to establish.
Diagram: Proposed Mechanism of Action
The following diagram illustrates the canonical mechanism for a serotonin releasing agent acting on a presynaptic terminal.
Caption: Mechanism of a serotonin releasing agent at the presynaptic terminal.
Core Research Applications & Experimental Protocols
The primary utility of a compound like 4-[2-(trifluoromethyl)phenyl]piperidine lies in its ability to acutely and robustly modulate synaptic serotonin levels. This makes it a valuable tool for a range of preclinical investigations.
Application 1: In Vitro Characterization of Monoamine Transporter Affinity
Objective: To determine the binding affinity (Kᵢ) of the compound for SERT, DAT, and NET, establishing its potency and selectivity.
Methodology: Radioligand Binding Assay
This is a competitive binding assay using membranes prepared from cells expressing the recombinant human transporters.
Protocol Steps:
-
Membrane Preparation: Culture HEK293 cells stably transfected with hSERT, hDAT, or hNET. Harvest cells and homogenize in ice-cold buffer. Centrifuge to pellet membranes and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (e.g., 5-10 µg protein).
-
A specific radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) at a concentration near its K₋ value.
-
A range of concentrations of the test compound (4-[2-(trifluoromethyl)phenyl]piperidine), typically from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the assay mixture through glass fiber filters using a cell harvester. Wash filters to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and count radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT). Data are analyzed using non-linear regression (e.g., Prism software) to calculate the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Application 2: Probing Serotonergic Function in Behavioral Models
Objective: To investigate the role of acute serotonin release in specific behaviors, such as anxiety, depression, or appetite.
Methodology: Elevated Plus Maze (EPM) for Anxiolytic/Anxiogenic Effects
The EPM is a standard preclinical assay for anxiety-like behavior in rodents. Anxiolytic compounds typically increase exploration of the open arms, while anxiogenic compounds decrease it. Serotonin has a complex role in anxiety, and a releasing agent can produce either effect depending on the specific neural circuits activated.
Protocol Steps:
-
Acclimation: Acclimate rodents (e.g., male C57BL/6 mice) to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer 4-[2-(trifluoromethyl)phenyl]piperidine via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg) or vehicle control. A 30-minute pretreatment time is typical for i.p. administration.
-
EPM Test: Place the mouse in the center of the elevated plus maze, facing a closed arm. Allow the mouse to explore freely for 5 minutes.
-
Data Acquisition: Record the session using an overhead video camera linked to tracking software (e.g., ANY-maze, EthoVision).
-
Data Analysis: The primary endpoints are:
-
Time spent in the open arms (%).
-
Entries into the open arms (%).
-
Total distance traveled (to control for general locomotor effects).
-
Statistical analysis is typically performed using a one-way ANOVA followed by post-hoc tests.
-
Data Presentation: Expected Outcomes from In Vitro and In Vivo Studies
The following tables summarize hypothetical, yet plausible, data structures for the experiments described above.
Table 1: Hypothetical Monoamine Transporter Binding Affinities (Kᵢ, nM)
| Compound | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| 3-TFMPP (Reference) | 50 | 250 | 400 | 5 | 8 |
| 4-[2-(CF₃)phenyl]piperidine | To be determined | To be determined | To be determined | Calculated | Calculated |
Table 2: Hypothetical Elevated Plus Maze Results
| Treatment Group (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |
| Vehicle | 25.5 ± 2.1 | 30.1 ± 2.5 | 25.6 ± 1.8 |
| Compound (1.0) | To be determined | To be determined | To be determined |
| Compound (3.0) | To be determined | To be determined | To be determined |
| Compound (10.0) | To be determined | To be determined | To be determined |
Diagram: Experimental Workflow for Behavioral Pharmacology
This diagram outlines the logical flow of a typical preclinical behavioral study.
Caption: Standard workflow for a preclinical behavioral pharmacology experiment.
Conclusion and Future Directions
The (trifluoromethyl)phenylpiperidine scaffold is a powerful chemical motif for developing tools to probe the monoaminergic systems. While 4-[2-(trifluoromethyl)phenyl]piperidine itself remains to be fully characterized, the extensive literature on its 3-substituted isomer, 3-TFMPP, provides a clear and actionable roadmap for its investigation. The initial and most critical steps involve a full in vitro pharmacological profiling to determine its binding affinity and selectivity for SERT, DAT, and NET, followed by functional assays to confirm its activity as a substrate (releaser) or a pure blocker (reuptake inhibitor).
Should this compound prove to be a potent and selective SERT ligand, it could serve as a valuable research tool for dissecting the role of serotonin in complex neural circuits and behaviors. Its unique substitution pattern may confer a novel pharmacological profile, offering a finer instrument for neuroscientists to explore the intricate tapestry of serotonergic neurotransmission.
References
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Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. [Link]
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Fuller, R. W., Snoddy, H. D., & Robertson, D. W. (1988). Mechanisms of effects of 3-(trifluoromethyl)phenylpiperidine (TFMPP) on brain serotonin metabolism in rats. Pharmacology Biochemistry and Behavior. [Link]
-
Hale, M. W., & Lowry, C. A. (2011). Functional topography of midbrain and pontine serotonergic systems: implications for anxiety and stress-related disorders. Expert Review of Neurotherapeutics. [Link]
The Emergence of a Privileged Scaffold: A Technical Guide to 4-[2-(Trifluoromethyl)phenyl]piperidine
Abstract
The 4-phenylpiperidine motif is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for a multitude of neurologically active agents. The strategic introduction of a trifluoromethyl group at the ortho-position of the phenyl ring, yielding 4-[2-(trifluoromethyl)phenyl]piperidine, represents a key development in the nuanced optimization of this privileged structure. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of 4-[2-(trifluoromethyl)phenyl]piperidine, offering valuable insights for researchers, scientists, and professionals engaged in drug development. By examining the evolution of its synthesis and the broader pharmacological landscape of related compounds, this document serves as a comprehensive resource for understanding and leveraging this important chemical entity.
Introduction: The Strategic Importance of Fluorination in Phenylpiperidine Scaffolds
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural element in numerous pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions have made it a highly successful scaffold in drug design. When coupled with a phenyl group at the 4-position, the resulting 4-phenylpiperidine core forms the basis for a wide range of therapeutic agents, including potent analgesics and psychoactive drugs.[2]
The introduction of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into drug candidates has become a cornerstone of modern medicinal chemistry. The CF3 group offers a unique combination of properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism, which can significantly enhance a drug's half-life.
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[3]
-
Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby basic functionalities, such as the piperidine nitrogen. This modulation can be critical for optimizing a drug's pharmacokinetic and pharmacodynamic properties.[3]
-
Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation.
The placement of the CF3 group at the ortho-position of the phenyl ring in 4-[2-(trifluoromethyl)phenyl]piperidine is a deliberate design choice aimed at fine-tuning the steric and electronic properties of the phenylpiperidine scaffold to achieve desired biological activities.
Historical Context and Discovery
While a singular, seminal publication detailing the initial "discovery" of 4-[2-(trifluoromethyl)phenyl]piperidine is not readily identifiable, its emergence can be understood within the broader historical context of research into trifluoromethyl-substituted aromatic compounds and phenylpiperidine derivatives. The synthesis of 2-(trifluoromethyl)piperidine was first reported in 1962, representing an early example of the introduction of a trifluoromethyl group to the piperidine ring.[4]
The development of synthetic methodologies for creating trifluoromethylated aromatic compounds in the mid to late 20th century opened the door for medicinal chemists to explore the impact of this functional group on a wide array of drug scaffolds. Patents and research articles from the latter part of the 20th century and early 21st century describe the synthesis and evaluation of numerous 4-phenylpiperidine derivatives with various substitutions on the phenyl ring, including trifluoromethyl groups at different positions, for a range of therapeutic targets.
The hydrochloride salt of 4-[2-(trifluoromethyl)phenyl]piperidine is identified by the CAS number 255051-14-0, while the free base is assigned CAS number 308823-90-7.[5][6][7] The availability of this compound from various chemical suppliers indicates its utility as a building block in contemporary drug discovery programs.
Synthetic Strategies: Pathways to 4-[2-(Trifluoromethyl)phenyl]piperidine
The synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine can be approached through several established synthetic routes for constructing 4-arylpiperidines. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and the need for specific stereochemistry.
General Synthetic Workflow
A common and logical synthetic approach involves the construction of a protected 4-arylpiperidine precursor followed by deprotection. This strategy allows for modifications to the piperidine nitrogen if required for the final compound.
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An In-Depth Technical Guide to the Safe Handling of 4-[2-(Trifluoromethyl)phenyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 4-[2-(Trifluoromethyl)phenyl]piperidine, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following information synthesizes established safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide a deep understanding of the inherent risks and the necessary precautions, moving beyond a simple checklist to explain the rationale behind each recommendation.
Compound Profile and Inherent Hazards
4-[2-(Trifluoromethyl)phenyl]piperidine is a substituted piperidine derivative. The piperidine moiety, a saturated heterocycle, is a common scaffold in many pharmaceuticals but also shares toxicological characteristics with its parent compound, piperidine. The introduction of a trifluoromethylphenyl group significantly influences the molecule's physical, chemical, and toxicological properties. The trifluoromethyl group is a strong electron-withdrawing group that can impact the reactivity and metabolic stability of the compound.
Known Hazards of Structurally Related Compounds:
-
4-[2-(Trifluoromethyl)phenyl]piperidine Hydrochloride: This salt is classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[1][2]
-
Piperidine (Parent Compound): Piperidine is a highly flammable, toxic, and corrosive substance.[3][4] It is harmful if swallowed and toxic in contact with skin or if inhaled.[3][4] It causes severe skin burns and eye damage.[3][4]
-
Trifluoromethylphenyl Derivatives: Some compounds containing the trifluoromethylphenyl moiety have been shown to exhibit effects on the central nervous system.
Given this information, it is prudent to treat 4-[2-(Trifluoromethyl)phenyl]piperidine as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and systemic toxicity upon ingestion, inhalation, or dermal absorption.
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before commencing any work with this compound. The following table summarizes the anticipated hazards based on available data for structurally similar compounds.
| Hazard Category | Anticipated Risk for 4-[2-(Trifluoromethyl)phenyl]piperidine | Rationale and Key Considerations |
| Acute Toxicity (Oral) | Harmful if swallowed | Based on the hydrochloride salt data.[1][2] The free base may have different absorption characteristics. |
| Acute Toxicity (Dermal) | Potentially toxic in contact with skin | Piperidine is toxic via dermal contact.[3] The bulky substituent may alter absorption rates. |
| Acute Toxicity (Inhalation) | May cause respiratory tract irritation; potentially toxic if inhaled | The hydrochloride salt is a respiratory irritant.[1][2] The free base, if volatile or aerosolized, could be more hazardous. |
| Skin Corrosion/Irritation | Causes skin irritation | Both the hydrochloride salt and piperidine are skin irritants/corrosives.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Both the hydrochloride salt and piperidine are severe eye irritants.[1][2][3] |
| Flammability | Potentially flammable | Piperidine is a flammable liquid.[3][4] While the high molecular weight of the derivative may reduce volatility, it should be handled away from ignition sources. |
| Reactivity | Stable under normal conditions; incompatible with strong oxidizing agents | Based on general chemical principles and data for related compounds.[5] |
Logical Workflow for Risk Assessment:
The following diagram illustrates a self-validating system for risk assessment before handling 4-[2-(Trifluoromethyl)phenyl]piperidine.
Caption: Step-by-step workflow for the N-arylation of 4-[2-(Trifluoromethyl)phenyl]piperidine.
Step-by-Step Methodology:
-
Preparation (in a fume hood):
-
Oven-dry all glassware (reaction flask, condenser, etc.) and allow to cool under a stream of inert gas.
-
Ensure all solvents are anhydrous.
-
The base, sodium tert-butoxide, is corrosive and air-sensitive; handle it in a glovebox or under a positive pressure of inert gas.
-
-
Reaction Setup (under inert atmosphere):
-
Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser).
-
Purge the system with nitrogen or argon for at least 15-20 minutes.
-
-
Charging the Reaction Vessel:
-
In the inert atmosphere, add the palladium catalyst, ligand, sodium tert-butoxide, and the aryl halide to the reaction flask.
-
Causality: The catalyst and ligand are often air-sensitive, and their exclusion from air is critical for catalytic activity. Sodium tert-butoxide is a strong base and is hygroscopic.
-
-
Addition of Solvent and Amine:
-
Add the anhydrous toluene via a syringe or cannula.
-
Carefully add the 4-[2-(Trifluoromethyl)phenyl]piperidine to the reaction mixture using a syringe.
-
Causality: The amine may be air-sensitive, and its addition under an inert atmosphere prevents potential oxidation.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride. Caution: Quenching a reaction with a strong base can be exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Emergency Procedures
Spill Response:
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact the institution's emergency response team.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Considerations
All waste containing 4-[2-(Trifluoromethyl)phenyl]piperidine must be treated as hazardous waste.
-
Solid Waste: Collect in a sealed, labeled container.
-
Liquid Waste: Collect in a sealed, labeled container. Do not dispose of it down the drain.
-
Disposal Method: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.
Conclusion
4-[2-(Trifluoromethyl)phenyl]piperidine is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are embodied in a proactive and cautious approach to laboratory safety. Always consult the most up-to-date safety information and your institution's safety guidelines before working with any hazardous chemical.
References
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- ChemScene. (n.d.). 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride.
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Thermo Fisher Scientific. (2024, April 1). 4-(Trifluoromethyl)piperidine - SAFETY DATA SHEET.
- Guidechem. (n.d.). 4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINE HYDROCHLORIDE (cas 6652-16-0) SDS/MSDS download.
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Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971-981. [Link]
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Wood, M., St-Amant, N., & Le, D. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of Applied Pharmaceutical Science, 7(8), 223-231. [Link]
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Wood, M. R., Ho, J. H., & St-Amant, N. (2009). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Clinical Toxicology, 47(3), 269-272. [Link]
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- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from the University of Pittsburgh website.
- Neilson Group. (n.d.). The manipulation of air-sensitive compounds.
- Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134.
- ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
- ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Organic Syntheses. (2023, January 27). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide.
Sources
Commercial availability of 4-[2-(trifluoromethyl)phenyl]piperidine
An In-depth Technical Guide to 4-[2-(Trifluoromethyl)phenyl]piperidine for Advanced Research
Authored by a Senior Application Scientist
Foreword: The confluence of specific structural motifs within a single molecule often prefaces significant advancements in medicinal chemistry. The 4-arylpiperidine scaffold is a privileged structure, forming the core of numerous approved pharmaceuticals. When combined with the potent electronic and metabolic influence of a trifluoromethyl group, the resulting molecule, 4-[2-(trifluoromethyl)phenyl]piperidine, emerges as a chemical intermediate of considerable interest. This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of its commercial availability, chemical properties, handling protocols, and strategic applications in modern drug discovery.
Core Chemical Identity and Physicochemical Properties
4-[2-(Trifluoromethyl)phenyl]piperidine is primarily available commercially as its hydrochloride salt. This salt form enhances the compound's stability, crystallinity, and ease of handling in a laboratory setting compared to the free base. All subsequent data pertains to the hydrochloride salt unless otherwise specified.
Key Identifiers and Properties:
| Property | Value | Source |
| Chemical Name | 4-[2-(Trifluoromethyl)phenyl]piperidine hydrochloride | [1][2][3] |
| CAS Number | 255051-14-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅ClF₃N | [1][2] |
| Molecular Weight | 265.70 g/mol | [1][2] |
| Appearance | White to off-white solid | [2][4] |
| Purity | Typically ≥98% | [1][2] |
| SMILES | FC(F)(F)C1=CC=CC=C1C2CCNCC2.Cl | [1] |
| InChI Key | BZYIRYKJNSACFP-UHFFFAOYSA-N | [2] |
| Storage | Room temperature, protect from light | [1] |
Commercial Availability and Procurement
This chemical building block is readily accessible through a variety of global chemical suppliers, catering to needs ranging from academic research to large-scale process development. It is almost exclusively sold for research and development purposes and is not intended for direct human or therapeutic use.[3][5]
Representative Supplier Analysis:
| Supplier | Product Form | Typical Purity | Available Quantities | Notes |
| ChemScene | Hydrochloride Salt | ≥98% | 100mg to 25g+ | Offers in-stock availability for various scales.[1] |
| CymitQuimica | Hydrochloride Salt | 98% | 100mg to 25g+ | Provides detailed chemical properties and pricing tiers.[2] |
| NINGBO INNO PHARMCHEM | Hydrochloride Salt | N/A | Kilogram lab to large production | Specializes in scaling from pilot to large-scale manufacturing.[3] |
| Shengda Pharmaceutical | Hydrochloride Salt | 99.0% | Bulk inquiries | Positions the compound as a pharmaceutical intermediate for drug synthesis.[4] |
Procurement Logic: When selecting a supplier, researchers should consider the scale of their intended synthesis, required purity, and the need for a Certificate of Analysis (CoA) to validate lot-specific data. For initial discovery efforts, smaller quantities from vendors like ChemScene are suitable. For later-stage development requiring significant quantities, manufacturers like NINGBO INNO PHARMCHEM offer scalable solutions.[3]
Strategic Importance in Drug Discovery
The value of 4-[2-(trifluoromethyl)phenyl]piperidine lies in the strategic combination of its two core moieties: the piperidine ring and the trifluoromethyl-substituted phenyl group.
-
The Piperidine Scaffold: Piperidine is one of the most prevalent nitrogen-containing heterocycles in approved drugs.[6] Its saturated, six-membered ring provides a robust, three-dimensional scaffold that can be functionalized to orient substituents in precise vectors, enabling tailored interactions with biological targets.[7][8]
-
The Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile. It can significantly improve:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Lipophilicity: The CF₃ group increases the molecule's lipophilicity (LogP), which can modulate cell permeability and blood-brain barrier penetration.[1]
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronics of the adjacent phenyl ring, influencing key binding interactions such as pi-stacking or cation-pi interactions.
-
The ortho-position of the CF₃ group on the phenyl ring creates a specific steric and electronic environment, offering a unique building block for generating novel chemical entities with distinct structure-activity relationships (SAR).
Caption: Logical flow from chemical structure to drug discovery application.
Synthesis and Derivatization: A Conceptual Workflow
While end-users will procure this compound commercially, understanding its synthetic context is crucial for planning subsequent reactions. The construction of 4-arylpiperidines generally involves established organic chemistry transformations. A common conceptual pathway involves the reduction of a corresponding N-protected 4-arylpyridine or a related precursor.
Caption: A generalized synthetic pathway for 4-arylpiperidines.
The primary reactive handle for derivatization is the secondary amine of the piperidine ring. This allows for a wide range of modifications through reactions such as:
-
N-Alkylation: Introduction of various alkyl or arylalkyl side chains.
-
N-Acylation: Formation of amides to explore different electronic and steric properties.
-
Reductive Amination: Coupling with aldehydes or ketones to build more complex structures.
Safety, Handling, and Storage Protocol
As with any laboratory chemical, adherence to strict safety protocols is mandatory. The compound is classified as harmful and an irritant.[9]
Hazard Profile:
-
H302: Harmful if swallowed.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Step-by-Step Laboratory Handling Protocol:
-
Engineering Controls:
-
All weighing and manipulation of the solid compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[9]
-
Ensure the fume hood has adequate airflow.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield meeting appropriate standards (e.g., NIOSH or EN 166).[9][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them for integrity before use. Change gloves immediately if contamination occurs.
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.
-
-
Dispensing and Use:
-
Use spatulas and glassware dedicated to the task.
-
Avoid creating dust during transfer.[9]
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Spill & Emergency Procedures:
-
Minor Spill: For small powder spills within a fume hood, carefully sweep up the material with a brush and dustpan, placing it into a sealed container for chemical waste.[9] Wipe the area with a damp cloth.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[9]
-
Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
-
Storage & Disposal:
-
Storage: Keep the container tightly closed in a dry, well-ventilated area.[1][10] Store at room temperature and protect from light.[1]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.[9]
-
Caption: Standard laboratory safety workflow for handling the compound.
Conclusion
4-[2-(Trifluoromethyl)phenyl]piperidine hydrochloride is a commercially accessible and strategically valuable building block for modern drug discovery. Its unique combination of a proven pharmaceutical scaffold and a key pharmacologically-enabling functional group makes it a powerful tool for medicinal chemists. By understanding its properties, procurement channels, and adhering to rigorous safety protocols, researchers can effectively leverage this compound to construct novel molecules and accelerate the development of next-generation therapeutics.
References
-
Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor . ResearchGate. [Link]
-
4-[2-(trifluoromethyl)phenyl]piperidine,hydrochloride . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]
-
Safety Data Sheet - 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride . Angene Chemical. [Link]
- Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
Application of Chiral Piperidine Scaffolds in Drug Design . ResearchGate. [Link]
-
The Crucial Role of Piperidine Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]
-
4-(2-(trifluoromethyl)phenyl)piperidine Hydrochloride at Best Price . Tradeindia. [Link]
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- 4. 4-(2-(trifluoromethyl)phenyl)piperidine Hydrochloride/ at Best Price in Shenzhen, Guangdong | Shengda Pharmaceutical Co.,limited [tradeindia.com]
- 5. scbt.com [scbt.com]
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- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of 4-[2-(Trifluoromethyl)phenyl]piperidine via Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine, a valuable building block in medicinal chemistry. The described method is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile C-C bond-forming strategy.[1][2] This protocol is designed for scalability and reproducibility, offering detailed step-by-step instructions, explanations for experimental choices, and guidance on purification and characterization.
Introduction
The 4-arylpiperidine scaffold is a privileged motif in numerous biologically active compounds and approved pharmaceuticals.[3][4] The incorporation of a trifluoromethyl group on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The target compound, 4-[2-(trifluoromethyl)phenyl]piperidine, serves as a key intermediate for the synthesis of a wide range of therapeutic agents.
This application note details a reliable synthetic route commencing from commercially available N-Boc-4-piperidone. The key transformation is a Suzuki-Miyaura cross-coupling reaction between a piperidine-derived boronate ester and 1-bromo-2-(trifluoromethyl)benzene.[5] This palladium-catalyzed reaction is well-established for its tolerance of a wide array of functional groups and its typically high yields.[1][2] The final step involves the deprotection of the Boc-protecting group to yield the desired product.
Reaction Scheme
Caption: Overall synthetic pathway for 4-[2-(trifluoromethyl)phenyl]piperidine.
Materials and Reagents
| Reagent | Supplier | Grade |
| N-Boc-4-piperidone | Sigma-Aldrich | ≥97% |
| Trifluoromethanesulfonic anhydride (Tf₂O) | Sigma-Aldrich | ≥99% |
| Triethylamine (Et₃N) | Sigma-Aldrich | ≥99.5%, distilled |
| Bis(pinacolato)diboron | Sigma-Aldrich | ≥99% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Sigma-Aldrich | Complex with CH₂Cl₂ |
| Potassium acetate (KOAc) | Sigma-Aldrich | ≥99% |
| 1-Bromo-2-(trifluoromethyl)benzene | Sigma-Aldrich | 99% |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Sigma-Aldrich | 99% |
| Sodium carbonate (Na₂CO₃) | Sigma-Aldrich | ≥99.5% |
| Palladium on carbon (Pd/C) | Sigma-Aldrich | 10 wt. % loading |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Toluene | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Ethanol (EtOH) | Sigma-Aldrich | 200 proof |
| Diethyl ether (Et₂O) | Sigma-Aldrich | Anhydrous, ≥99.0% |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep. | - |
| Brine | In-house prep. | - |
| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% |
Experimental Protocol
Part 1: Synthesis of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
This two-step, one-pot procedure first generates the vinyl triflate in situ, which then undergoes a Miyaura borylation.
-
Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous dichloromethane (DCM, 200 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Triflate Formation: Slowly add triethylamine (10.5 mL, 75.3 mmol) to the stirred solution. Then, add trifluoromethanesulfonic anhydride (9.3 mL, 55.2 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Miyaura Borylation: To the same flask, add bis(pinacolato)diboron (14.0 g, 55.2 mmol), potassium acetate (14.8 g, 150.6 mmol), and Pd(dppf)Cl₂ (1.84 g, 2.51 mmol).
-
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40 °C) and stir for 12 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite®, washing the pad with DCM (3 x 50 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the desired boronate ester as a white solid.
Part 2: Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the boronate ester from Part 1 (15.5 g, 50.0 mmol), 1-bromo-2-(trifluoromethyl)benzene (12.4 g, 55.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (2.89 g, 2.50 mmol) in a mixture of toluene (150 mL) and ethanol (50 mL).
-
Base Addition: Add a 2 M aqueous solution of sodium carbonate (75 mL, 150 mmol).
-
Reaction: Heat the biphasic mixture to 80 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to yield N-Boc-4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine.
Part 3: Hydrogenation
-
Reaction Setup: Dissolve the product from Part 2 (15.0 g, 42.5 mmol) in ethanol (200 mL) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add palladium on carbon (10 wt. %, 1.5 g) to the solution under an inert atmosphere.
-
Hydrogenation: Secure the vessel to a Parr hydrogenator and purge with hydrogen gas. Pressurize the vessel to 50 psi of hydrogen and shake at room temperature for 24 hours.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite®, washing thoroughly with ethanol (3 x 50 mL).
-
Purification: Concentrate the filtrate under reduced pressure to obtain N-Boc-4-[2-(trifluoromethyl)phenyl]piperidine, which is often pure enough for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 4: Boc Deprotection
-
Reaction Setup: Dissolve the N-Boc protected piperidine from Part 3 (14.0 g, 39.4 mmol) in dichloromethane (100 mL) and cool to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (30 mL, 394 mmol) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Basification and Extraction: Dissolve the residue in water (100 mL) and cool in an ice bath. Carefully add a 2 M aqueous solution of sodium hydroxide until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Final Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting oil can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt to yield 4-[2-(trifluoromethyl)phenyl]piperidine as a stable solid.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Discussion and Mechanistic Insights
The success of this synthetic protocol hinges on the efficiency of the Suzuki-Miyaura cross-coupling step. The mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate ester, and finally, reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[6][7] The choice of Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base is crucial for achieving high yields in this transformation.
The hydrogenation of the tetrahydropyridine intermediate is a straightforward reduction that proceeds smoothly in the presence of a palladium on carbon catalyst. The final deprotection of the Boc group is achieved under acidic conditions using trifluoroacetic acid, a standard and effective method.
Troubleshooting
-
Low yield in Part 1: Ensure all reagents and solvents are anhydrous, as moisture can quench the triflate intermediate.
-
Incomplete reaction in Part 2: If the reaction stalls, adding a fresh portion of the palladium catalyst may help drive it to completion. Ensure vigorous stirring to facilitate mixing of the biphasic system.
-
Difficult purification: If the final product is difficult to purify as a free base, converting it to the hydrochloride salt by treating a solution of the base in diethyl ether with ethereal HCl can facilitate purification by recrystallization.
Safety Precautions
-
Trifluoromethanesulfonic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Palladium catalysts are flammable and should be handled under an inert atmosphere.
-
Hydrogen gas is highly flammable. Perform the hydrogenation step in a well-ventilated area, away from ignition sources, and using appropriate equipment.
-
Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Lannoo, B., & Stevens, C. V. (2011). The Piperidine Nucleus in Bioactive Compounds: A Privileged Scaffold? In Privileged Scaffolds in Drug Discovery (pp. 1-44). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Watson, A. J. B., & Williams, J. M. J. (2010). The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. In Catalysis by Palladium Complexes (pp. 1-44). Springer, Berlin, Heidelberg. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Comprehensive Characterization of 4-[2-(Trifluoromethyl)phenyl]piperidine
Introduction
4-[2-(Trifluoromethyl)phenyl]piperidine is a key structural motif in many pharmacologically active compounds, making its unambiguous characterization essential for drug discovery, development, and quality control. The presence of the trifluoromethyl group and the piperidine ring presents unique analytical challenges and opportunities. This application note provides a detailed guide to a multi-technique approach for the comprehensive characterization of this compound, ensuring its identity, purity, and stability.
The methodologies outlined herein are designed to provide a robust analytical workflow, from initial structural confirmation to quantitative purity assessment. By integrating data from various analytical techniques, researchers can build a complete profile of 4-[2-(Trifluoromethyl)phenyl]piperidine, satisfying regulatory requirements and ensuring the integrity of their research.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-[2-(Trifluoromethyl)phenyl]piperidine is crucial for selecting appropriate analytical methods and interpreting the resulting data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄F₃N | [1] |
| Molecular Weight | 229.24 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 308823-90-7 | [1] |
Analytical Workflow
A multi-faceted analytical approach is recommended for the complete characterization of 4-[2-(Trifluoromethyl)phenyl]piperidine. The following workflow ensures a thorough evaluation of the compound's identity, purity, and structural integrity.
Caption: Integrated analytical workflow for the comprehensive characterization of 4-[2-(trifluoromethyl)phenyl]piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 4-[2-(trifluoromethyl)phenyl]piperidine. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.
Rationale for NMR Analysis
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The piperidine ring protons and the aromatic protons will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Determines the number of non-equivalent carbons and their electronic environments. The trifluoromethyl group will have a distinct effect on the chemical shifts of the aromatic carbons.
-
¹⁹F NMR: Directly observes the fluorine atoms of the trifluoromethyl group, providing a sensitive and unambiguous signal for this key functional group. The chemical shift and potential couplings can offer insights into the electronic environment of the CF₃ group.[3]
Predicted NMR Data
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H | 7.2 - 7.8 | Aromatic protons |
| ¹H | 2.5 - 3.5 | Piperidine protons adjacent to nitrogen |
| ¹H | 1.5 - 2.0 | Other piperidine protons |
| ¹³C | 120 - 140 | Aromatic carbons |
| ¹³C | 124 (quartet) | Carbon of the CF₃ group (with J-coupling to fluorine) |
| ¹³C | 40 - 50 | Piperidine carbons adjacent to nitrogen |
| ¹³C | 25 - 35 | Other piperidine carbons |
| ¹⁹F | -60 to -65 | Trifluoromethyl group |
Note: These are estimated ranges and actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 4-[2-(trifluoromethyl)phenyl]piperidine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay, 30-degree pulse angle.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, 2-second relaxation delay, 45-degree pulse angle.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: 64-256 scans, 2-second relaxation delay, 45-degree pulse angle.
-
Use an external reference standard (e.g., CFCl₃).
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and determining the fragmentation patterns of 4-[2-(trifluoromethyl)phenyl]piperidine, which can aid in its identification and the characterization of related impurities.[4][5]
Rationale for MS Analysis
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule.
-
Fragmentation Analysis: Techniques like tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural information based on the resulting fragment ions.
-
Impurity Identification: When coupled with a separation technique like HPLC or GC, MS can be used to identify and tentatively quantify impurities.[5]
Expected Mass Spectrometric Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 230.1151 | Calculated for C₁₂H₁₅F₃N⁺ |
| [M-H]⁻ | 228.1005 | Calculated for C₁₂H₁₃F₃N⁻ |
Common fragmentation pathways for similar phenylpiperidine structures often involve cleavage of the piperidine ring.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 4-[2-(trifluoromethyl)phenyl]piperidine in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Utilize a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan and data-dependent MS/MS.
-
Caption: A typical workflow for the analysis of 4-[2-(trifluoromethyl)phenyl]piperidine by LC-MS.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of 4-[2-(trifluoromethyl)phenyl]piperidine and for the separation and quantification of any impurities.
Rationale for Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for purity determination of non-volatile organic compounds. A validated HPLC method can provide accurate and precise quantification of the main component and any related impurities.[6][7][8]
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile and semi-volatile compounds. It can be used to assess the presence of residual solvents or volatile impurities.
Experimental Protocol: HPLC Purity Method
-
Sample Preparation: Prepare a stock solution of 4-[2-(trifluoromethyl)phenyl]piperidine at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).[7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the area percent of the main peak to determine the purity. Impurities can be quantified against a reference standard if available.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the physical properties and thermal stability of 4-[2-(trifluoromethyl)phenyl]piperidine.
Rationale for Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to assess the presence of any polymorphic forms.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Instrumentation: A calibrated DSC and TGA instrument.
-
DSC Conditions:
-
Temperature Range: 25 °C to a temperature above the expected melting point.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge.
-
-
TGA Conditions:
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge.
-
Conclusion
The comprehensive characterization of 4-[2-(trifluoromethyl)phenyl]piperidine requires a multi-technique approach. The protocols outlined in this application note provide a robust framework for the unambiguous identification, purity assessment, and structural elucidation of this important pharmaceutical building block. By combining the strengths of NMR, mass spectrometry, chromatography, and thermal analysis, researchers can ensure the quality and integrity of their materials, which is paramount in the field of drug development.
References
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MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF. [Link]
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National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]
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PubChem. 4-[2-(Trifluoromethyl)phenyl]piperidine. [Link]
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National Institutes of Health. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC. [Link]
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National Institutes of Health. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC. [Link]
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Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]
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PubMed. New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. [Link]
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SpectraBase. N-(4-{[2-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide - Optional[1H NMR] - Spectrum. [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Oriental Journal of Chemistry. Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. [Link]
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Semantic Scholar. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and. [Link]
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Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. [Link]
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National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
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ChemRxiv. Detection, quantification, and isomer differentiation of per- and polyfluoroalkyl substances (PFAS) using MALDI-TOF with trapped ion mobility. [Link]
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Application Note & Protocols: Characterizing 4-[2-(Trifluoromethyl)phenyl]piperidine in Receptor Binding Assays
Introduction: The Significance of the 4-Arylpiperidine Scaffold
The 4-[2-(trifluoromethyl)phenyl]piperidine moiety represents a privileged scaffold in modern medicinal chemistry. While not a widely characterized ligand itself, it is a critical structural component found in numerous potent and selective ligands for G-protein coupled receptors (GPCRs). The piperidine ring provides a basic nitrogen center, common in ligands that interact with aminergic receptors, while the trifluoromethylphenyl group offers a specific hydrophobic and electronic signature that can drive affinity and selectivity for a given target.[1] Specifically, this and similar structures have been integral to the development of antagonists for chemokine receptors, such as CCR5, which are crucial in immunology and as entry co-receptors for HIV-1.[2][3][4]
This guide provides a comprehensive framework for characterizing a novel test compound like 4-[2-(trifluoromethyl)phenyl]piperidine. We will use the human CCR5 receptor as a scientifically justified, exemplary target to detail the principles and protocols necessary to determine the compound's binding affinity. This document is designed for researchers in drug discovery and pharmacology, offering both the "how" and the "why" behind state-of-the-art receptor binding methodologies.
Part 1: Scientific Foundation & Assay Principle
Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[5] They are fundamental in early-stage drug discovery for confirming target engagement and establishing structure-activity relationships (SAR).[6] The most common format is the competitive binding assay, which measures the ability of an unlabeled test compound to displace a high-affinity radiolabeled ligand from the receptor.
The core principle relies on the Law of Mass Action, which describes the equilibrium between the ligand, the receptor, and the ligand-receptor complex.[7] By incubating a fixed amount of receptor and radioligand with increasing concentrations of the test compound, we can generate a dose-response curve. From this curve, the IC₅₀ value—the concentration of test compound that inhibits 50% of the specific binding of the radioligand—is determined. The IC₅₀ is then converted to the equilibrium dissociation constant (Kᵢ), a true measure of binding affinity, using the Cheng-Prusoff equation.
Caption: Principle of a competitive radioligand binding assay.
Part 2: Detailed Protocol - Competitive Radioligand Binding Assay
This protocol details the steps to determine the binding affinity (Kᵢ) of 4-[2-(trifluoromethyl)phenyl]piperidine for the human CCR5 receptor expressed in a stable cell line (e.g., HEK293 or CHO cells).
Materials & Reagents
-
Receptor Source: Cell membranes from HEK293 cells stably expressing human CCR5.
-
Radioligand: [¹²⁵I]-MIP-1α (Macrophage Inflammatory Protein-1α). Specific Activity: ~2200 Ci/mmol.
-
Test Compound: 4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride, dissolved in 100% DMSO to create a 10 mM stock.
-
Non-Specific Binding (NSB) Determinate: A high-affinity, unlabeled CCR5 antagonist (e.g., Maraviroc) at 10 µM.
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.[8]
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.
Experimental Workflow
Caption: Workflow for a filtration-based radioligand binding assay.
Step-by-Step Procedure
-
Test Compound Preparation: Perform a serial dilution of the 10 mM 4-[2-(trifluoromethyl)phenyl]piperidine stock in assay buffer to achieve a final concentration range spanning from 1 pM to 100 µM.
-
Scientific Rationale: A wide concentration range is crucial to define both the top and bottom plateaus of the competition curve, ensuring an accurate IC₅₀ determination.[5]
-
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 200 µL:
-
Total Binding (TB) wells: 50 µL assay buffer + 50 µL [¹²⁵I]-MIP-1α + 100 µL membrane suspension.
-
Non-Specific Binding (NSB) wells: 50 µL of 10 µM Maraviroc + 50 µL [¹²⁵I]-MIP-1α + 100 µL membrane suspension.
-
Competition wells: 50 µL of each test compound dilution + 50 µL [¹²⁵I]-MIP-1α + 100 µL membrane suspension.
-
Scientific Rationale: The concentration of radioligand should ideally be at or below its Kₔ value to ensure assay sensitivity.[9][10] NSB is determined in the presence of a saturating concentration of an unlabeled ligand to occupy all specific receptor sites.[7]
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60-90 minutes.
-
Scientific Rationale: Incubation time must be sufficient to allow the binding reaction to reach equilibrium. This should be determined empirically in separate kinetic experiments.[9]
-
-
Filtration: Terminate the reaction by rapidly filtering the plate contents through a glass fiber filter mat using a cell harvester. Immediately wash each filter disc 3-4 times with ice-cold wash buffer.
-
Scientific Rationale: Rapid filtration separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand. The high salt concentration in the wash buffer helps reduce non-specific binding.
-
-
Counting: Place the filter mat into a scintillation bag or individual vials, add scintillant, and measure the radioactivity in a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
Part 3: Alternative & Advanced Methodologies
While radioligand binding is the gold standard, safety and disposal concerns have driven the development of non-radioactive methods.[11][12]
Scintillation Proximity Assay (SPA)
SPA is a homogeneous (no-wash) alternative.[5] Receptor-coated beads containing a scintillant are used. Only radioligand that binds to the receptor on the bead is close enough to excite the scintillant and produce a signal. This format is highly amenable to high-throughput screening (HTS).[9]
Fluorescence-Based Assays
These methods use fluorescently labeled ligands. Changes in fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) upon ligand binding can be measured.[12][13] These assays avoid radioactivity but require careful optimization to manage background fluorescence and potential compound interference.
Part 4: Data Presentation & Interpretation
Quantitative data should be summarized for clear interpretation.
| Compound | Target Receptor | IC₅₀ (nM) [Hypothetical] | Kᵢ (nM) [Hypothetical] |
| 4-[2-(CF₃)phenyl]piperidine | Human CCR5 | 850 | 425 |
| Maraviroc (Reference) | Human CCR5 | 2.5 | 1.25 |
Note: The values in this table are hypothetical and for illustrative purposes. The Kᵢ was calculated assuming the radioligand concentration ([L]) was equal to its Kₔ.
Interpretation: The Kᵢ value is the ultimate measure of a compound's binding affinity. A lower Kᵢ value indicates a higher affinity. In this hypothetical example, 4-[2-(trifluoromethyl)phenyl]piperidine shows moderate affinity for the CCR5 receptor, while the reference compound Maraviroc shows high, nanomolar affinity as expected.
Part 5: Trustworthiness & Self-Validation
To ensure the integrity of your results, every assay should include the following controls:
-
Reference Compound: A known high-affinity ligand (e.g., Maraviroc) should be run in parallel to validate assay performance. The calculated Kᵢ should be within 2-3 fold of the literature-accepted value.
-
DMSO Control: Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and does not exceed a level (typically <1%) that impacts receptor binding.[9]
-
Saturation Binding: Periodically, a saturation binding experiment should be performed with the radioligand to confirm its Kₔ and the receptor density (Bₘₐₓ) of the membrane preparation, as these values are critical for accurate Kᵢ calculations.[14]
By rigorously applying these principles and protocols, researchers can confidently characterize the binding properties of novel ligands like 4-[2-(trifluoromethyl)phenyl]piperidine, generating the high-quality data essential for advancing drug development programs.
References
-
National Center for Biotechnology Information (2012). Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
-
Wu, B., et al. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, R., & Xie, X. (2012). Nonradioactive GTP binding assay to monitor activation of G protein-coupled receptors. Acta Pharmacologica Sinica. Available at: [Link]
-
Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Davenport, A. P., et al. (2005). Radioligand binding assays and their analysis. Current Protocols in Pharmacology. Available at: [Link]
-
Gabriel, D. (2008). Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors. ResearchGate. Available at: [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]
-
Lestar, D., et al. (2019). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. Available at: [Link]
-
Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. Available at: [Link]
-
Wikipedia. CCR5 receptor antagonist. Available at: [Link]
-
Wu, B., et al. (1997). Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding. The Journal of Experimental Medicine. Available at: [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Stoddart, L. A., et al. (2021). Profiling novel pharmacology of receptor complexes using Receptor-HIT. British Journal of Pharmacology. Available at: [Link]
-
Wu, B., et al. (1997). Interaction of Chemokine Receptor CCR5 with its Ligands. Semantic Scholar. Available at: [Link]
-
Mullins Lab. Chemokine Receptor Expression Assay by Flow Cytometry. Available at: [Link]
-
Stoddart, L. A., et al. (2015). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports. Available at: [Link]
-
Wang, Y., et al. (2019). Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays. International Journal of Molecular Sciences. Available at: [Link]
-
Fuxe, K., et al. (2019). Receptor-Receptor Interactions as a Widespread Phenomenon: Novel Targets for Drug Development?. Frontiers in Pharmacology. Available at: [Link]
-
G protein-coupled receptors (GPCRs) are ubiquitous cell-surface receptors that play central roles in signal transduction across neurobiology, immunology, metabolism, and endocrinology.[6]
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Application Notes and Protocols for the In Vivo Characterization of 4-[2-(trifluoromethyl)phenyl]piperidine
Introduction: A Strategic Approach to In Vivo Profiling
The compound 4-[2-(trifluoromethyl)phenyl]piperidine represents a novel chemical entity with significant therapeutic potential, likely targeting the central nervous system (CNS). Its core structure, a phenylpiperidine, is a well-established pharmacophore found in numerous CNS-active drugs, including analgesics and antipsychotics.[1][2] The presence of a trifluoromethyl group can significantly modulate key drug properties such as metabolic stability, lipophilicity, and receptor binding affinity, potentially offering an improved therapeutic profile.[3]
This guide provides a comprehensive framework for the in vivo characterization of 4-[2-(trifluoromethyl)phenyl]piperidine. It is designed for researchers, scientists, and drug development professionals to systematically evaluate its pharmacokinetic, pharmacodynamic, and preliminary safety profile in rodent models. The experimental design philosophy herein is iterative; data from initial tolerability and pharmacokinetic studies should inform the design and dosing strategy of subsequent pharmacodynamic and efficacy assessments. This self-validating approach ensures a robust and data-driven evaluation of the compound's therapeutic potential.
Part 1: Pharmacokinetic Profiling - Understanding Systemic Exposure
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to interpreting pharmacodynamic and toxicological data. The initial goal is to determine the bioavailability and key pharmacokinetic parameters of 4-[2-(trifluoromethyl)phenyl]piperidine to establish a rational dosing strategy for later-stage in vivo studies.
Protocol 1.1: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of 4-[2-(trifluoromethyl)phenyl]piperidine following intravenous (IV) and oral (PO) administration in mice.
Materials:
-
4-[2-(trifluoromethyl)phenyl]piperidine (test article)
-
Vehicle suitable for both IV and PO administration (e.g., 20% Solutol HS 15 in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for dosing and blood collection
-
LC-MS/MS system for bioanalysis[4]
Methodology:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 7 days prior to the study.
-
Dose Preparation: Prepare a stock solution of the test article in the chosen vehicle. For IV administration, the formulation must be sterile and suitable for injection.
-
Dosing:
-
IV Group (n=3-5 mice): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group (n=3-5 mice): Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approximately 50 µL) from each mouse at predetermined time points. A sparse sampling design can be employed where different subsets of animals are bled at different time points to minimize stress on individual animals.[5]
-
IV time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO time points: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 4-[2-(trifluoromethyl)phenyl]piperidine in plasma samples using a validated LC-MS/MS method.[6][7]
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | e.g., 1 | e.g., 10 |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| T1/2 (h) | ||
| Clearance (CL) (mL/h/kg) | ||
| Volume of Distribution (Vd) (L/kg) | ||
| Bioavailability (F%) | N/A |
Table 1: Example of a pharmacokinetic data summary table.
Causality Behind Experimental Choices:
-
The use of both IV and PO routes allows for the determination of absolute bioavailability, a critical parameter for assessing the compound's potential as an orally administered drug.[8]
-
The selection of C57BL/6 mice is due to their common use in neuroscience research and the availability of extensive historical data.
-
LC-MS/MS is the gold standard for small molecule quantification in biological matrices due to its high sensitivity and specificity.[4]
Part 2: Pharmacodynamic & Efficacy Screening
Based on the structural similarity of 4-[2-(trifluoromethyl)phenyl]piperidine to known CNS agents, initial pharmacodynamic studies should explore its effects on behaviors relevant to neuropsychiatric disorders such as anxiety, depression, and cognitive function.[2]
Workflow for Behavioral Phenotyping
A sequential approach to behavioral screening.
Protocol 2.1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic potential of 4-[2-(trifluoromethyl)phenyl]piperidine in mice.[9][10]
Materials:
-
Elevated plus maze apparatus.[10]
-
Video tracking software (e.g., EthoVision XT, ANY-maze).
-
Test article and vehicle.
-
Positive control (e.g., diazepam).
-
Male C57BL/6 mice.
Methodology:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.[11]
-
Dosing: Administer the test article (at various doses determined from PK data), vehicle, or positive control via the appropriate route (e.g., PO or IP). A typical pre-treatment time is 30-60 minutes.
-
Test Procedure:
-
Data Analysis: The primary endpoints are the time spent in the open arms and the number of entries into the open arms.[13] An increase in these parameters suggests an anxiolytic effect.
-
Apparatus Cleaning: Thoroughly clean the maze with 70% ethanol between trials.[12]
Protocol 2.2: Forced Swim Test (FST) for Antidepressant-Like Activity
Objective: To evaluate the potential antidepressant-like effects of 4-[2-(trifluoromethyl)phenyl]piperidine.[14][15]
Materials:
-
Cylindrical water tanks (e.g., 30 cm height x 20 cm diameter).[14]
-
Water maintained at 24 ± 1°C.
-
Test article and vehicle.
-
Positive control (e.g., imipramine).
-
Male C57BL/6 mice.
Methodology:
-
Acclimatization: Acclimatize mice to the testing room as previously described.
-
Dosing: Administer the test article, vehicle, or positive control.
-
Test Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.[16]
-
Record the session for later scoring.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time is indicative of an antidepressant-like effect.[17]
Protocol 2.3: Novel Object Recognition (NOR) for Cognitive Function
Objective: To assess the impact of 4-[2-(trifluoromethyl)phenyl]piperidine on recognition memory.[18][19]
Materials:
-
Open field arena.
-
A variety of small, distinct objects.
-
Video tracking software.
-
Test article and vehicle.
-
Male C57BL/6 mice.
Methodology:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.[18]
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore for 10 minutes.[18]
-
Administer the test article or vehicle immediately after the training session.
-
-
Testing (Day 2, after retention interval):
-
After a retention interval (e.g., 2 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.[18]
-
Allow the mouse to explore for 5-10 minutes and record the session.
-
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Part 3: Preliminary Safety and Tolerability Assessment
The primary goals of early safety assessment are to identify a safe starting dose for human trials, identify potential target organs for toxicity, and establish safety parameters for clinical monitoring.[20]
Protocol 3.1: Acute Toxicity and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and observe any acute adverse effects of 4-[2-(trifluoromethyl)phenyl]piperidine.
Methodology:
-
Dose Escalation: Employ a dose escalation scheme in a small number of animals per dose group.
-
Clinical Observations: Closely monitor animals for a range of clinical signs (e.g., changes in posture, activity, breathing, and any signs of convulsion or catalepsy) for several hours post-dosing and then daily for 14 days.
-
Body Weight: Record body weights prior to dosing and at regular intervals throughout the 14-day observation period.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any macroscopic organ abnormalities.
Regulatory Context: This preliminary study can provide guidance for designing more formal toxicology studies that adhere to international guidelines such as those from the International Council for Harmonisation (ICH).[21][22]
Self-Validating System Logic
Iterative workflow for in vivo characterization.
Conclusion
This document outlines a strategic and scientifically rigorous approach to the in vivo characterization of 4-[2-(trifluoromethyl)phenyl]piperidine. By systematically evaluating its pharmacokinetic, pharmacodynamic, and preliminary safety profiles, researchers can build a comprehensive data package to support its continued development. The causality-driven experimental design and integrated protocols provide a robust framework for making informed decisions and advancing this promising compound toward clinical evaluation.
References
-
Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. JoVE (Journal of Visualized Experiments). [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]
-
Safety Guidelines. ICH. [Link]
-
Blood sampling: Mouse. NC3Rs. [Link]
-
Novel Object Recognition test. MMPC.org. [Link]
-
In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. PubMed. [Link]
-
The Mouse Forced Swim Test. PMC - NIH. [Link]
-
Elevated plus maze protocol. protocols.io. [Link]
-
Behavioral methods to study anxiety in rodents. PMC - PubMed Central. [Link]
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Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. NIH. [Link]
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In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. ResearchGate. [Link]
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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[2-(trifluoromethyl)phenyl]piperidine in Human Plasma
Abstract
This application note details a comprehensive, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise and accurate quantification of 4-[2-(trifluoromethyl)phenyl]piperidine in human plasma. This compound, a key structural motif in various pharmacologically active agents, requires a robust analytical method for pharmacokinetic studies and clinical trial monitoring. The described protocol employs a straightforward protein precipitation extraction, followed by a rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, meeting the rigorous standards for bioanalytical method validation as outlined by regulatory agencies.
Introduction
4-[2-(trifluoromethyl)phenyl]piperidine is a critical building block in the synthesis of numerous pharmaceutical compounds. Its unique physicochemical properties, imparted by the trifluoromethyl group and the piperidine ring, contribute to the efficacy and metabolic stability of the final drug products. Accurate quantification of this moiety in biological matrices is paramount for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications, offering unparalleled sensitivity and selectivity.[1][2] This note provides a detailed protocol for researchers, scientists, and drug development professionals to implement a reliable LC-MS/MS method for this analyte in a regulated bioanalytical environment.
Scientific Principles and Method Rationale
The development of a robust LC-MS/MS method hinges on a thorough understanding of the analyte's properties and a systematic optimization of each analytical step.
Analyte Characteristics: 4-[2-(trifluoromethyl)phenyl]piperidine is a small molecule with a molecular weight of 229.24 g/mol .[3][4] The presence of the basic piperidine nitrogen makes it amenable to positive ion electrospray ionization (ESI+), a soft ionization technique that typically yields a strong protonated molecular ion [M+H]⁺. The trifluoromethyl group enhances the compound's lipophilicity and can influence its chromatographic retention and mass spectrometric fragmentation.
Sample Preparation: The complexity of biological matrices like plasma necessitates a sample preparation step to remove proteins and other interfering substances.[7] Protein precipitation is a simple, rapid, and effective method for this purpose.[8] It involves the addition of an organic solvent, such as acetonitrile or methanol, to denature and precipitate plasma proteins, leaving the analyte and internal standard in the supernatant for analysis.
Chromatographic Separation: The presence of the trifluoromethyl group suggests that a fluorinated stationary phase could provide enhanced selectivity and peak shape.[9][10][11] These phases can offer different elution orders compared to traditional C18 columns, which can be advantageous for separating the analyte from matrix components.[9] A reversed-phase separation using a gradient elution with a mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) is a common and effective approach.
Mass Spectrometric Detection: Tandem mass spectrometry, specifically the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity.[12] This technique involves selecting the protonated molecular ion (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds. The fragmentation of the trifluoromethylphenyl moiety is expected to yield characteristic product ions.[13]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.
Materials and Methods
Reagents and Materials
-
4-[2-(trifluoromethyl)phenyl]piperidine reference standard (purity ≥98%)
-
4-[2-(trifluoromethyl)phenyl]piperidine-d4 (internal standard, isotopic purity ≥99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Optima LC-MS grade formic acid
-
Human plasma (K2-EDTA as anticoagulant) from at least six different sources
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with a 50:50 mixture of methanol and water.
Detailed Protocols
Protocol 1: Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
For calibration standards and QC samples, spike with the corresponding working standard solutions. For blank samples, add an equivalent volume of the diluent.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank.
-
Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | Fluorinated Phenyl Column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, linear ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Analyte (m/z) | 230.1 → [Product Ion 1], 230.1 → [Product Ion 2] (To be determined by infusion and fragmentation studies) |
| Internal Standard (m/z) | 234.1 → [Product Ion 1], 234.1 → [Product Ion 2] (To be determined by infusion and fragmentation studies) |
Method Validation
A full validation of this bioanalytical method should be performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[14][15] This includes assessing the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations in replicates across multiple runs.[16]
-
Calibration Curve: The relationship between the analyte concentration and the response, which should be linear over the expected analytical range.
-
Sensitivity: Defined by the lower limit of quantification (LLOQ).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Table 2: Representative Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ Signal-to-Noise | ≥ 10 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% |
Data Analysis and Quantification
The concentration of 4-[2-(trifluoromethyl)phenyl]piperidine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted (1/x² or 1/x) linear regression is typically used to fit the data. The concentrations of the QC and unknown samples are then interpolated from this calibration curve.
Conclusion
This application note presents a detailed and scientifically grounded LC-MS/MS method for the quantification of 4-[2-(trifluoromethyl)phenyl]piperidine in human plasma. The protocol emphasizes a straightforward sample preparation, rapid and selective chromatographic separation, and highly sensitive mass spectrometric detection. By adhering to the principles of bioanalytical method validation, this method can be confidently implemented in regulated environments to support drug discovery and development programs. The provided protocols and parameters serve as a robust starting point for method optimization and validation on specific laboratory instrumentation.
References
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PubChem. 4-[2-(Trifluoromethyl)phenyl]piperidine. National Center for Biotechnology Information. [Link]
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LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
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Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
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ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]
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RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]
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NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
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PubMed Central. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]
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ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]
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PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
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Journal of Chromatographic Science. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]
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Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
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PubChem. 4-(4-(Trifluoromethyl)phenyl)piperidine. National Center for Biotechnology Information. [Link]
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ACS Publications. Evaluation of Gas Chromatographic Columns for the Separation of Fluorinated Materials. [Link]
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LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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NIH. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]
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ACS Publications. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]
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HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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NIH. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
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Biocompare.com. Prepping Small Molecules for Mass Spec. [Link]
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BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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Wikipedia. DOx. [Link]
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ResearchGate. Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. [Link]
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Journal of the Chinese Chemical Society. Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. [Link]
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Stanford University. Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]
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FDA.gov. Bioanalytical Method Validation. [Link]
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YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
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Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
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Application Notes and Protocols for the Crystallization of 4-[2-(trifluoromethyl)phenyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The isolation and purification of active pharmaceutical ingredients (APIs) are critical steps in drug development and manufacturing. The crystalline form of an API can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. 4-[2-(trifluoromethyl)phenyl]piperidine is a key building block in the synthesis of various pharmaceutical compounds, making robust and reproducible crystallization protocols essential for ensuring high purity and the desired solid-state form. This guide provides a detailed exploration of crystallization techniques applicable to 4-[2-(trifluoromethyl)phenyl]piperidine, grounded in scientific principles and practical laboratory experience.
Physicochemical Properties and Their Implications for Crystallization
A thorough understanding of the physicochemical properties of 4-[2-(trifluoromethyl)phenyl]piperidine is fundamental to developing effective crystallization strategies.
Molecular Structure and Properties:
-
Molecular Formula: C₁₂H₁₄F₃N[1]
-
Molecular Weight: 229.24 g/mol [1]
-
Structure: The molecule consists of a piperidine ring attached to a phenyl ring substituted with a trifluoromethyl group at the ortho position.
The presence of the trifluoromethyl (-CF₃) group is a key feature influencing the molecule's properties. The -CF₃ group is highly lipophilic and electron-withdrawing, which can impact intermolecular interactions and, consequently, solubility and crystal packing. The piperidine ring contains a secondary amine, which can act as a hydrogen bond donor and acceptor, playing a significant role in crystal lattice formation. The compound is often available as a hydrochloride salt, which is typically a crystalline solid with different solubility properties compared to the free base.
Known Solid Forms: 4-[2-(trifluoromethyl)phenyl]piperidine is commercially available as a free base and as a hydrochloride salt, with the latter often being a crystalline solid. The potential for polymorphism (the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice) should be a key consideration during crystallization development. Different polymorphs can exhibit distinct melting points, solubilities, and stability profiles.
Strategic Solvent Selection for Crystallization
The choice of solvent is the most critical parameter in a crystallization process. An ideal solvent system will exhibit a significant difference in the solubility of the compound at elevated and ambient temperatures for cooling crystallization, or a solvent/anti-solvent pair will have high and low solubility, respectively, for anti-solvent crystallization.
Theoretical Considerations: While experimental screening is indispensable, theoretical approaches can guide the initial solvent selection. Hansen Solubility Parameters (HSP) can be a useful tool for predicting the miscibility of a solute in a solvent. The principle is that "like dissolves like," and solvents with HSP values close to that of the solute are more likely to be good solvents.
Recommended Solvent Screening: A systematic solvent screening is recommended to identify optimal conditions. The following table provides a starting point for screening solvents from different classes, considering their polarity and potential for hydrogen bonding.
| Solvent Class | Recommended Solvents for Screening | Rationale and Expected Behavior |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | The hydroxyl group can hydrogen bond with the piperidine nitrogen. Solubility is expected to be moderate to high, making them suitable for cooling crystallization or as the primary solvent in anti-solvent crystallization. |
| Esters | Ethyl acetate, Isopropyl acetate | These are moderately polar solvents. A patent for a related compound mentions the use of ethyl acetate for crystallization, suggesting it is a promising candidate.[2] |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Similar in polarity to esters, ketones can be effective solvents for many organic compounds. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (MeTHF) | Ethers are less polar and may act as anti-solvents or be part of a co-solvent system. |
| Hydrocarbons | Heptane, Hexane, Toluene | These nonpolar solvents are likely to be poor solvents and are therefore excellent candidates as anti-solvents. |
| Nitrile | Acetonitrile | A polar aprotic solvent that can be a good solvent at elevated temperatures. |
Detailed Crystallization Protocols
The following protocols are designed as robust starting points for the crystallization of 4-[2-(trifluoromethyl)phenyl]piperidine. It is imperative to perform small-scale trials to determine the approximate solubility of your specific material before proceeding to a larger scale.
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)
Cooling crystallization is a widely used technique for compounds that exhibit a significant increase in solubility with temperature.
Rationale: Isopropanol is a good candidate due to its ability to form hydrogen bonds with the piperidine moiety and its favorable boiling point for creating a significant temperature gradient for crystallization.
Step-by-Step Methodology:
-
Dissolution: In a suitable reaction vessel equipped with a stirrer and a condenser, add the crude 4-[2-(trifluoromethyl)phenyl]piperidine.
-
Solvent Addition: Add a minimal amount of isopropanol to the vessel.
-
Heating to Dissolution: While stirring, slowly heat the mixture to reflux (approximately 82 °C for IPA) until all the solid has dissolved. If the solid does not fully dissolve, add small aliquots of isopropanol until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration through a pre-heated filter to remove insoluble impurities.
-
Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate generally promotes the formation of larger, more well-defined crystals. A suggested cooling profile is 10-20 °C per hour.
-
Further Cooling (Optional): To maximize the yield, the flask can be placed in an ice bath or a refrigerator (2-8 °C) for a few hours once it has reached room temperature.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at a temperature well below the melting point of the compound to a constant weight.
Troubleshooting:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to too rapid cooling or a supersaturated solution. Try reheating the mixture to redissolve the oil and then cool it even more slowly, or add a slightly larger volume of solvent. Seeding with a small crystal can also induce crystallization.
-
No Crystallization: If no crystals form upon cooling, the solution may be too dilute. Concentrate the solution by evaporating some of the solvent and repeat the cooling process. Scratching the inside of the flask with a glass rod at the meniscus can sometimes initiate nucleation.
Protocol 2: Anti-Solvent Crystallization
This technique is useful when a suitable single solvent for cooling crystallization cannot be identified or to achieve a different crystal form.
Rationale: A solvent system of ethyl acetate (good solvent) and heptane (anti-solvent) is a common and effective choice for many pharmaceutical compounds. The trifluoromethyl group enhances lipophilicity, suggesting good solubility in moderately polar solvents like ethyl acetate and poor solubility in nonpolar alkanes like heptane.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4-[2-(trifluoromethyl)phenyl]piperidine in a minimal amount of ethyl acetate at room temperature or with gentle warming.
-
Hot Filtration (Optional): If necessary, perform a hot filtration to remove any insoluble impurities.
-
Anti-Solvent Addition: While stirring the solution at a constant temperature (e.g., room temperature), slowly add heptane dropwise.
-
Induction of Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.
-
Crystal Growth: Once turbidity is observed, stop the addition of the anti-solvent and allow the mixture to stir for a period (e.g., 1-2 hours) to allow the crystals to grow.
-
Complete Precipitation (Optional): To maximize the yield, more anti-solvent can be added slowly after the initial crystal growth phase.
-
Aging: Allow the slurry to stir at room temperature for a few hours to ensure complete crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the solvent/anti-solvent mixture or pure anti-solvent (heptane).
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting:
-
Amorphous Precipitation: If a gummy or amorphous solid precipitates, the anti-solvent may have been added too quickly. Try adding the anti-solvent at a much slower rate or at a slightly elevated temperature.
-
Fine Powder: The formation of a very fine powder may indicate rapid nucleation. A slower addition rate of the anti-solvent or the use of seeding can promote the growth of larger crystals.
Polymorph Screening and Solid-State Characterization
It is crucial to investigate the potential for polymorphism of 4-[2-(trifluoromethyl)phenyl]piperidine, as different crystalline forms can have different properties. A basic polymorph screen can be conducted by crystallizing the compound from a variety of solvents with different polarities and hydrogen bonding capabilities under various conditions (e.g., slow evaporation, cooling, anti-solvent addition).
Workflow for Polymorph Screening and Characterization:
Caption: Workflow for polymorph screening and characterization.
Key Analytical Techniques:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to detect any phase transitions that may occur upon heating, which can indicate the presence of different polymorphs or solvates.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates (crystals containing solvent molecules) by detecting weight loss at specific temperatures.
-
Microscopy: Optical microscopy can be used to visually inspect the crystal habit (shape) and size distribution.
Conclusion
The crystallization of 4-[2-(trifluoromethyl)phenyl]piperidine is a critical step in its purification and in defining its solid-state properties. By systematically screening solvents and employing controlled cooling or anti-solvent addition techniques, high-purity crystalline material can be obtained. The protocols provided in this guide serve as a comprehensive starting point for developing a robust and scalable crystallization process. A thorough characterization of the resulting crystalline form using techniques such as XRPD and DSC is essential to ensure the desired polymorph is consistently produced.
References
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PubChem. 4-[2-(Trifluoromethyl)phenyl]piperidine. National Center for Biotechnology Information. [Link]
- Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
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Application Note & Protocols: In Vitro Characterization of 4-[2-(trifluoromethyl)phenyl]piperidine as a G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activator
Introduction
G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of cellular excitability in various tissues, including the brain, heart, and endocrine glands.[1] These channels are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs), leading to potassium efflux and membrane hyperpolarization.[2] This mechanism dampens neuronal firing and slows heart rate, making GIRK channels attractive therapeutic targets for conditions such as epilepsy, pain, and cardiac arrhythmias.[1][3] The discovery of small molecule modulators of GIRK channels, such as ML297, has opened new avenues for therapeutic intervention.[2] This document provides a detailed guide for the in vitro characterization of 4-[2-(trifluoromethyl)phenyl]piperidine and its analogs as potential GIRK channel activators, with a primary focus on a high-throughput thallium flux assay.
Principle of the Thallium Flux Assay for GIRK Channel Activity
The thallium (Tl+) flux assay is a robust and widely used method for high-throughput screening of potassium channel modulators.[4][5] The assay leverages the permeability of potassium channels to thallium ions.[6][7] Cells expressing the target GIRK channels are loaded with a thallium-sensitive fluorescent dye. Upon channel activation, Tl+ ions flow down their concentration gradient into the cells, binding to the dye and causing a significant increase in fluorescence.[3][6] This change in fluorescence is directly proportional to the number of open GIRK channels and serves as a reliable measure of channel activity.[7]
Signaling Pathway of GIRK Channel Activation
GIRK channels are activated downstream of Gi/o-coupled GPCRs. The canonical pathway involves ligand binding to the GPCR, which catalyzes the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits. The freed Gβγ dimer then directly binds to the GIRK channel, causing it to open.[2] Additionally, the signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP2) is a crucial cofactor for GIRK channel activation by Gβγ.[2][8] Small molecule activators, such as 4-[2-(trifluoromethyl)phenyl]piperidine derivatives, can directly modulate the channel, often in a G-protein-independent manner.[2]
Caption: GIRK Channel Activation Pathway.
Experimental Protocols
Cell Line and Culture
A stable cell line co-expressing the desired GIRK channel subunits (e.g., GIRK1/2 heterotetramers) and a relevant Gi/o-coupled GPCR is recommended. HEK293 or CHO cells are suitable hosts.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Thallium Flux Assay Protocol
This protocol is adapted for a 96-well or 384-well microplate format, suitable for high-throughput screening.
Materials:
-
HEK293 cells stably expressing GIRK1/2 channels.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Thallium-sensitive dye (e.g., FluxOR™ Potassium Ion Channel Assay Kit, Thermo Fisher Scientific).
-
PowerLoad™ Concentrate (if using FluxOR™ kit).
-
Probenecid (optional, to prevent dye extrusion).
-
Stimulus Buffer: Assay Buffer containing a defined concentration of thallium sulfate (e.g., 2 mM Tl2SO4).
-
Test Compound: 4-[2-(trifluoromethyl)phenyl]piperidine, dissolved in DMSO.
-
Positive Control: A known GIRK channel activator (e.g., ML297).
-
Negative Control: Vehicle (DMSO).
-
Black-walled, clear-bottom microplates.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well.
-
Incubate for 24-48 hours to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves diluting the thallium-sensitive dye and PowerLoad™ concentrate in Assay Buffer. Probenecid can be included at a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the wells.
-
Add 50-100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of 4-[2-(trifluoromethyl)phenyl]piperidine in Assay Buffer. Ensure the final DMSO concentration is ≤ 0.5%.
-
After the dye loading incubation, wash the cells once with Assay Buffer.
-
Add the diluted compound solutions to the respective wells. Include wells for positive and negative controls.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Set up a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., ~485 nm excitation, ~525 nm emission for FluxOR™).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add an equal volume of Stimulus Buffer containing thallium sulfate to all wells simultaneously using the plate reader's integrated fluidics.
-
Continue to record the fluorescence signal every 1-2 seconds for 2-5 minutes.
-
Data Analysis:
The increase in fluorescence upon thallium addition reflects GIRK channel activity. The rate of fluorescence increase or the peak fluorescence can be used for analysis.
-
Calculate the response for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the positive control (100% activation) and negative control (0% activation).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Thallium Flux Assay Workflow.
Quantitative Data Summary
The following table provides a template for summarizing the results obtained from the thallium flux assay for different analogs of 4-[2-(trifluoromethyl)phenyl]piperidine.
| Compound | EC50 (µM) | Maximum Activation (%) |
| 4-[2-(trifluoromethyl)phenyl]piperidine | [Insert Value] | [Insert Value] |
| Analog 1 | [Insert Value] | [Insert Value] |
| Analog 2 | [Insert Value] | [Insert Value] |
| ML297 (Positive Control) | [Insert Value] | 100 |
Trustworthiness and Self-Validation
To ensure the reliability of the assay results, the following controls should be included in every experiment:
-
Positive Control: A known GIRK channel activator (e.g., ML297) to confirm the responsiveness of the cell system.
-
Negative Control: Vehicle (DMSO) to determine the baseline fluorescence and assess for any non-specific effects.
-
Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
References
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ION Biosciences. Gi/o GPCR-GIRK Thallium Flux Assay. Available from: [Link]
-
Weaver, C. D., & Lindsley, C. W. (2013). High-throughput screening for small-molecule modulators of inward rectifier potassium channels. Methods in molecular biology (Clifton, N.J.), 910, 233–248. Available from: [Link]
-
Molecular Devices. FLIPR Potassium Assay Kit Guide. Available from: [Link]
-
Wydeven, N., et al. (2012). A fluorescent screening assay for identifying modulators of GIRK channels. Journal of visualized experiments : JoVE, (62), 3850. Available from: [Link]
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Metrion Biosciences. Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Available from: [Link]
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Lin, Y. L., et al. (2019). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Frontiers in cellular neuroscience, 13, 429. Available from: [Link]
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Dao, M. M., et al. (2019). Modeling GIRK channel conductance. The Journal of general physiology, 151(10), 1174–1175. Available from: [Link]
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Application Notes and Protocols for Radiolabeling 4-[2-(trifluoromethyl)phenyl]piperidine for Imaging Studies
Introduction: The Significance of 4-[2-(trifluoromethyl)phenyl]piperidine in Neuroimaging
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and research compounds.[1][2][3] Specifically, 4-arylpiperidine derivatives have garnered significant attention as high-affinity ligands for various central nervous system (CNS) targets, most notably sigma receptors (σ₁ and σ₂).[4][5][6][7][8] These receptors are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, depression, and addiction, making them attractive targets for diagnostic imaging and drug development.[5][7]
The compound 4-[2-(trifluoromethyl)phenyl]piperidine is a structurally intriguing candidate for a selective CNS ligand. The trifluoromethyl group can enhance metabolic stability and brain permeability, while the 4-phenylpiperidine core is a well-established pharmacophore for sigma receptors.[4][9] To investigate the in vivo distribution, pharmacokinetics, and target engagement of this compound, Positron Emission Tomography (PET) imaging is the modality of choice.[10][11] PET offers exceptional sensitivity and quantitative accuracy, enabling non-invasive visualization of molecular processes.[11] This requires the stable incorporation of a positron-emitting radionuclide into the molecule of interest.
This document provides a comprehensive guide to the development of a radiolabeled version of 4-[2-(trifluoromethyl)phenyl]piperidine for use in preclinical imaging studies. We will focus on the use of Fluorine-18 ([¹⁸F]), the most widely used radionuclide for PET, due to its favorable decay characteristics and versatile labeling chemistry.[11][12] The protocols outlined herein are based on established and validated methods for the radiolabeling of analogous piperidine-based radiotracers.[4][5]
Rationale for [¹⁸F]Fluorine Labeling
The choice of radionuclide is a critical first step in developing a PET tracer. While Carbon-11 (¹¹C) is also a viable option, its short half-life of 20.4 minutes presents significant logistical challenges for multi-step syntheses and distribution.[13] In contrast, Fluorine-18 possesses a longer half-life of 109.8 minutes, which allows for more complex synthetic manipulations, thorough quality control, and transport to satellite imaging centers.[6][12] Furthermore, numerous methods for nucleophilic [¹⁸F]fluorination are well-established and can be readily automated.[14][15]
Proposed Radiosynthesis of [¹⁸F]4-[2-(trifluoromethyl)phenyl]piperidine
A direct radiolabeling on the trifluoromethyl group is challenging.[16][17] Therefore, a common strategy for labeling such molecules is to introduce the radioisotope at a different position, for instance, by N-alkylation of the piperidine nitrogen with an [¹⁸F]fluoroalkyl group. This approach has been successfully applied to a variety of piperidine-based radiotracers.[6]
Precursor Synthesis
The synthesis of a suitable precursor is paramount for a successful radiolabeling. For an N-alkylation approach, the precursor would be the parent amine, 4-[2-(trifluoromethyl)phenyl]piperidine, and the labeling agent would be an [¹⁸F]fluoroalkyl halide or tosylate. A more direct approach, if chemically feasible, would be to synthesize a precursor with a leaving group on the phenyl ring for aromatic nucleophilic substitution. However, the electron-withdrawing nature of the trifluoromethyl group might not be sufficient to activate the ring for direct [¹⁸F]fluorination.
A more robust and widely applicable method is the two-step approach involving the preparation of a tosylated or mesylated precursor for subsequent nucleophilic substitution with [¹⁸F]fluoride. Below is a proposed synthetic scheme for a precursor suitable for producing an N-(2-[¹⁸F]fluoroethyl) derivative.
Scheme 1: Proposed Synthesis of a Precursor for Radiolabeling
Caption: Proposed synthesis of the tosylated precursor for [¹⁸F]radiolabeling.
Experimental Protocol: Precursor Synthesis
-
To a solution of 4-[2-(trifluoromethyl)phenyl]piperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 3.0 eq) and 2-(tosyloxy)ethyl bromide (1.2 eq).
-
Stir the reaction mixture at 80 °C for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired precursor, 1-(2-tosyloxyethyl)-4-[2-(trifluoromethyl)phenyl]piperidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Automated [¹⁸F]Radiolabeling Workflow
The radiolabeling is typically performed in an automated synthesis module to ensure radiation safety and reproducibility.
Caption: Automated workflow for the radiosynthesis of [¹⁸F]-(N-fluoroethyl)-4-[2-(trifluoromethyl)phenyl]piperidine.
Detailed Radiolabeling Protocol
-
[¹⁸F]Fluoride Production and Trapping : Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]fluoride is then trapped on a quaternary ammonium anion exchange (QMA) cartridge.
-
Elution and Activation : The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. The mixture is then dried by azeotropic distillation with anhydrous acetonitrile to form the reactive, anhydrous [¹⁸F]KF/K₂₂₂ complex.
-
Radiolabeling Reaction : A solution of the tosylated precursor (typically 1-5 mg) in anhydrous dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]KF/K₂₂₂ complex. The reaction vessel is sealed and heated at 110-130 °C for 10-20 minutes.
-
Purification : After cooling, the reaction mixture is quenched with water and injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., C18 column) to separate the [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride and other impurities.
-
Formulation : The HPLC fraction containing the desired product is collected, diluted with sterile water, and passed through a C18 Sep-Pak cartridge. The cartridge is washed with sterile water to remove residual HPLC solvents, and the final product is eluted with a small volume of ethanol. This ethanolic solution is then diluted with sterile saline for injection to achieve a final ethanol concentration of <10%. The final product solution is passed through a 0.22 µm sterile filter into a sterile vial.
Quality Control of the Final Radiotracer
Rigorous quality control (QC) is mandatory before the administration of any radiopharmaceutical.[18] The key QC tests are summarized below.
| Parameter | Specification | Method |
| Identity | Retention time matches that of the non-radioactive standard | Analytical HPLC |
| Radiochemical Purity | ≥ 95% | Analytical HPLC, Radio-TLC |
| Radionuclidic Purity | ≥ 99.5% ([¹⁸F]) | Gamma-ray spectroscopy |
| Specific Activity | > 1 Ci/µmol at time of injection | Analytical HPLC with UV and radiation detectors |
| pH | 4.5 - 7.5 | pH paper or pH meter |
| Residual Solvents | Ethanol < 10% v/v, Acetonitrile < 410 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (where V is the maximum recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No microbial growth | Incubation in culture media |
Application in Preclinical Imaging Studies
The newly synthesized radiotracer can be used to investigate the in vivo properties of 4-[2-(trifluoromethyl)phenyl]piperidine.
In Vitro Autoradiography
This technique can be used to visualize the binding of the radiotracer to its target in tissue sections.
-
Prepare thin (e.g., 20 µm) cryosections of the brain from a relevant animal model.
-
Incubate the sections with a low nanomolar concentration of the [¹⁸F]-labeled tracer in a suitable buffer.
-
For blocking studies, co-incubate adjacent sections with an excess of a known sigma receptor ligand (e.g., SA4503 or haloperidol) to determine binding specificity.[4]
-
Wash the sections to remove unbound radioactivity, dry them, and expose them to a phosphor imaging plate or digital autoradiography system.
-
Analyze the resulting images to determine the regional distribution of the tracer binding.
In Vivo PET Imaging Protocol
Caption: Workflow for a typical preclinical in vivo PET imaging study.
-
Animal Handling : Anesthetize the study animal (e.g., a rodent) with a suitable anesthetic (e.g., isoflurane).
-
Radiotracer Injection : Administer a bolus injection of the formulated radiotracer (typically 100-200 µCi) via the tail vein.
-
PET/CT Imaging : Acquire a dynamic PET scan over 60-90 minutes, followed by a CT scan for anatomical co-registration.
-
Image Analysis : Reconstruct the PET images and generate time-activity curves (TACs) for various brain regions of interest. Calculate standardized uptake values (SUV) or distribution volume ratios to quantify tracer uptake and binding.
-
Blocking Studies : To confirm target-specific binding, a separate cohort of animals can be pre-treated with a non-radioactive blocking agent known to bind to the hypothesized target (e.g., a sigma receptor antagonist) before radiotracer injection.[4] A significant reduction in tracer uptake in target-rich regions would confirm specific binding.
Conclusion
This application note provides a comprehensive framework for the radiosynthesis and preclinical evaluation of a novel PET tracer based on the 4-[2-(trifluoromethyl)phenyl]piperidine scaffold. By leveraging established [¹⁸F]fluorination chemistry and imaging protocols for structurally related compounds, researchers can efficiently develop this molecule into a valuable tool for investigating CNS pathophysiology and aiding in the development of novel therapeutics.
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Prabhakaran, J., et al. (2009). Synthesis and in vivo evaluation of [¹⁸F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression. Bioorganic & Medicinal Chemistry, 17(21), 7496-7503. [Link]
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Leone, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1313-1323. [Link]
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Wang, R., et al. (2012). Synthesis of carbon-11-labeled piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET sigma1 receptor probes. Bioorganic & Medicinal Chemistry Letters, 22(1), 525-529. [Link]
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Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(73), 10732-10735. [Link]
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St. Denis, J. D., et al. (2022). Fluorine-18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C-F Bond Activation. Angewandte Chemie International Edition, 61(50), e202210917. [Link]
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Hashimoto, K., & London, E. D. (2013). Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. Current Pharmaceutical Design, 19(20), 3585-3595. [Link]
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Li, S., et al. (2022). Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate. European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Bongarzone, S., & St-Jean, J. R. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]
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Wu, H., et al. (2020). Radiolabeled (4-Fluoro-3-Iodobenzyl)Guanidine Improves Imaging and Targeted Radionuclide Therapy of Norepinephrine Transporter-Expressing Tumors. Journal of Nuclear Medicine, 61(9), 1346-1352. [Link]
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St. Denis, J. D., et al. (2022). Fluorine‐18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C–F Bond Activation. Angewandte Chemie, 134(50). [Link]
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The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. [Link]
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Kalidindi, A., et al. (2022). Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. Molecules, 27(19), 6296. [Link]
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Ishiwata, K. (2016). PET Imaging of Sigma1 Receptors. Radiology Key. [Link]
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Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(73), 10732-10735. [Link]
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Jacobson, O. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]
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Islam, E., et al. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson. [Link]
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Liang, S. H., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Topics in Medicinal Chemistry, 15(16), 1533-1552. [Link]
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Bongarzone, S., & St-Jean, J. R. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]
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Sharma, R., et al. (2021). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine, 8, 757783. [Link]
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Cicoria, G. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]
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Lebl, T., et al. (2023). [¹⁸F]fluoride Activation and ¹⁸F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 28(14), 5406. [Link]
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Laschat, S., & Synytsia, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4998. [Link]
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Rotstein, B. (2022, April 1). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. [Link]
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Application Notes & Protocols: Formulation of 4-[2-(trifluoromethyl)phenyl]piperidine for Preclinical Animal Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the formulation of 4-[2-(trifluoromethyl)phenyl]piperidine, a compound characterized by significant lipophilicity, for use in preclinical animal research. Addressing the inherent challenge of its poor aqueous solubility is critical for ensuring accurate, reproducible, and meaningful in vivo data. This document outlines a systematic approach, beginning with essential pre-formulation characterization and extending to detailed, step-by-step protocols for developing oral and parenteral dosage forms. The methodologies are grounded in established pharmaceutical principles to ensure scientific integrity, data reliability, and adherence to animal welfare standards.
Introduction
4-[2-(trifluoromethyl)phenyl]piperidine is a heterocyclic amine containing a trifluoromethyl group, a substitution known to significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1] Its structural similarity to other pharmacologically active piperidine derivatives suggests its potential in various therapeutic areas.[2][3] However, the high lipophilicity, indicated by a calculated LogP value of approximately 4.3 for the hydrochloride salt, presents a formidable challenge for developing formulations suitable for animal studies.[4] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and high inter-animal variability, thereby compromising the integrity of pharmacokinetic (PK) and pharmacodynamic (PD) studies.
The objective of this application note is to provide researchers with a logical, scientifically-grounded workflow to develop and validate appropriate formulations of 4-[2-(trifluoromethyl)phenyl]piperidine for both oral and parenteral administration in laboratory animals.
Section 1: Critical Pre-formulation Assessment
A thorough pre-formulation assessment is the cornerstone of developing a robust and reliable dosing vehicle. These initial experiments define the compound's physical and chemical boundaries, directly informing the selection of the most viable formulation strategy.[5]
Physicochemical Characterization
The first step is to consolidate the known properties of the active pharmaceutical ingredient (API). The compound is available as a free base or as a hydrochloride salt, which can significantly impact solubility and stability.
| Property | Value | Source |
| Chemical Name | 4-[2-(trifluoromethyl)phenyl]piperidine | [6] |
| Molecular Formula | C₁₂H₁₄F₃N (Free Base) | [6] |
| Molecular Weight | 229.24 g/mol (Free Base) | [6][7] |
| Molecular Formula | C₁₂H₁₅ClF₃N (HCl Salt) | [8] |
| Molecular Weight | 265.70 g/mol (HCl Salt) | [4][8] |
| Appearance | Solid (HCl Salt) | [8] |
| Predicted pKa | ~10 (basic, estimated from 4-phenylpiperidine) | [9] |
| Calculated LogP | 4.30 (HCl Salt) | [4] |
The basic nature of the piperidine nitrogen suggests that solubility will be pH-dependent, increasing in acidic conditions. The high LogP value confirms its lipophilic nature, making lipid-based systems a primary consideration.[10]
Experimental Workflow: Pre-formulation
The following diagram outlines the essential workflow for the initial characterization of the compound.
Caption: Pre-formulation assessment workflow.
Protocol: Solubility Determination
Objective: To determine the approximate solubility of 4-[2-(trifluoromethyl)phenyl]piperidine HCl in a range of pharmaceutically acceptable vehicles.
Methodology:
-
Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each selected vehicle in separate glass vials.
-
Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Visually inspect for the presence of undissolved solid material.
-
If solids are present, centrifuge the samples (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid is transferred.
-
Dilute the supernatant with an appropriate mobile phase and quantify the drug concentration using a validated analytical method (e.g., HPLC-UV).
Example Vehicle Selection & Rationale:
| Vehicle Category | Specific Example | Rationale |
| Aqueous Buffers | pH 2.0 (HCl), pH 7.4 (PBS) | To assess pH-dependent solubility. |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG) | Common solvents to increase the solubility of lipophilic drugs.[11] |
| Surfactants | 1% Polysorbate 80 in water | To evaluate micellar solubilization. |
| Oils (Lipids) | Sesame Oil, Miglyol® 812 | To assess solubility for lipid-based formulations.[12] |
| Complexing Agents | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To evaluate solubility enhancement via inclusion complexation. |
Protocol: Preliminary Stability Analysis
Objective: To assess the stability of the compound in promising vehicles under stressed conditions.
Methodology:
-
Prepare solutions/suspensions of the compound in the selected vehicles at a target concentration (e.g., 1 mg/mL).
-
Divide each preparation into aliquots for different stress conditions:
-
Temperature: Store at 4°C, room temperature (~25°C), and 40°C.
-
Light: Expose one set of room temperature samples to direct light (photostability chamber) while keeping a control set wrapped in foil.
-
-
Analyze the samples for purity and concentration at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours).
-
Stability is determined by the percentage of the initial concentration remaining and the absence of significant degradation peaks in the chromatogram.[13]
Section 2: Formulation for Oral Administration
Oral dosing is the most common route in preclinical studies. The choice of formulation depends directly on the data from the pre-formulation assessment.[14]
Decision Tree for Oral Formulation Selection
Caption: Decision tree for oral formulation strategy.
Protocol 2.1: Aqueous Suspension (Default Baseline)
Application: For low-dose studies or when other simple formulations are not feasible. This serves as a control formulation to assess the intrinsic absorption properties of the solid drug.
Materials:
-
4-[2-(trifluoromethyl)phenyl]piperidine HCl
-
0.5% (w/v) Methylcellulose (or CMC) in purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
Methodology:
-
Weigh the required amount of the compound.
-
Levigate the powder in a mortar with a small amount of the vehicle to form a smooth, uniform paste. This step is critical to prevent particle aggregation.
-
Gradually add the remaining vehicle while stirring continuously.
-
Transfer the mixture to a suitable container and stir for at least 30 minutes.
-
QC Check: Visually inspect for homogeneity. The suspension should be milky and uniform. Always stir continuously before and during dose administration to ensure dose uniformity.
Protocol 2.2: Co-solvent Solution
Application: When the compound shows sufficient solubility in a water-miscible co-solvent.
Materials:
-
4-[2-(trifluoromethyl)phenyl]piperidine HCl
-
Polyethylene Glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Purified Water
Example Composition (30% PEG 400):
| Component | Quantity (for 10 mL) |
| Compound | 10 mg (for 1 mg/mL) |
| PEG 400 | 3 mL |
| Saline | q.s. to 10 mL |
Methodology:
-
Weigh the compound and place it in a glass vial.
-
Add the PEG 400.
-
Gently vortex or sonicate until the compound is fully dissolved. This is a critical self-validating step; a clear solution must be obtained.
-
Add the saline dropwise while stirring to bring the solution to the final volume.
-
QC Check: The final formulation should be a clear, colorless solution, free of any precipitation. Observe for 1-2 hours to ensure the drug remains in solution.
Protocol 2.3: Self-Emulsifying Drug Delivery System (SEDDS)
Application: The preferred approach for highly lipophilic compounds, as it can significantly enhance absorption and reduce food effects.[15]
Materials:
-
4-[2-(trifluoromethyl)phenyl]piperidine HCl
-
Oil: Sesame Oil or Labrafil® M 1944 CS
-
Surfactant: Kolliphor® EL (Cremophor® EL)
-
Co-surfactant/Co-solvent: Transcutol® HP
Example Composition (Type III SEDDS):
| Component | Role | % (w/w) |
| Labrafil® M 1944 CS | Oil/Lipid Phase | 40% |
| Kolliphor® EL | Surfactant | 40% |
| Transcutol® HP | Co-surfactant | 20% |
Methodology:
-
Prepare the vehicle by accurately weighing and combining the oil, surfactant, and co-surfactant in a glass vial. Mix thoroughly until uniform.
-
Add the weighed compound to the pre-mixed vehicle.
-
Cap the vial and mix using a vortex mixer, gentle warming (to 30-40°C), or sonication until the compound is completely dissolved, resulting in a clear, yellowish, viscous liquid.
-
QC Check: Perform a dispersion test. Add one drop of the formulation to 100 mL of water with gentle stirring. A spontaneous, fine, bluish-white emulsion should form, indicating successful SEDDS formation.
Section 3: Formulation for Parenteral Administration
Parenteral formulations demand the highest standards of quality, including sterility, isotonicity, and control of pyrogens/endotoxins.[16] All preparations must be performed under aseptic conditions.
Protocol 3.1: Aqueous Solution with Cyclodextrin (for IV, IP, SC)
Application: For compounds with poor water solubility but which can form inclusion complexes with cyclodextrins.
Materials:
-
4-[2-(trifluoromethyl)phenyl]piperidine HCl
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection (WFI)
Example Composition (20% HP-β-CD):
| Component | Quantity (for 10 mL) |
| Compound | 5 mg (for 0.5 mg/mL) |
| HP-β-CD | 2.0 g |
| WFI | q.s. to 10 mL |
Methodology:
-
Dissolve the HP-β-CD in approximately 8 mL of WFI.
-
Add the compound to the cyclodextrin solution.
-
Stir, sonicate, or vortex the mixture until the compound is fully dissolved. This may take several hours. The solution must be clear.
-
Adjust the final volume to 10 mL with WFI.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
QC Check: The final product must be a clear, particulate-free solution. The pH and osmolality should be measured.
Protocol 3.2: Co-solvent System (for IV, IP)
Application: For achieving higher concentrations when cyclodextrins are insufficient. Caution: Vehicle tolerability must be assessed in a satellite group of animals before use in a main study.
Materials:
-
4-[2-(trifluoromethyl)phenyl]piperidine HCl
-
Solutol® HS 15 (Kolliphor® HS 15) or PEG 400
-
Ethanol (Dehydrated)
-
Saline for Injection
Example Composition (10% Solutol® HS 15):
| Component | Quantity (for 10 mL) |
| Compound | 10 mg (for 1 mg/mL) |
| Solutol® HS 15 | 1.0 g |
| Saline for Injection | q.s. to 10 mL |
Methodology:
-
Gently warm the Solutol® HS 15 to liquefy it (~30°C).
-
Add the compound to the liquefied Solutol® HS 15 and mix until dissolved.
-
Slowly add the Saline for Injection while stirring to reach the final volume.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter.
-
QC Check: The solution must be clear and free of precipitation or haze.
Section 4: Quality Control and Validation
All formulations must be subjected to quality control testing before administration to animals to ensure the safety of the animals and the integrity of the study. This aligns with GLP principles.[17][18]
| Parameter | Oral Suspension | Oral/Parenteral Solution | Oral SEDDS |
| Appearance | Homogeneous, uniform color | Clear, free of particulates | Clear, viscous liquid |
| pH | Measure and record | Measure and record | Not Applicable |
| Assay (Concentration) | Required (±10% of target) | Required (±10% of target) | Required (±10% of target) |
| Homogeneity (Suspension) | Required (e.g., top vs. bottom) | Not Applicable | Not Applicable |
| Sterility (Parenteral) | Not Applicable | Required | Not Applicable |
| Endotoxins (Parenteral) | Not Applicable | Required | Not Applicable |
Conclusion
The successful formulation of the lipophilic compound 4-[2-(trifluoromethyl)phenyl]piperidine for preclinical animal studies is a critical step that requires a systematic, data-driven approach. Due to its high lipophilicity, simple aqueous vehicles are unlikely to be sufficient for achieving adequate exposure, especially at higher doses. Lipid-based systems like SEDDS represent a highly promising strategy for oral administration, while cyclodextrin or co-solvent systems are viable options for parenteral routes. The protocols provided herein offer robust starting points. However, it is imperative that the final formulation is tailored to the specific compound batch, the intended dose level, and the objectives of the animal study, with all preparations validated through rigorous quality control.
References
-
NBINNO. 4-[2-(trifluoromethyl)phenyl]piperidine,hydrochloride. [Link]
-
Wikipedia. DOx. [Link]
-
PubChem. 4-[2-(Trifluoromethyl)phenyl]piperidine. [Link]
-
Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. [Link]
-
PubChem. 4-(4-(Trifluoromethyl)phenyl)piperidine. [Link]
-
ResearchGate. Novel orally bioavailable piperidine derivatives as extracellular arginase inhibitors developed by a ring expansion. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
National Institutes of Health (NIH), Office of Animal Care and Use (OACU). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. [Link]
-
European Medicines Agency (EMA). Guideline on the conduct of bioequivalence studies for veterinary medicinal products. [Link]
-
Sharma, D., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics. [Link]
-
Homayun, B., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
ResearchGate. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. [Link]
-
Johnson, R. D., & Botch-Jones, F. R. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of analytical toxicology. [Link]
-
U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. [Link]
-
ResearchGate. Parenteral dosage forms. [Link]
-
ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
European Medicines Agency (EMA). Guideline on the conduct of bioequivalence studies for veterinary medicinal products. [Link]
-
PubMed Central. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]
-
European Medicines Agency (EMA). Guideline on development pharmaceutics for veterinary medicinal products. [Link]
-
Scribd. PARENTERALS. [Link]
-
MDPI. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
-
ResearchGate. Solubilizing excipients used in commercially available Lipid-based oral formulations. [Link]
-
PubMed. Metabolic interactions with piperazine-based 'party pill' drugs. [Link]
-
YouTube. Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. [Link]
-
Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
-
ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]
-
ECVPT. Review of the EMA guideline on the conduct of bioequivalence studies for veterinary medicinal products: focus on the development. [Link]
-
ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]
-
Gattefossé. Excipients for solubility and bioavailability enhancement. [Link]
-
Semantic Scholar. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. [Link]
-
Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed Central. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. [Link]
-
PubMed. Evaluation of preclinical formulations for a poorly water-soluble compound. [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
PubChem. 4-Phenylpiperidine. [Link]
Sources
- 1. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 6. 4-[2-(Trifluoromethyl)phenyl]piperidine | C12H14F3N | CID 11413558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(4-(Trifluoromethyl)phenyl)piperidine | C12H14F3N | CID 12440702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride [cymitquimica.com]
- 9. 4-Phenylpiperidine | 771-99-3 [chemicalbook.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[2-(Trifluoromethyl)phenyl]piperidine
Welcome to the technical support center for the synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common experimental challenges. Our goal is to provide practical, experience-driven advice to help you improve your reaction yields and product purity.
The synthesis of 4-arylpiperidines is a cornerstone of medicinal chemistry, and the specific target, 4-[2-(trifluoromethyl)phenyl]piperidine, presents unique challenges due to the electronic properties of the trifluoromethyl group. The most prevalent and versatile method for constructing the key C(sp²)-C(sp³) bond in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide will focus primarily on troubleshooting this critical step.
General Synthetic Workflow: Suzuki-Miyaura Coupling
The core strategy involves coupling an N-protected piperidine derivative with an appropriately substituted trifluoromethylphenyl partner. The choice of which fragment serves as the organoboron reagent and which is the halide is a key early decision. A common approach is illustrated below.
Caption: Troubleshooting decision tree for low yield.
Q2: My reaction is producing significant byproducts, primarily the homocoupled aryl (CF₃-Ph-Ph-CF₃) and protodeboronated starting material (toluene-CF₃). How can I suppress these?
A2: These side reactions are classic problems in Suzuki couplings and point towards issues with reaction stoichiometry and conditions.
-
Aryl Homocoupling:
-
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle involving the boronic acid. It can also occur if the transmetalation step is slow relative to other pathways.
-
Solution:
-
Rigorous Deoxygenation: As with low conversion issues, ensure your reaction is completely free of oxygen.
-
Stoichiometry Control: Use a slight excess (1.05-1.2 equivalents) of the halide partner relative to the boronic acid.
-
Slow Addition: If the problem persists, try adding the boronic acid solution slowly via syringe pump over an hour. This keeps its instantaneous concentration low, disfavoring the homocoupling pathway.
-
-
-
Protodeboronation:
-
Causality: This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex, leading to the formation of trifluoromethylbenzene. It is often base-mediated.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and ensure your base is dry. While some Suzuki protocols call for a small amount of water, excessive water will exacerbate this issue.
-
Base Choice: A moderately strong, non-nucleophilic base is ideal. K₃PO₄ is often a good choice. Very strong bases in protic solvents can accelerate decomposition.
-
Temperature Management: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80-90 °C for dioxane/toluene).
-
-
Q3: I've successfully formed the product, but it's an oil and difficult to purify by column chromatography. What are my options?
A3: Purifying polar amines can be challenging. Converting the product to a salt is a highly effective and industry-standard technique for purification. [1]
-
Causality: The basic nitrogen of the piperidine can cause streaking on silica gel columns. Furthermore, if byproducts have similar polarity, chromatographic separation can be low-yielding.
-
Solution: Salt Formation & Recrystallization
-
After an aqueous workup to remove the bulk of inorganic salts, dissolve the crude product oil in a suitable solvent like ethyl acetate or diethyl ether.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 1M HCl in ether, or HCl in isopropanol) dropwise while stirring.
-
The hydrochloride salt of your product, 4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride, will often precipitate as a crystalline white solid. [2] 4. The solid can be collected by filtration, washed with cold ether to remove non-basic impurities, and then recrystallized from a solvent system like isopropanol/ether to achieve high purity. [1]
-
Proactive FAQs for Experiment Planning
Q1: Which palladium catalyst and ligand system should I choose as a starting point?
A1: For a challenging substrate like this, starting with a modern, well-established catalyst system is crucial for success. We recommend avoiding older, less active catalysts unless you have a specific reason to use them.
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Typical Conditions | Key Advantages |
| G3/G4 Buchwald Precatalysts | Pd(OAc)₂ or Pd₂(dba)₃ (1-2%) | SPhos or XPhos (2-4%) | Toluene or Dioxane, K₃PO₄, 80-110 °C | High reactivity for hindered substrates, good functional group tolerance. [3] |
| Pd/N-Heterocyclic Carbene (NHC) | Pd(OAc)₂ (1-2%) | IPr or IMes (2-4%) | Dioxane or THF, K₃PO₄, 80-110 °C | Excellent for aryl chlorides, which are cheaper but less reactive. [4] |
| Classic System | Pd(dppf)Cl₂ (3-5%) | (Internal to complex) | DMF or Dioxane, Na₂CO₃ or K₂CO₃, 90-110 °C | Readily available, but often less effective for hindered systems. |
Recommendation: Start with a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are air-stable, easy to handle, and highly active, providing the best chance for initial success.
Q2: Why is an N-protecting group on the piperidine necessary?
A2: The free secondary amine (N-H) on the piperidine ring can interfere with the catalytic cycle.
-
Causality: The N-H proton is acidic and can react with the base. More importantly, the nitrogen lone pair can coordinate to the palladium center, acting as a ligand and inhibiting the binding of your desired phosphine ligand or substrates. This leads to catalyst inhibition or deactivation.
-
Recommended Protecting Group:
-
Boc (tert-butyloxycarbonyl): This is the most common choice. It is highly stable to the basic and often thermal conditions of the Suzuki reaction. It is also easily removed at the end of the synthesis under acidic conditions (e.g., with trifluoroacetic acid or HCl) that are compatible with the product. [5]
-
Experimental Protocol: Reference Procedure
This protocol provides a robust starting point for the synthesis of N-Boc-4-[2-(trifluoromethyl)phenyl]piperidine .
Materials:
-
1-Bromo-2-(trifluoromethyl)benzene (1.0 eq)
-
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq)
-
XPhos Pd G3 (buchwald precatalyst) (0.02 eq, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 eq)
-
1,4-Dioxane, anhydrous (to make a ~0.2 M solution based on the halide)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar and the K₃PO₄ to a round-bottom flask. Heat the flask under high vacuum with a heat gun to remove adsorbed moisture, then allow it to cool to room temperature under an atmosphere of Argon or Nitrogen.
-
Reagent Addition: Under a positive flow of inert gas, add the N-Boc-piperidine boronic ester, the 1-bromo-2-(trifluoromethyl)benzene, and the XPhos Pd G3 catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe.
-
Deoxygenation: Bubble Argon or Nitrogen gas through the stirred solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under the inert atmosphere and monitor by TLC or LC-MS until the limiting reagent is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude N-Boc protected product can be purified by flash column chromatography on silica gel. The final deprotection can be achieved using standard literature procedures.
References
-
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. Available at: [Link]
-
Synthesis of 4-Phenyl-4-(4-trifluoromethylphenoxy)piperidine. PrepChem.com. Available at: [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
-
Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. PrepChem.com. Available at: [Link]
- Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Google Patents.
-
A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ACS Publications. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). Available at: [Link]
Sources
Technical Support Center: Purification of 4-[2-(trifluoromethyl)phenyl]piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-[2-(trifluoromethyl)phenyl]piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related compounds. The unique combination of a basic piperidine ring and a lipophilic trifluoromethylphenyl group presents specific challenges that require robust and well-understood purification strategies. This guide provides troubleshooting solutions and in-depth answers to common questions encountered during the purification process.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format. The causality behind each recommendation is explained to empower you to adapt these solutions to your specific context.
Chromatography Challenges
Q1: My product is showing significant tailing on my silica gel column, leading to poor separation and mixed fractions. Why is this happening and how can I fix it?
A: This is a classic problem when purifying basic compounds like piperidines on standard, slightly acidic silica gel.
-
The Cause (Mechanism): The lone pair of electrons on the piperidine nitrogen forms a strong ionic interaction with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding causes a portion of your compound to lag behind the main band, resulting in tailing.
-
The Solution: You need to "pacify" the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.
-
Primary Recommendation: Add 0.5-2% triethylamine (TEA) or ammonia solution (e.g., 7N NH3 in methanol) to your mobile phase. TEA is a volatile tertiary amine that will preferentially bind to the acidic sites, allowing your piperidine compound to travel through the column with minimal interaction, resulting in sharper, more symmetrical peaks[1].
-
Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase, such as neutral or basic alumina. However, be aware that alumina can have its own activity issues and may require deactivation with water.
-
Q2: I have very low recovery of my compound after flash chromatography. I've checked my fractions, and it doesn't seem to be there. Where did my product go?
A: Low recovery is often a more severe manifestation of the issue described in Q1.
-
The Cause (Mechanism): The interaction between your basic piperidine and the acidic silica is so strong that a significant portion of the compound becomes irreversibly adsorbed onto the column[1]. It simply does not elute. In some cases, highly activated silica can also promote the degradation of sensitive compounds.
-
The Solution:
-
Always Use a Basic Modifier: As a preventative measure, never run a piperidine derivative on silica without a basic modifier like triethylamine in the eluent.
-
Column Conditioning: Before loading your sample, flush the column with your mobile phase containing the basic modifier. This ensures the stationary phase is fully neutralized before your compound is introduced.
-
Consider an Alternative Method: If your compound is particularly precious or prone to degradation, acid-base extraction is a superior initial purification step to remove non-basic impurities without the risk of irreversible adsorption. Chromatography can then be used as a polishing step if needed.
-
Q3: How do I select an appropriate eluent system for purifying 4-[2-(trifluoromethyl)phenyl]piperidine on a silica column?
A: A systematic approach using Thin Layer Chromatography (TLC) is the most effective method.
-
The Workflow:
-
Spot Your Sample: Dissolve a small amount of your crude product and spot it on a silica gel TLC plate.
-
Develop in Various Solvents: Prepare several developing chambers with different solvent systems. Good starting points for a moderately polar compound like this are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Add the Modifier: Crucially, add ~1% triethylamine to each of your test solvent systems.
-
Target an Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) of 0.25-0.35 . This Rf value on a TLC plate generally translates well to good separation on a flash column.
-
Assess Separation: Check if the chosen system provides good separation between your product spot and the major impurity spots.
-
-
Example Protocol: TLC Analysis
-
Plate: Silica gel 60 F254
-
Test Eluents (with 1% TEA added to each):
-
20% Ethyl Acetate / 80% Hexanes
-
40% Ethyl Acetate / 60% Hexanes
-
60% Ethyl Acetate / 40% Hexanes
-
-
Visualization: UV lamp (254 nm), followed by staining (e.g., potassium permanganate or ninhydrin if the piperidine nitrogen is a secondary amine).
-
Crystallization & Extraction Issues
Q4: I've performed an acid-base extraction, and now my product has "oiled out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if impurities are depressing the melting point.
-
The Cause (Mechanism): The product is not sufficiently soluble to remain dissolved but the conditions are not right for it to form an ordered crystal lattice. The presence of residual impurities often exacerbates this issue.
-
The Solution:
-
Solvent Screening: The current solvent is not ideal. Redissolve the oil in a small amount of a good solvent (e.g., dichloromethane). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, pentane) until the solution becomes cloudy. Warm slightly to clarify and then allow to cool slowly. This controlled precipitation is more likely to yield crystals.
-
Convert to a Salt: The free base of 4-[2-(trifluoromethyl)phenyl]piperidine may be an oil or a low-melting solid. Converting it to its hydrochloride salt will significantly increase the melting point and crystallinity[2][3]. To do this, dissolve the free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will often precipitate as a well-defined solid that can be filtered and washed.
-
Scratching & Seeding: If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod below the solvent line. If you have a small amount of pure solid, add a "seed crystal" to initiate crystallization.
-
Q5: I've formed a persistent emulsion during my acid-base extraction. How can I break it?
A: Emulsions are common when mixing aqueous and organic layers, especially when fine particulate matter or amphiphilic impurities are present.
-
The Cause (Mechanism): An emulsion is a stable suspension of microscopic droplets of one liquid within another. Vigorous shaking is a primary cause.
-
The Solution:
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic layer.
-
Gentle Swirling: In the future, use gentle but thorough swirling or inverting of the separatory funnel rather than vigorous shaking.
-
Filtration: In severe cases, you can filter the entire emulsified layer through a pad of Celite® (diatomaceous earth). This can break up the fine droplets.
-
Patience: Often, simply letting the separatory funnel stand undisturbed for 10-30 minutes will allow the layers to separate on their own.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding purification strategy, analysis, and handling.
Q6: What is the most robust overall purification strategy for a crude reaction mixture containing 4-[2-(trifluoromethyl)phenyl]piperidine?
A: A multi-step approach is almost always superior to a single method. The optimal workflow leverages the compound's basicity first, followed by a physical separation method.
-
Recommended Workflow:
-
Initial Workup (Acid-Base Extraction): Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane. Perform an acidic wash with 1M HCl[4][5]. This will protonate your basic piperidine product, pulling it into the aqueous layer while leaving behind neutral organic impurities. Separate the layers.
-
Isolation of Free Base: Cool the acidic aqueous layer in an ice bath and basify it by slowly adding a base like 6M NaOH until the pH is >12.
-
Back-Extraction: Extract your now-neutral piperidine free base from the aqueous layer back into an organic solvent (e.g., 3x with ethyl acetate). Combine the organic layers, dry with a suitable agent (e.g., Na2SO4 or MgSO4), filter, and concentrate.
-
Final Polishing (Crystallization or Chromatography):
-
If the product is solid and >85% pure: Recrystallization is the most efficient final step. See the protocol below.
-
If the product is an oil or contains closely-related impurities: Flash column chromatography (with a TEA-modified eluent) is the preferred method.
-
-
This workflow is visualized in the diagram below.
Caption: A recommended multi-step purification workflow.
Q7: What are the most common impurities to expect from a synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine?
A: The impurity profile is dictated by the synthetic route. A very common route is the catalytic hydrogenation of a pyridine precursor.[6][7]
-
Common Impurities:
-
Unreacted Starting Material: The corresponding 4-[2-(trifluoromethyl)phenyl]pyridine.
-
Partially Reduced Intermediates: Tetrahydropyridine isomers. These can be difficult to separate due to similar polarities.
-
Catalyst Residues: Traces of palladium or platinum if not filtered properly.
-
Side-Reaction Products: Depending on the specific synthesis, other related isomers or byproducts may form.
-
Solvents: Residual solvents from the reaction or workup.
-
Q8: How can I reliably assess the purity of my final product?
A: No single technique is sufficient. A combination of methods provides a complete picture of purity.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Confirms the chemical structure. Can quantify proton-bearing impurities if a standard is used. |
| ¹⁹F NMR | Highly specific for your compound. Excellent for detecting any fluorine-containing impurities. |
| RP-HPLC with UV/DAD | The gold standard for quantitative purity assessment (e.g., purity >99.5% by area). A Diode Array Detector (DAD) can help identify if peaks correspond to related compounds.[8][9] |
| LC-MS | Confirms the molecular weight of the main peak and provides mass information on any impurity peaks seen in the HPLC chromatogram.[9] |
| Elemental Analysis (CHN) | Provides the percentage of Carbon, Hydrogen, and Nitrogen. A result within ±0.4% of the theoretical value is strong evidence of high purity. |
Q9: How should I properly store purified 4-[2-(trifluoromethyl)phenyl]piperidine?
A: Proper storage is critical to maintain purity over time. The free base and the hydrochloride salt have different storage requirements.
-
As the Free Base:
-
As the Hydrochloride Salt:
-
The protonated nitrogen is much less reactive, making the salt significantly more stable. It is also typically a high-melting, non-hygroscopic solid, which is easier to handle and weigh accurately.
-
Recommendation: Store in a tightly sealed vial in a desiccator at room temperature or 4°C, protected from light[10]. This is the preferred form for long-term storage.
-
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the core purification techniques discussed.
Protocol 1: General Acid-Base Extraction
This protocol is designed to separate your basic product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture (~1.0 g) in a suitable organic solvent (50 mL, e.g., ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add 1M HCl (30 mL) and mix by gentle inversion for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your protonated product. The organic layer contains neutral impurities and can be discarded after checking by TLC.
-
Basification: Place the flask containing the aqueous layer into an ice bath. Slowly add 6M NaOH solution dropwise with stirring until the pH is >12 (check with pH paper). A precipitate or cloudiness should appear as the free base is liberated.
-
Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the free base with fresh ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.
Caption: Logic of the acid-base extraction workflow.
Protocol 2: Flash Column Chromatography with Basic Modifier
-
Eluent Selection: Using TLC, determine an optimal solvent system (e.g., 30% ethyl acetate in hexanes) that gives your product an Rf of ~0.3. Prepare a sufficient volume of this eluent and add 1% triethylamine.
-
Column Packing: Pack a suitably sized silica gel column using the prepared eluent. Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column under positive pressure (flash chromatography). Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. To remove the last traces of triethylamine, you may need to co-evaporate with a solvent like dichloromethane or place the sample under high vacuum.
Protocol 3: Recrystallization
-
Solvent Selection: Place a small amount of your impure solid in several test tubes. Add different single solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) and solvent mixtures. An ideal solvent is one that dissolves your compound poorly at room temperature but completely at its boiling point.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude solid to just dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)
-
4-[2-(trifluoromethyl)phenyl]piperidine,hydrochloride - Nbinno. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]
-
4-[2-(Trifluoromethyl)phenyl]piperidine | C12H14F3N | CID 11413558 - PubChem. [Link]
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - MDPI. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. [Link]
- CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google P
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI. [Link]
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(PDF) Piperidine and piperine: extraction and content assessment in black pepper. [Link]
-
Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchGate. [Link]
- US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use - Google P
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. [Link]
-
Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. [Link]
- CN101602748B - A kind of purification method of high-purity piperidine - Google P
-
The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. [Link]
-
Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide - Quick Company. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms - CrystEngComm (RSC Publishing). [Link]
-
Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. [Link]
-
Effects of storage conditions on the stability of spray dried, inhalable bacteriophage powders. [Link]
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- 3. 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ptfarm.pl [ptfarm.pl]
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- 10. chemscene.com [chemscene.com]
- 11. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine
Welcome to the technical support center for the synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The synthesis of this scaffold, while seemingly straightforward, presents unique difficulties primarily due to the steric and electronic properties of the ortho-trifluoromethylphenyl moiety. This resource consolidates field-proven insights and mechanistic explanations to help you navigate these complexities and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-[2-(trifluoromethyl)phenyl]piperidine?
There are two primary and strategically distinct approaches:
-
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): This is a C-N bond-forming reaction coupling a piperidine derivative (often N-Boc-4-aminopiperidine or piperidine itself) with an activated aryl partner like 1-bromo-2-(trifluoromethyl)benzene. It is a powerful and versatile method but is highly sensitive to the choice of catalyst, ligand, and base.[1]
-
Reductive Amination: This C-N bond-forming strategy involves the reaction of N-Boc-4-piperidone with 2-(trifluoromethyl)aniline in the presence of a reducing agent.[2] Alternatively, it can involve the reduction of a pyridine precursor. This method avoids the use of expensive palladium catalysts but requires careful control of the reduction step to prevent side reactions.
Q2: Why is the ortho-trifluoromethyl group particularly challenging for this synthesis?
The ortho-CF₃ group poses a significant challenge for two main reasons:
-
Steric Hindrance: Its bulkiness sterically shields the reaction center on the aromatic ring. In cross-coupling reactions, this can slow down the crucial reductive elimination step from the palladium center, often leading to lower yields or requiring more forcing conditions.[3]
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group. This can influence the reactivity of the aryl halide and the stability of reaction intermediates in palladium-catalyzed cycles.
Q3: What are the critical parameters to control in a Palladium-catalyzed cross-coupling approach?
Success in a Buchwald-Hartwig amination for this substrate hinges on the precise control of four key parameters:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the difficult reductive elimination steps. Ligands like RuPhos, XPhos, or SPhos are often required.[4]
-
Base Selection: The base is not merely a stoichiometric reagent; it plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu are common, but weaker bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary to suppress side reactions like hydrodehalogenation.[5]
-
Catalyst Precursor: Using a pre-formed, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) can ensure the generation of the active Pd(0) species, leading to more reproducible results than using sources like Pd₂(dba)₃.[6]
-
Inert Atmosphere: Rigorous exclusion of oxygen is paramount. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also oxidize phosphine ligands, halting the reaction.
Q4: When is a reductive amination strategy preferred?
A reductive amination approach is often preferred under the following circumstances:
-
Cost and Scalability: It avoids the use of expensive palladium catalysts and ligands, making it more cost-effective for large-scale synthesis.
-
Availability of Starting Materials: If N-Boc-4-piperidone and 2-(trifluoromethyl)aniline are readily available and more economical than the corresponding aryl bromide and piperidine.
-
Avoiding Metal Contamination: In late-stage pharmaceutical synthesis, avoiding residual palladium is a major concern. Reductive amination eliminates this issue, simplifying purification.[7]
Section 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses specific problems you may encounter during the Buchwald-Hartwig amination to synthesize the target compound.
Issue 1: Low Yield / Incomplete Conversion
-
Question: My Buchwald-Hartwig reaction between N-Boc-piperidine and 1-bromo-2-(trifluoromethyl)benzene is stalling with significant starting material remaining. I'm using Pd₂(dba)₃/BINAP, but the yield is below 30%. What are the likely causes and solutions?
-
Answer: This is a classic issue of catalyst inefficiency for a sterically demanding substrate. The Pd₂(dba)₃/BINAP system is often not active enough for this type of transformation.
Causality: The rate-limiting step for sterically hindered substrates is often the C-N reductive elimination from the palladium center. The ligand must be bulky enough to promote this step and prevent the formation of stable off-cycle intermediates.
Troubleshooting Steps:
-
Upgrade Your Ligand: Switch to a more electron-rich and bulky biarylphosphine ligand. These ligands are specifically designed to accelerate reactions of hindered substrates.
-
Use a Modern Precatalyst: Replace Pd₂(dba)₃ with an air-stable precatalyst like XPhos Pd G3 or RuPhos Pd G4. This ensures efficient and reproducible generation of the active Pd(0) catalyst.[6]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe the formation of palladium black, the temperature may be too high for your chosen catalyst system. A typical range is 80-110 °C.[3]
-
Solvent Choice: Anhydrous, degassed aprotic polar solvents like toluene, dioxane, or THF are standard. Ensure your solvent is rigorously dry, as water can interfere with the base and the catalyst.
Table 1: Recommended Catalyst Systems for Hindered Coupling
Catalyst Precursor Ligand Base Typical Temp. (°C) Rationale Pd₂(dba)₃ RuPhos NaOt-Bu 100 Excellent for hindered aryl halides. XPhos Pd G3 (Internal) Cs₂CO₃ 110 Highly active, air-stable precatalyst. | [Pd(allyl)Cl]₂ | SPhos | K₃PO₄ | 90 | Milder conditions may prevent side reactions. |
-
Issue 2: Significant Hydrodehalogenation Byproduct
-
Question: My crude reaction mixture shows a major byproduct that I've identified as 1-(trifluoromethyl)benzene. How can I suppress this hydrodehalogenation side reaction?
-
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced instead of coupled.
Causality: This side reaction occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before it can react with the amine. The hydride source can be trace water, the solvent, or even the amine itself, often facilitated by strong bases.
Troubleshooting Steps:
-
Change the Base: This is the most effective solution. Switch from a strong alkoxide base like NaOt-Bu to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[5] Weaker bases are less prone to promoting protonolysis pathways.
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and flame-dry your glassware. Any moisture can serve as a proton source.
-
Lower the Reaction Temperature: High temperatures can favor decomposition pathways that lead to hydride formation. Try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C).
-
dot
Caption: Competing pathways for the key palladium intermediate.
Section 3: Troubleshooting Guide: Reductive Amination
Issue 1: Formation of Over-Alkylated or Dimeric Byproducts
-
Question: I am attempting a reductive amination between 4-piperidone and 2-(trifluoromethyl)aniline using NaBH(OAc)₃, but my main product is a tertiary amine resulting from the reaction of the product with another molecule of 4-piperidone. How can I ensure mono-alkylation?
-
Answer: This is a common issue when the product amine is more nucleophilic than the starting amine, leading to a second, undesired reductive amination.
Causality: The newly formed secondary amine product, 4-[2-(trifluoromethyl)phenyl]piperidine, can compete with the starting aniline and react with any remaining 4-piperidone to form a tertiary amine byproduct.
Troubleshooting Steps:
-
Use a Protecting Group: The most robust solution is to start with an N-protected piperidone, such as N-Boc-4-piperidone . The Boc group prevents the piperidine nitrogen from reacting and can be easily removed in a subsequent step with an acid like TFA or HCl. This strategy completely prevents the formation of such byproducts.
-
Control Stoichiometry: Use a slight excess of the aniline (e.g., 1.1-1.2 equivalents) to ensure the ketone is fully consumed. This minimizes the chance for the product to react.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reducing agent as it is mild and selective for iminium ions over ketones.[8] Using stronger reducing agents like NaBH₄ can sometimes lead to less selectivity and reduction of the starting ketone.
-
dot
Caption: Recommended workflow for clean reductive amination.
Section 4: Purification Challenges
-
Question: My product has a similar polarity to my starting aryl bromide, and they are co-eluting during column chromatography. What are some effective purification strategies?
-
Answer: This is a frequent challenge when the starting materials and products are structurally similar. Relying solely on silica gel chromatography is often inefficient.
Causality: The polarity of 4-[2-(trifluoromethyl)phenyl]piperidine is often very close to that of 1-bromo-2-(trifluoromethyl)benzene, making chromatographic separation difficult.
Recommended Purification Strategies:
-
Acid-Base Extraction: This is the most powerful technique. The piperidine product is basic, while the aryl bromide starting material is neutral.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while the neutral starting material remains in the organic layer. Separate the layers. Basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10, then extract the free-based product back into an organic solvent. This "catch-and-release" method provides excellent purity.
-
-
Crystallization: If the product is a solid, crystallization can be highly effective. The hydrochloride salt of the product often has excellent crystalline properties. After the acidic wash described above, you can often isolate the salt directly by concentrating the aqueous layer or by adding a less polar co-solvent.
-
Section 5: Recommended Experimental Protocol (Buchwald-Hartwig Amination)
This protocol is a robust starting point for the synthesis, incorporating best practices to minimize common side reactions.
Materials:
-
1-Bromo-2-(trifluoromethyl)benzene (1.0 eq.)
-
Piperidine (1.2 eq.)
-
RuPhos Pd G4 (or another suitable precatalyst, 0.02 eq.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst and sodium tert-butoxide. Seal the flask with a septum.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir for 5 minutes. Then, add the piperidine followed by the 1-bromo-2-(trifluoromethyl)benzene.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel. Perform an acid-base extraction as described in Section 4. Wash the final organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
References
- CN105461617A: Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C−N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Weissman, S. A., & Anderson, N. G. (2015). A Practical Guide to Understanding and Optimizing Palladium-Catalyzed C–N Cross-Coupling Reactions. Organic Process Research & Development, 19(11), 1605–1633. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 4-[2-(Trifluoromethyl)phenyl]piperidine Synthesis
Welcome to the technical support center for the synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important structural motif. The presence of the electron-withdrawing trifluoromethyl group ortho to the reaction center presents unique challenges that require careful optimization of reaction conditions. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning your synthesis.
Q1: What are the most common and effective strategies for synthesizing 4-[2-(trifluoromethyl)phenyl]piperidine?
A1: The most prevalent and industrially scalable methods for constructing the C-N bond in N-aryl piperidines are palladium-catalyzed cross-coupling reactions. Specifically, the Buchwald-Hartwig amination is the gold standard for this transformation.[1] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. An alternative, though often more challenging, approach involves a pyridine ring-opening and ring-closing strategy via Zincke imine intermediates, which can be useful for generating diverse libraries of piperidine derivatives.[2][3][4]
Q2: How does the ortho-trifluoromethyl group on the phenyl ring impact the Buchwald-Hartwig amination?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which has a significant electronic impact on the aryl halide.[5] This influences the reaction in two primary ways:
-
Oxidative Addition: The C-X bond (where X is Br or Cl) is polarized, which can facilitate the initial oxidative addition step to the Pd(0) catalyst.[6]
-
Reductive Elimination: The electron-deficient nature of the aryl ring can make the final reductive elimination step, which forms the desired C-N bond, more challenging. This often necessitates the use of more electron-rich and sterically bulky phosphine ligands to promote this final step.
Q3: What is a good starting point for catalyst, ligand, and base selection for this specific synthesis?
A3: For coupling an electron-deficient aryl halide like 2-bromobenzotrifluoride with piperidine, a robust starting point is crucial.
-
Palladium Pre-catalyst: A G3 or G4 palladacycle pre-catalyst (e.g., XPhos Pd G3) is highly recommended. These pre-catalysts are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[7]
-
Ligand: A sterically bulky, electron-rich biaryl phosphine ligand is essential. XPhos or RuPhos are excellent starting choices due to their proven efficacy in coupling challenging substrates.[8]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. However, if substrate compatibility is an issue, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be screened.
Q4: What are the critical safety precautions for this reaction?
A4: Safety is paramount. Key precautions include:
-
Reagent Handling: Palladium catalysts, phosphine ligands, and strong bases like NaOtBu are often air- and moisture-sensitive, and can be toxic or pyrophoric. Always handle these reagents in a well-ventilated fume hood under an inert atmosphere (e.g., a glovebox or using Schlenk techniques).[8]
-
Solvents: Anhydrous solvents are critical for success. Toluene and 1,4-dioxane are common solvents, but be aware that dioxane is a peroxide-former and should be handled with care.
-
Piperidine: Piperidine is a toxic and corrosive amine.[9] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: My reaction shows low or no conversion of the aryl halide starting material.
-
Probable Cause 1: Inactive Catalyst. The Pd(0) catalytic species is not being generated or is deactivating prematurely.
-
Solution:
-
Use a Pre-catalyst: If you are generating the catalyst in situ from sources like Pd₂(dba)₃, switch to an air-stable palladacycle pre-catalyst (e.g., RuPhos Pd G3). This ensures reliable formation of the active LPd(0) species.[6][7]
-
Ensure Anhydrous/Anaerobic Conditions: Oxygen and water can irreversibly oxidize the phosphine ligand and the Pd(0) catalyst. Ensure your solvent is rigorously dried and the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Check Reagent Purity: Impurities in the starting materials or solvent can act as catalyst poisons.
-
-
-
Probable Cause 2: Inappropriate Base. The base may be too weak or may not be soluble enough in the reaction medium.
-
Solution:
-
Switch to a Stronger Base: For this electron-deficient system, NaOtBu is a good first choice. If that fails, consider LHMDS.
-
Improve Solubility: Ensure vigorous stirring. In some cases, a solvent that better solubilizes the base, such as THF or CPME, might be beneficial, although toluene is generally preferred for its higher boiling point.
-
-
-
Probable Cause 3: Suboptimal Temperature. The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C.[8] If you are running the reaction at a lower temperature, incrementally increase it while monitoring for product formation and potential decomposition by TLC or LC-MS.
-
Problem 2: I am observing significant hydrodehalogenation of my 2-halobenzotrifluoride.
-
Probable Cause: β-Hydride Elimination. This is a common side reaction where a β-hydride from the amido-complex is eliminated, leading to the undesired arene byproduct and regenerating the Pd(0) catalyst.
-
Solution:
-
Ligand Choice: This side reaction can often be suppressed by using a more sterically hindered ligand. Ligands like XPhos or tBuXPhos create a bulky environment around the palladium center that disfavors the conformation required for β-hydride elimination.
-
Base Selection: Sometimes, switching to a weaker base like K₃PO₄ or Cs₂CO₃ can minimize this pathway, although it may also slow down the desired reaction rate.[8] A careful screen of bases is warranted.
-
-
Problem 3: The reaction is messy, with multiple unidentified side products upon completion.
-
Probable Cause 1: Reaction Temperature is Too High or Time is Too Long.
-
Solution: While high temperatures are often necessary, excessive heat or prolonged reaction times can lead to ligand decomposition, catalyst degradation, or side reactions of the product. Monitor the reaction's progress closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. An optimization screen varying both time and temperature can identify the ideal conditions.[10]
-
-
Probable Cause 2: Aryl Halide Homocoupling (Glaser-type coupling).
-
Solution: This is often a sign of issues with the catalytic cycle. Re-evaluate your choice of ligand and base. Ensuring a slight excess of the amine coupling partner can sometimes help favor the desired cross-coupling pathway.
-
Problem 4: The final product is difficult to purify and contains residual palladium.
-
Probable Cause: Palladium complexes are adhering to the basic nitrogen of the piperidine product.
-
Solution:
-
Acid-Base Extraction: After the reaction, perform an acidic wash (e.g., with 1 M HCl). Your product, being a base, will be protonated and move into the aqueous layer, while the non-polar phosphine ligand and other organic impurities remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with 1 M NaOH), and the free-base product re-extracted with a clean organic solvent like dichloromethane or ethyl acetate.[9]
-
Silica Gel Chromatography with Additives: If chromatography is necessary, consider adding 1-2% triethylamine (Et₃N) to the eluent system. This deactivates the acidic sites on the silica gel, preventing product tailing and improving separation.
-
Palladium Scavengers: For pharmaceutical applications requiring very low palladium levels, treat the crude product solution with a palladium scavenger (e.g., a silica-bound thiol or amine) before final purification.
-
-
Part 3: Data Presentation & Experimental Protocols
Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination
| Ligand | Structure Type | Key Characteristics | Recommended Use Case |
| XPhos | Biaryl Phosphine | Sterically bulky, electron-rich. Generally high reactivity. | Excellent starting point. Good for electron-deficient aryl chlorides/bromides. |
| RuPhos | Biaryl Phosphine | Similar to XPhos, but can offer complementary reactivity. | Screen in parallel with XPhos for optimization. |
| tBuXPhos | Biaryl Phosphine | Even greater steric bulk than XPhos. | Useful for suppressing side reactions like hydrodehalogenation. |
| SPhos | Biaryl Phosphine | Less bulky than XPhos. | May be effective, but generally less robust for this specific transformation. |
Diagram 1: General Troubleshooting Workflow
A logical flow for diagnosing and solving common issues in the synthesis.
Caption: A decision tree for troubleshooting low-yield reactions.
Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key mechanistic steps and highlights where potential failures can occur.
Caption: Key steps of the Buchwald-Hartwig catalytic cycle.
Protocol 1: General Procedure for Reaction Optimization Screening
This protocol is intended for small-scale screening in parallel to identify optimal conditions.
-
Preparation: In a glovebox, array a set of reaction vials equipped with stir bars.
-
Reagent Addition (Solid): To each vial, add the aryl halide (e.g., 2-bromobenzotrifluoride, 1.0 eq), the palladium pre-catalyst (0.01-0.05 eq), the phosphine ligand (1.1-1.2x molar equivalent of Pd), and the base (1.5-2.0 eq).
-
Reagent Addition (Liquid): Remove the vials from the glovebox. Under a positive pressure of argon, add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) followed by piperidine (1.2-1.5 eq).
-
Reaction: Seal the vials tightly and place them in a pre-heated aluminum reaction block on a magnetic stir plate. Stir at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and relative product formation.
References
- CN105461617A: Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
ResearchGate: Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]
-
Molecules: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ResearchGate: Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
-
ChemRxiv: A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]
- CN101602748B: A kind of purification method of high-purity piperidine.
-
SciSpace: A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
YouTube: Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
ResearchGate: Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]
-
ChemistryViews: General Path to N-Arylpiperidines. [Link]
-
Quick Company: Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide. [Link]
-
Reddit: Phenylpiperidine synthesis. [Link]
-
ResearchGate: A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
University of Leeds: Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
ACS GCI Pharmaceutical Roundtable: Buchwald-Hartwig Amination Reagent Guide. [Link]
- WO2001002357A2: Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates (2023) | Jake D. Selingo | 2 Citations [scispace.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. jelsciences.com [jelsciences.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Overcoming Solubility Challenges with 4-[2-(trifluoromethyl)phenyl]piperidine
Welcome to the technical support center for 4-[2-(trifluoromethyl)phenyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges often encountered with this compound. As a senior application scientist, my goal is to blend technical accuracy with field-proven insights to empower you to overcome these experimental hurdles.
Understanding the Molecule: Why is Solubility a Challenge?
4-[2-(trifluoromethyl)phenyl]piperidine possesses a combination of structural features that contribute to its limited aqueous solubility. The piperidine ring, while containing a basic nitrogen atom, is largely nonpolar.[1] The attached trifluoromethylphenyl group significantly increases the molecule's lipophilicity, a key factor often associated with poor water solubility. The potent electron-withdrawing nature of the trifluoromethyl group can also influence the molecule's properties.
Physicochemical Properties of 4-[2-(trifluoromethyl)phenyl]piperidine
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄F₃N | PubChem[2] |
| Molecular Weight | 229.24 g/mol | PubChem[2] |
| XLogP3-AA (Predicted) | 2.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
The positive XLogP3-AA value indicates a preference for a lipid-like environment over an aqueous one, which is a common characteristic of compounds with solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered when working with 4-[2-(trifluoromethyl)phenyl]piperidine.
Q1: My 4-[2-(trifluoromethyl)phenyl]piperidine won't dissolve in my aqueous buffer. What is the first thing I should try?
A1: pH Adjustment is the primary and most effective initial step.
The piperidine nitrogen in your compound is basic. By lowering the pH of your aqueous solution, you can protonate this nitrogen, forming a more soluble salt.[1]
Step-by-Step Protocol for pH-Dependent Solubility Testing:
-
Prepare a series of buffers: Use a range of pH values, for example, pH 2, 4, 6, and 7.4, to represent different physiological and experimental conditions.
-
Add excess compound: To a small, known volume of each buffer, add an excess amount of 4-[2-(trifluoromethyl)phenyl]piperidine.
-
Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate the solid: Centrifuge the samples to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
This will give you a pH-solubility profile, indicating the optimal pH range for dissolving your compound. Weakly basic compounds like 4-[2-(trifluoromethyl)phenyl]piperidine typically show significantly higher solubility at lower pH values.[1]
Q2: I'm still having trouble with solubility even after adjusting the pH. What's the next step?
A2: The use of co-solvents is a widely accepted secondary strategy.
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[3]
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[4]
-
Ethanol: A polar protic solvent that is often used in combination with other solvents.[5]
-
Polyethylene Glycols (PEGs): Particularly lower molecular weight PEGs like PEG 300 and PEG 400 are effective co-solvents.
Troubleshooting Workflow for Co-solvent Use:
Caption: A stepwise approach to using co-solvents.
Important Consideration: While co-solvents can be very effective, be mindful of their potential effects on your experimental system, such as cytotoxicity or interference with assays. Always run appropriate vehicle controls.
Q3: My compound precipitates out of my DMSO stock solution when I store it in the refrigerator. What should I do?
A3: This is a common issue related to the solubility of the compound in the organic solvent at lower temperatures.
Solutions:
-
Store at room temperature: If the compound is stable at room temperature, storing the DMSO stock solution at ambient temperature can prevent precipitation.[1]
-
Prepare fresh solutions: For maximum reproducibility, it is always best to prepare fresh stock solutions before each experiment.[1]
-
Use a lower stock concentration: If you need to store the solution, preparing a more dilute stock can help keep the compound in solution at lower temperatures.[1]
Advanced Solubility Enhancement Strategies
If pH adjustment and co-solvents are insufficient for your experimental needs, more advanced formulation strategies can be employed.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like 4-[2-(trifluoromethyl)phenyl]piperidine, forming an inclusion complex with enhanced aqueous solubility.[6][7]
Workflow for Cyclodextrin Complexation:
Caption: A general workflow for preparing cyclodextrin inclusion complexes.
Which cyclodextrin to choose?
The choice of cyclodextrin depends on the size and shape of the guest molecule. For many pharmaceutical compounds, β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are good starting points.[6]
Nanosuspension Formulation
Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range. The reduction in particle size leads to an increase in the surface area, which in turn enhances the dissolution rate and saturation solubility of the compound.[8][9]
General Principles of Nanosuspension Preparation:
Nanosuspensions can be prepared by two main approaches:
-
Top-down methods: These involve the size reduction of larger drug particles, for example, by wet milling or high-pressure homogenization.[8]
-
Bottom-up methods: These involve the precipitation of the drug from a solution to form nanoparticles.
Key Considerations for Nanosuspension Formulation:
-
Stabilizers: The use of stabilizers, such as surfactants and polymers, is crucial to prevent the aggregation of the nanoparticles.
-
Characterization: It is essential to characterize the nanosuspension for particle size, particle size distribution, and stability over time.
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol provides a standardized method for determining the equilibrium solubility of 4-[2-(trifluoromethyl)phenyl]piperidine in a given solvent.
Materials:
-
4-[2-(trifluoromethyl)phenyl]piperidine
-
Selected solvent (e.g., water, buffer of a specific pH, water/co-solvent mixture)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of 4-[2-(trifluoromethyl)phenyl]piperidine to a known volume of the solvent in a vial.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.[1]
-
After equilibration, centrifuge the vial to pellet the undissolved solid.[1]
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.[1]
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.[1]
-
Express the solubility in units such as mg/mL or µg/mL.
Protocol for Preparing a Nanosuspension by the Anti-Solvent Precipitation Method
This is a common bottom-up method for preparing nanosuspensions in a laboratory setting.
Materials:
-
4-[2-(trifluoromethyl)phenyl]piperidine
-
A good solvent for the compound (e.g., DMSO, ethanol)
-
An anti-solvent (e.g., water or an aqueous solution of a stabilizer)
-
A stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC)
-
Magnetic stirrer
Procedure:
-
Dissolve 4-[2-(trifluoromethyl)phenyl]piperidine in a minimal amount of the good solvent to prepare a concentrated solution.
-
Prepare a solution of the stabilizer in the anti-solvent.
-
While vigorously stirring the anti-solvent/stabilizer solution, slowly add the drug solution dropwise.
-
The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.
-
Continue stirring for a defined period to allow the nanoparticles to stabilize.
-
The resulting nanosuspension can then be further processed or characterized.
References
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
-
Cheméo. (n.d.). Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2). Retrieved from [Link]
- Gao, L., et al. (2011). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. International journal of pharmaceutics, 409(1-2), 247–255.
- ResearchGate. (2021). Solubility of drugs in ethanol and dmso.
- National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PubMed Central.
-
PubChem. (n.d.). 4-[2-(Trifluoromethyl)phenyl]piperidine. Retrieved from [Link]
- Kalogrias, N., et al. (2022). Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins. Molecules (Basel, Switzerland), 27(23), 8238.
- BenchChem. (2025). common challenges in working with piperidine-based compounds.
- ChemScene. (n.d.). 255051-14-0 | 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride.
- SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
- Nbinno. (n.d.). 4-[2-(trifluoromethyl)phenyl]piperidine,hydrochloride.
- Scitechseries. (2025). Cyclodextrin Inclusion Complexes Of Piperidine Aromatic Amine Hybrids In Immunotherapy Approaches.
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.
- Academia.edu. (n.d.). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO 2 Loadings.
- ResearchGate. (2025). Use of the Co-grinding Method to Enhance the Dissolution Behavior of a Poorly Water-Soluble Drug: Generation of Solvent-Free Drug–Polymer Solid Dispersions.
- Biosynth. (n.d.). 4-Phenyl-4-(trifluoromethyl)piperidine.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes.
- Horizon IRD. (n.d.). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma.
- International Journal of Pharmaceutical Sciences and Nanotechnology. (2020).
- National Center for Biotechnology Information. (n.d.). Solubility enhancement of cox-2 inhibitors using various solvent systems. PubMed Central.
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
- ResearchGate. (2020).
- ResearchGate. (2019). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?.
- MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- ResearchGate. (2025).
- Journal of Pharmacy & Pharmacognosy Research. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion.
- YouTube. (2022).
- PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
- OAText. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ChemicalBook. (2025). 4-Phenylpiperidine.
- ResearchGate. (2025). Solvation of Piperidine in Nonaqueous Solvents.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 1-Allylpiperidine in Different Solvents.
- Dissolution Technologies. (2021). In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs.
- ResearchGate. (2025).
- YouTube. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex.
- Wikipedia. (n.d.). 4-Phenylpiperidine.
- SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
Sources
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- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 4. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Degradation Pathways of 4-[2-(trifluoromethyl)phenyl]piperidine
Welcome to the technical support center for 4-[2-(trifluoromethyl)phenyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this compound. Given that specific degradation studies for this exact molecule are not extensively published, this document synthesizes information from analogous structures and established principles of drug degradation to provide a predictive and practical framework for your experiments. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs) on Degradation
This section addresses the most common questions regarding the stability and degradation of 4-[2-(trifluoromethyl)phenyl]piperidine.
Q1: What are the most probable sites of degradation on the 4-[2-(trifluoromethyl)phenyl]piperidine molecule?
A1: The chemical structure of 4-[2-(trifluoromethyl)phenyl]piperidine presents two primary regions of interest for degradation: the piperidine ring and the trifluoromethylphenyl moiety.
-
The Piperidine Ring: This saturated N-heterocycle is the most likely site of initial degradation. The tertiary amine nitrogen is a nucleophilic and redox-active center, making it susceptible to oxidation to form an N-oxide.[1] The adjacent α-carbons (C2 and C6) are also prone to oxidation, which can ultimately lead to ring-opening products.[1][2]
-
The Trifluoromethylphenyl Moiety: The trifluoromethyl (-CF3) group itself is exceptionally stable due to the high strength of the carbon-fluorine bond, which imparts significant metabolic and chemical stability.[3][4] While direct degradation of the -CF3 group is unlikely under typical experimental conditions, it can be hydrolyzed to a carboxylic acid (-COOH) under harsh alkaline conditions.[3] The aromatic ring is less reactive than the piperidine ring but can undergo oxidative degradation under strong oxidative stress.[3]
Therefore, experimental efforts should initially focus on characterizing degradation products resulting from transformations of the piperidine ring.
Q2: What are the expected degradation pathways under different forced stress conditions?
A2: Forced degradation studies are essential to proactively identify potential degradation products.[5] Based on the functional groups present, we can predict the following primary pathways:
-
Oxidative Degradation: This is often the most significant pathway for piperidine-containing compounds.[1] Exposure to reagents like hydrogen peroxide (H₂O₂) is expected to yield the N-oxide as a major product. Further oxidation could lead to more complex ring-opened products.[1] The reaction is typically initiated by oxidation of the tertiary amine.[1]
-
Hydrolytic Degradation: The molecule lacks readily hydrolyzable functional groups like esters or amides. Therefore, it is expected to be relatively stable under neutral and acidic hydrolytic conditions. Under strongly basic conditions, there is a possibility of hydrolysis of the trifluoromethyl group, though this would likely require elevated temperatures.[3]
-
Photolytic Degradation: Exposure to UV light can provide the energy to initiate free-radical reactions.[1] For trifluoromethylphenyl compounds, photodegradation can lead to the formation of trifluoroacetic acid.[3] For the piperidine ring, photolysis can initiate H-abstraction, leading to a complex mixture of degradation products.[2] It is crucial to protect samples from light unless photostability is the specific parameter being investigated.[6]
-
Thermal Degradation: In the solid state or in solution at elevated temperatures, thermal stress can provide the energy to overcome activation barriers for various reactions. For piperidine derivatives, high heat can promote complex degradation and polymerization reactions.[1]
Q3: My compound appears to be degrading during routine analysis. What are the first troubleshooting steps?
A3: If you observe unexpected peaks or a decrease in the parent compound's peak area, a systematic investigation is key.
-
Confirm the Degradation: First, ensure the new peaks are not artifacts from the solvent, buffer, or sample matrix. Inject a blank (solvent/mobile phase) to rule out system contamination.
-
Review Storage Conditions: Verify that the compound (both solid and in solution) is stored as recommended, typically at low temperatures (e.g., 4°C or -20°C) and protected from light.[6][7]
-
Assess Solvent and pH Stability: The compound may be unstable in your analytical solvent or mobile phase. Prepare a fresh solution and monitor its stability over time at room temperature by making timed HPLC injections (e.g., at t=0, 2, 4, 8, 24 hours).
-
Consider Oxygen Exposure: Atmospheric oxygen can be sufficient to cause slow oxidation of sensitive compounds like tertiary amines.[1] If solutions are stored for extended periods, consider purging with an inert gas like nitrogen or argon.
Q4: How should I design a comprehensive forced degradation study for this compound?
A4: A well-designed forced degradation study should aim for 5-20% degradation of the parent drug to ensure that the degradation products are formed at detectable levels without being overly complex.[8] The study is fundamental for developing a stability-indicating analytical method.[5] The following table provides recommended starting conditions based on ICH guidelines.[8]
| Stress Condition | Recommended Starting Conditions | Rationale & Key Considerations |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Evaluates stability in low pH environments. The compound is likely stable, but this is a required stress test.[8] |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Tests for susceptibility to base-catalyzed degradation. Monitor for potential, albeit slow, hydrolysis of the -CF3 group.[3][8] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | This is a critical test. The piperidine nitrogen is a primary target. The reaction can be fast, so initial time points should be frequent.[1][8] |
| Thermal Degradation | 80°C for 48 hours (in solid state and solution) | Assesses the intrinsic thermal stability of the molecule.[9] |
| Photolytic Degradation | Expose solid and solution samples to an ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) | Evaluates light sensitivity. A dark control sample must be run in parallel to differentiate photolytic from thermal degradation.[8] |
Note: These are starting points. The duration and stressor concentration should be adjusted to achieve the target degradation level.
Section 2: Advanced Troubleshooting Guide
Q: My mass balance in the forced degradation study is poor (<95%). What are the likely causes and how can I fix it?
A: Achieving a good mass balance is critical for a validated stability-indicating method.[8] A poor mass balance suggests that not all degradation products are being accounted for.
-
Probable Cause 1: Non-UV Active Degradants: Some degradation pathways, particularly ring-opening of the piperidine moiety, can result in products that lack a significant chromophore, making them invisible to a UV detector.
-
Solution: Employ a universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to visualize all components of the sample.[8]
-
-
Probable Cause 2: Volatile Degradants: Small, volatile fragments may be formed that are not retained by the HPLC column or do not ionize well in the MS source.
-
Solution: For suspected volatile products, especially after thermal or photolytic stress, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) can be an invaluable tool for identification.[10]
-
-
Probable Cause 3: Co-elution of Degradants: A degradation product may be co-eluting with the parent peak or another degradant.
-
Solution: Assess the peak purity of the parent compound using a Photodiode Array (PDA) detector. If peak purity fails, the HPLC method must be re-optimized (e.g., change mobile phase composition, gradient slope, or column chemistry) to resolve the co-eluting species.[11]
-
-
Probable Cause 4: Adsorption of Degradants: Highly polar or charged degradation products may irreversibly adsorb to the column or vials.
-
Solution: Use deactivated glass vials. Modify the mobile phase pH or ionic strength to improve the elution of polar compounds.
-
Q: I'm observing significant peak tailing for the parent compound after stress testing, especially under acidic conditions. What is happening?
A: Peak tailing for a basic compound like a piperidine derivative is often due to secondary interactions with the stationary phase.
-
Probable Cause: Free silanol groups on the surface of the silica-based C18 column can interact ionically with the protonated piperidine nitrogen, causing tailing. This effect can be exacerbated by the presence of certain degradation products or changes in the sample matrix after stress testing.
-
Solution 1 (Mobile Phase Modification): Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to saturate the active silanol sites. Alternatively, lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to ensure the silanols are fully protonated and less active, while the analyte is consistently protonated.
-
Solution 2 (Column Selection): Switch to a column with advanced end-capping or a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) that has a lower density of free silanol groups and is more resistant to acidic conditions.
-
Section 3: Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method Development
The objective is to develop a method that separates the active pharmaceutical ingredient (API) from all potential degradation products.[12]
-
System Preparation: Use a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA/UV detector.[13]
-
Column Selection: Start with a robust, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water. This provides good protonation for the analyte and sharpens peak shape.
-
Solvent B: Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower backpressure.
-
-
Initial Gradient Method:
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the detection wavelength based on the UV maximum of 4-[2-(trifluoromethyl)phenyl]piperidine.
-
Run a broad gradient to elute all components, for example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
-
Method Optimization:
-
Inject a mixture of your stressed samples (e.g., equal volumes of acid-stressed, base-stressed, and peroxide-stressed samples) to create a comprehensive chromatogram containing most of the degradation products.
-
Adjust the gradient slope, initial/final %B, and run time to achieve a resolution (Rs) of >2 between the parent peak and the closest eluting impurity peak.[14]
-
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is pure in all stressed samples, as confirmed by PDA peak purity analysis.
Section 4: Visualization of Pathways and Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways for 4-[2-(trifluoromethyl)phenyl]piperidine under various stress conditions.
Forced Degradation Experimental Workflow
Caption: A systematic workflow for conducting forced degradation studies and characterizing degradation products.
References
- A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorin
- Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
- 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride. ChemScene.
- Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Benchchem.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- The Synthesis and Impurity Profile of Penfluridol: A Technical Guide. Benchchem.
- Development of forced degradation and stability indic
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, PubMed Central.
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.
- Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the.
-
Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. New Journal of Chemistry (RSC Publishing). [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PubMed. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link].html)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medipol.edu.tr [medipol.edu.tr]
- 14. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and impurities encountered during its preparation. Our aim is to equip you with the scientific rationale behind these issues and to offer practical, field-proven solutions.
Introduction to Synthetic Strategies
The synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine typically follows one of several common pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. Understanding the chosen synthetic route is the first step in effective troubleshooting. The three most prevalent methods are:
-
Reduction of a Pyridine Precursor: Catalytic hydrogenation of 4-[2-(trifluoromethyl)phenyl]pyridine.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a piperidine-derived boronic acid or ester with a 2-halobenzotrifluoride.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a 4-halopiperidine derivative with 2-(trifluoromethyl)aniline.
Each of these methods, while effective, presents a unique set of potential challenges and can lead to the formation of specific impurities. This guide is structured to help you identify and resolve these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine, categorized by the synthetic route.
Route 1: Catalytic Hydrogenation of 4-[2-(trifluoromethyl)phenyl]pyridine
This is a common and often high-yielding method, but it is not without its potential pitfalls.
Question: My hydrogenation reaction is slow or incomplete, what are the likely causes?
Answer:
Several factors can contribute to a sluggish or incomplete hydrogenation:
-
Catalyst Inactivation: The pyridine nitrogen can act as a poison to the catalyst. To mitigate this, the reaction is often carried out under acidic conditions (e.g., in acetic acid or with the addition of HCl) to protonate the nitrogen, preventing it from binding to the metal surface.
-
Catalyst Choice: While platinum oxide (PtO₂) is a common choice, other catalysts like rhodium on carbon (Rh/C) may offer better activity for pyridine reduction.[1]
-
Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or low reaction temperature can lead to slow reaction rates. Typical conditions involve pressures ranging from 50 to 70 bar.[2]
-
Purity of Starting Material: Impurities in the starting 4-[2-(trifluoromethyl)phenyl]pyridine can also poison the catalyst. Ensure the precursor is of high purity.
Question: I am observing over-reduction of the trifluoromethyl-substituted phenyl ring. How can I prevent this?
Answer:
Over-reduction of the aromatic ring is a known side reaction in catalytic hydrogenation, especially under harsh conditions. To avoid this:
-
Catalyst Selection: Palladium-based catalysts are generally less prone to aromatic ring reduction compared to rhodium or ruthenium under similar conditions.
-
Reaction Conditions: Carefully control the reaction temperature and pressure. Milder conditions are less likely to result in over-reduction.
-
Monitoring: Closely monitor the reaction progress by techniques like TLC, GC, or HPLC to stop the reaction once the pyridine ring is fully saturated.
Question: My final product contains partially hydrogenated impurities. What are these and how do I remove them?
Answer:
Incomplete hydrogenation can lead to the formation of tetrahydropyridine intermediates. These can be difficult to separate from the final piperidine product due to their similar polarities.
-
Identification: These impurities can be identified by GC-MS or LC-MS, as they will have a mass that is 2 or 4 atomic mass units lower than the desired product.
-
Removal:
-
Re-subjection to Hydrogenation: The most straightforward approach is to re-subject the crude product mixture to the hydrogenation conditions to drive the reaction to completion.
-
Chromatography: Careful column chromatography on silica gel can separate these less polar impurities from the final product.
-
Route 2: Suzuki-Miyaura Coupling
This powerful C-C bond-forming reaction is a versatile method for creating the 4-arylpiperidine scaffold.
Question: My Suzuki-Miyaura coupling reaction has a low yield. What are the common causes?
Answer:
Low yields in Suzuki-Miyaura couplings can often be traced back to a few key factors:
-
Choice of Palladium Catalyst and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. For sterically hindered substrates like 2-(trifluoromethyl)phenylboronic acid, bulky and electron-rich ligands such as SPhos or XPhos are often required to promote efficient oxidative addition and reductive elimination.
-
Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial and can be solvent-dependent. The base activates the boronic acid and facilitates the transmetalation step.
-
Solvent and Temperature: The reaction requires an appropriate solvent (e.g., dioxane, toluene, DMF) and temperature to ensure all components are in solution and the reaction proceeds at a reasonable rate.
-
Decomposition of Boronic Acid: Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form boroxines, especially in the presence of water and at elevated temperatures. Using freshly prepared boronic acid or a boronate ester can mitigate this.
Question: I am observing the formation of homocoupled byproducts. How can I minimize these?
Answer:
Homocoupling of the boronic acid (to form 2,2'-bis(trifluoromethyl)biphenyl) or the aryl halide are common side reactions.
-
Oxygen Exclusion: These side reactions are often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes help to favor the cross-coupling pathway.
-
Catalyst System: The choice of ligand can influence the extent of homocoupling. Experiment with different ligands to find one that minimizes this side reaction.
Route 3: Buchwald-Hartwig Amination
This reaction provides a direct route to the C-N bond, forming the piperidine-aryl linkage.
Question: My Buchwald-Hartwig amination is not proceeding to completion. What should I troubleshoot?
Answer:
Similar to Suzuki coupling, the success of a Buchwald-Hartwig amination is highly dependent on the reaction conditions:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands are generally required.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used. The presence of water can deactivate the catalyst and hydrolyze the base.
Question: I am seeing byproducts from side reactions. What are the possibilities?
Answer:
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is often a result of side reactions involving the palladium hydride species in the catalytic cycle.
-
Amine Decomposition: At high temperatures, some amines can undergo decomposition. Ensure the reaction temperature is not excessively high.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material-related impurities?
A1: A significant source of impurities can be the starting materials themselves. For example, commercially available 2-bromobenzotrifluoride may contain isomeric impurities. Similarly, if starting from a piperidine derivative, it may contain residual pyridine. It is crucial to analyze the purity of all starting materials before use.
Q2: How can I effectively purify the final 4-[2-(trifluoromethyl)phenyl]piperidine product?
A2: Purification strategies depend on the nature of the impurities.
-
Crystallization: If the product is a solid and the impurities are present in small amounts, crystallization from a suitable solvent system can be highly effective.
-
Column Chromatography: For mixtures with significant amounts of impurities or impurities with similar polarity to the product, column chromatography on silica gel is the most common method. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine product on the silica gel.
-
Acid-Base Extraction: As a basic compound, 4-[2-(trifluoromethyl)phenyl]piperidine can be separated from neutral or acidic impurities by an acid-base extraction workup. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperidine, which will then move to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.
Q3: What are the best analytical methods for assessing the purity of 4-[2-(trifluoromethyl)phenyl]piperidine?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for quantifying the purity of the main component and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, including residual solvents and low-boiling point byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation of the desired product and for identifying and quantifying impurities that have distinct NMR signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for identifying unknown impurities by providing molecular weight information.
Q4: Are there any stability concerns with 4-[2-(trifluoromethyl)phenyl]piperidine?
A4: Like many amines, 4-[2-(trifluoromethyl)phenyl]piperidine can be susceptible to oxidation over time, which may lead to discoloration. It is best stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Visualizing Impurity Formation Pathways
The following diagrams illustrate potential impurity formation pathways in the key synthetic routes.
Caption: Potential side products in Suzuki-Miyaura coupling.
Caption: Impurities from catalytic hydrogenation.
Quantitative Data Summary
The following table provides a general comparison of the typical yields and purities that can be expected from the different synthetic routes, based on literature for similar compounds. These values can vary significantly depending on the specific reaction conditions and purification methods employed.
| Synthetic Route | Typical Yield Range | Typical Purity Range (after purification) | Common Impurities |
| Catalytic Hydrogenation | 70-95% | >98% | Partially hydrogenated intermediates, over-reduced products. |
| Suzuki-Miyaura Coupling | 60-90% | >97% | Homocoupled byproducts, protodeboronated starting materials. |
| Buchwald-Hartwig Amination | 55-85% | >97% | Hydrodehalogenated starting material, products of ligand decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Impurity Analysis by HPLC
This protocol provides a starting point for developing an HPLC method for the purity analysis of 4-[2-(trifluoromethyl)phenyl]piperidine.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Note: This method will likely need to be optimized for your specific impurity profile.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 100% hexanes and gradually increase the concentration of ethyl acetate.
-
Eluent Modification: Add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing of the amine product.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Run the gradient, collecting fractions and analyzing them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10), 3621-3624.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(Trifluoromethyl)phenyl]piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-(Trifluoromethyl)phenyl)piperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
(2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Diastereoselective Synthesis of - trans-4-Arylpiperidine-3-Carboxylic. (n.d.). Retrieved from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine
Welcome to the technical support center for the synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the scalable synthesis of this important piperidine derivative. The piperidine scaffold is a cornerstone in medicinal chemistry, and the introduction of a 2-(trifluoromethyl)phenyl moiety presents unique synthetic challenges and opportunities.[1] This guide will equip you with the knowledge to navigate these challenges effectively.
Synthetic Strategy Overview
A robust and scalable synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine typically involves a multi-step sequence. A common and effective approach is a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the piperidine and the trifluoromethylphenyl rings, followed by reduction of an intermediate double bond and subsequent deprotection. This guide will focus on this synthetic pathway, which is amenable to scale-up and offers good control over the final product's purity.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for 4-[2-(trifluoromethyl)phenyl]piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 4-arylpiperidines like 4-[2-(trifluoromethyl)phenyl]piperidine?
A1: The most prevalent and scalable methods for constructing the 4-arylpiperidine scaffold are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a widely used and versatile method.[2][3][4] Another powerful technique is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. For the synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine, the Suzuki-Miyaura reaction is often preferred for its reliability in forming the key carbon-carbon bond.
Q2: Why is the N-Boc protecting group commonly used in this synthesis?
A2: The tert-butyloxycarbonyl (N-Boc) group is a widely used amine protecting group in organic synthesis for several reasons. It is stable under a variety of reaction conditions, including the basic conditions often employed in Suzuki-Miyaura couplings. The Boc group allows for controlled reactions at other positions of the piperidine ring and can be removed under acidic conditions, which are typically mild enough to avoid decomposition of the final product.[5][6]
Q3: What are the primary safety concerns when working with the reagents in this synthesis?
A3: Several reagents in this synthesis require careful handling. 1-Bromo-2-(trifluoromethyl)benzene is a flammable liquid and can cause skin and eye irritation.[7][8] 2-(Trifluoromethyl)phenylboronic acid should be handled in a well-ventilated area, and contact with skin and eyes should be avoided. Palladium catalysts , especially when finely divided on carbon, can be pyrophoric, particularly after hydrogenation when they are dry and exposed to air.[9] Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
Part 1: Suzuki-Miyaura Cross-Coupling
This section addresses common issues encountered during the coupling of N-Boc-4-((trifluoromethyl)sulfonyloxy)-1,2,3,6-tetrahydropyridine with 2-(trifluoromethyl)phenylboronic acid.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of palladium catalyst or a more robust pre-catalyst. Ensure proper inert atmosphere techniques to prevent catalyst decomposition.[3] |
| Poor quality boronic acid. | Use freshly purchased or properly stored boronic acid. Consider converting the boronic acid to its pinacol ester for enhanced stability. | |
| Inefficient base. | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[10] | |
| Incomplete triflation of N-Boc-4-piperidone. | Verify the complete conversion of the starting material to the enol triflate by NMR or LC-MS before proceeding with the coupling reaction. | |
| Significant Homocoupling of the Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[3] |
| Inappropriate catalyst or ligand. | Screen different palladium catalysts and ligands. For sterically hindered substrates, ligands like SPhos or XPhos can be beneficial. | |
| Protodeborylation (Loss of Boronic Acid Group) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. If an aqueous base is used, minimize the reaction time and temperature. |
| Reaction temperature is too high. | Optimize the reaction temperature. While heating is often necessary, excessive heat can promote protodeborylation. |
Part 2: Catalytic Hydrogenation
This section focuses on troubleshooting the reduction of the double bond in N-Boc-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Incomplete Reaction | Inactive catalyst. | Use a fresh batch of catalyst (e.g., Pd/C or PtO₂). Ensure the catalyst is not poisoned by impurities from the previous step.[11][12] |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure within the safe limits of the hydrogenation apparatus. | |
| Catalyst poisoning. | Purify the substrate from the Suzuki coupling reaction thoroughly to remove any residual palladium ligands or other potential catalyst poisons. | |
| Side Reactions (e.g., dehalogenation if applicable) | Catalyst is too active. | Switch to a less active catalyst or modify the reaction conditions (lower temperature or pressure). While not directly applicable to this specific hydrogenation, it's a common issue in related reductions. |
| Difficulty in Catalyst Filtration | Catalyst particles are too fine. | Filter the reaction mixture through a pad of Celite® to aid in the removal of the fine catalyst particles.[9] |
Part 3: N-Boc Deprotection
This section provides guidance on the final deprotection step to yield 4-[2-(trifluoromethyl)phenyl]piperidine.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Use a stronger acid (e.g., trifluoroacetic acid) or a higher concentration of HCl in a suitable solvent like dioxane or methanol.[13] |
| Short reaction time. | Extend the reaction time and monitor the progress by TLC or LC-MS. | |
| Product Degradation | Acid is too harsh. | Use milder acidic conditions, for example, HCl in isopropanol or ethanol.[14] |
| Prolonged exposure to strong acid. | Monitor the reaction closely and work up as soon as the deprotection is complete. | |
| Difficulty in Product Isolation | Product is highly water-soluble as the hydrochloride salt. | After basification, extract the free base with a suitable organic solvent. Alternatively, isolate the product as the hydrochloride salt by precipitation from a non-polar solvent. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of N-Boc-4-((trifluoromethyl)sulfonyloxy)-1,2,3,6-tetrahydropyridine with 2-(trifluoromethyl)phenylboronic acid.
Materials:
-
N-Boc-4-((trifluoromethyl)sulfonyloxy)-1,2,3,6-tetrahydropyridine
-
2-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add N-Boc-4-((trifluoromethyl)sulfonyloxy)-1,2,3,6-tetrahydropyridine (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine.
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Protocol 2: Catalytic Hydrogenation
This protocol details the reduction of the tetrahydropyridine intermediate.
Materials:
-
N-Boc-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol or Ethyl acetate
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve the crude N-Boc-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine in methanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol% Pd) under a stream of nitrogen.
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the mixture vigorously at room temperature for 2-16 hours, monitoring for hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain N-Boc-4-(2-(trifluoromethyl)phenyl)piperidine.
Protocol 3: N-Boc Deprotection
This protocol describes the final deprotection step.
Materials:
-
N-Boc-4-(2-(trifluoromethyl)phenyl)piperidine
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Sodium hydroxide solution
Procedure:
-
Dissolve N-Boc-4-(2-(trifluoromethyl)phenyl)piperidine in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add 4 M HCl in 1,4-dioxane (5-10 equivalents) or TFA (5-10 equivalents) in DCM.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
For isolation of the hydrochloride salt, triturate the residue with diethyl ether to induce precipitation. Collect the solid by filtration.
-
For isolation of the free base, dissolve the residue in water, basify with sodium hydroxide solution to pH > 10, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic extracts and concentrate to yield the final product.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- U.S. Food and Drug Administration. (2018). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9806, 1-Bromo-2-(trifluoromethyl)benzene. [Link][8]
-
Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850.[11]
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: 1-Bromo-2-(trifluoromethyl)benzene.[7]
- Agami, C., Couty, F., & Puchot-Kadouri, C. (1998). Asymmetric synthesis of piperidine alkaloids. A new look at an old problem. Synlett, 1998(5), 449-456.
-
BenchChem. Application Notes and Protocols for the Catalytic Hydrogenation of 1-N-Boc-3,4-dihydro-2H-pyridine.[12]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link][15]
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-468.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][3]
-
BenchChem. Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone.[9]
-
PubChem. Compound Summary for CID 255051-14-0. [Link]
- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the synthesis of fluorine-containing ethers. Chemical Society Reviews, 33(6), 382-391.
-
CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents. [1]
-
WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. [16]
-
CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. [17]
- U.S. Environmental Protection Agency. (n.d.). Waste Reduction and Recycling.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043-6048.
- Kotsuki, H., Ohishi, T., & Araki, T. (1997). A mild and efficient method for the deprotection of N-Boc protecting group. Tetrahedron Letters, 38(13), 2129-2132.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681-9686.[18]
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- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. asianpubs.org [asianpubs.org]
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Troubleshooting guide for 4-[2-(trifluoromethyl)phenyl]piperidine experiments
Technical Support Center: 4-[2-(Trifluoromethyl)phenyl]piperidine
Introduction
Welcome to the technical support guide for 4-[2-(trifluoromethyl)phenyl]piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. The unique electronic properties imparted by the ortho-trifluoromethylphenyl group make this compound a valuable scaffold in drug discovery, particularly for accessing novel CNS-active agents and other complex molecular architectures.[1] However, its specific stereoelectronic profile can present challenges in synthesis, purification, and analysis.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to help you anticipate potential issues, diagnose problems when they arise, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Section 1: Handling, Storage, and Compound Integrity
Question: Should I use the free base or the hydrochloride salt of 4-[2-(trifluoromethyl)phenyl]piperidine?
Answer: The choice depends entirely on your application and storage capabilities.
-
4-[2-(Trifluoromethyl)phenyl]piperidine (Free Base): This is the reactive form required for most coupling reactions (e.g., N-arylations, acylations). However, as a secondary amine, it is susceptible to slow oxidation and can react with atmospheric carbon dioxide over time to form a carbonate salt.[2] This can lead to inconsistencies in weighing and reaction stoichiometry.
-
4-[2-(Trifluoromethyl)phenyl]piperidine HCl (Hydrochloride Salt): The salt form is a more stable, crystalline solid that is easier to handle and has a longer shelf life.[3][4] It is not hygroscopic and is not prone to reacting with atmospheric CO2. The key consideration is that it must be neutralized in situ or via a separate workup step before it can be used as a nucleophile. This is typically achieved by adding at least two equivalents of a suitable base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) to the reaction mixture.
Expert Tip: For high-precision reactions, it is advisable to purchase the HCl salt and perform a fresh neutralization and extraction immediately before use, or to purify the free base by distillation or column chromatography if its purity is in doubt.
Question: My solution of the free base has turned yellow. What happened and can I still use it?
Answer: The yellow or brownish discoloration of piperidine-based compounds upon storage is a common sign of oxidation.[5] The primary amine can undergo oxidation when exposed to air and light, forming colored impurities.
Whether it is still usable depends on your experiment's sensitivity.
-
For robust, less sensitive reactions: The material may still be suitable, but you may experience slightly lower yields or the need for more rigorous purification.
-
For sensitive catalytic reactions (e.g., palladium-catalyzed couplings): The impurities could potentially interfere with or poison the catalyst. In this case, purification is strongly recommended. You can repurify the material by running a short plug of silica with a non-polar eluent or by distillation under reduced pressure.
Storage Recommendations: To minimize degradation, store the free base under an inert atmosphere (Argon or Nitrogen), protected from light, and in a cool, dry place.[6] For long-term storage, refrigeration is recommended.[7]
| Compound Form | Handling Pros | Handling Cons | Recommended Storage |
| Free Base | Ready for immediate use in reactions. | Susceptible to oxidation and reaction with CO₂. Can be an oil or low-melting solid. | Inert atmosphere (Ar/N₂), sealed vial, refrigerated, protected from light. |
| HCl Salt | Highly stable, crystalline solid. Easy to weigh accurately. Long shelf life. | Requires neutralization before use as a nucleophile. | Ambient temperature, dry location, tightly sealed container. |
Section 2: Troubleshooting N-Arylation Reactions (Buchwald-Hartwig/Ullmann Coupling)
N-arylation is one of the most common applications for this scaffold. Below are solutions to frequent problems encountered during these coupling reactions.
Question: My Buchwald-Hartwig N-arylation reaction shows low or no conversion. What are the likely causes?
Answer: Failure to achieve conversion in a palladium-catalyzed N-arylation typically points to one of several key factors: catalyst activity, base effectiveness, or solvent/reagent quality.
Causality Checklist:
-
Catalyst/Ligand System: The electronic nature of your aryl halide and the steric hindrance of the piperidine are critical. The ortho-CF₃ group on the phenylpiperidine moiety introduces some steric bulk.
-
Troubleshooting: If using an electron-rich aryl halide, a more electron-deficient ligand may be required. Conversely, for electron-poor aryl halides, more electron-rich ligands are often effective. Consider screening a panel of common Buchwald ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal choice for your specific substrate.
-
-
Base Selection: The pKa of the base is crucial for the deprotonation of the piperidine and the subsequent catalytic cycle.
-
Troubleshooting: A common cause of failure is using a base that is too weak or one that has poor solubility in the reaction solvent (e.g., K₃PO₄ in dry THF).[8] Switching to a stronger or more soluble base like LiHMDS or Cs₂CO₃ can often restart a stalled reaction. Ensure the base is finely powdered and anhydrous.
-
-
Solvent and Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are highly sensitive to oxygen.
-
Troubleshooting: Ensure your solvent is thoroughly de-gassed (e-g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction vessel must be purged with an inert gas, and the reaction should be run under a positive pressure of argon or nitrogen.
-
dot
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
Stability testing of 4-[2-(trifluoromethyl)phenyl]piperidine under different conditions
Welcome to the technical support center for 4-[2-(trifluoromethyl)phenyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. As a key building block in medicinal chemistry, understanding its stability profile is paramount for ensuring the integrity of your research and the quality of potential drug candidates.[1][2] This document provides field-proven insights, detailed protocols, and troubleshooting workflows to address common challenges encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of 4-[2-(trifluoromethyl)phenyl]piperidine.
Q1: What are the primary structural features of 4-[2-(trifluoromethyl)phenyl]piperidine that influence its stability?
A1: The stability of this molecule is primarily influenced by two key structural motifs: the piperidine ring and the trifluoromethylphenyl group. The piperidine ring contains a secondary amine, which is a known site for oxidative degradation, potentially leading to the formation of N-oxides or products of ring cleavage.[3][4] The trifluoromethyl (-CF3) group on the phenyl ring is generally considered chemically robust due to the strength of the C-F bonds; however, under harsh conditions, particularly extreme alkaline pH, it can be susceptible to hydrolysis, converting it to a carboxylic acid (-COOH).[5] The aromatic ring itself can be a site for photodegradation.
Q2: What are the most probable degradation pathways for this compound under stress conditions?
A2: Based on its functional groups, the most likely degradation pathways are:
-
Oxidative Degradation: The nitrogen atom in the piperidine ring is the most susceptible site. Exposure to oxidizing agents or even atmospheric oxygen over time can lead to the formation of 4-[2-(trifluoromethyl)phenyl]piperidine N-oxide or more complex ring-opened byproducts.[3][4]
-
Photodegradation: Aromatic compounds can be sensitive to light, particularly UV radiation. This energy can initiate free-radical reactions, leading to a variety of degradation products.[4][5]
-
Thermal Degradation: While generally stable at ambient temperatures, elevated heat can induce degradation.[6] The weakest bonds, such as the C-N bonds within the piperidine ring, may cleave at high temperatures.[6]
-
Hydrolytic Degradation: The molecule is expected to be largely stable across a wide pH range. However, forced degradation studies under extreme basic conditions might reveal slow hydrolysis of the trifluoromethyl group.[5]
Q3: I'm seeing a new, small peak in my HPLC chromatogram after storing a solution of the compound for a week. What could this be?
A3: The appearance of new peaks, even small ones, upon storage is a classic indicator of degradation.[4][7] Given that solutions are often exposed to air, the most common culprit is oxidation of the piperidine nitrogen. Another possibility is slow reaction with the solvent or buffer components. The first step in troubleshooting should be to determine the mass of the new peak using LC-MS to see if it corresponds to an expected degradant, such as the addition of an oxygen atom (M+16).
Q4: What are the recommended long-term storage conditions for 4-[2-(trifluoromethyl)phenyl]piperidine?
A4: For optimal stability, the compound, both in solid form and in solution, should be stored protected from light.[8] Solid material is best kept at room temperature in a well-sealed container. Solutions should be stored in amber vials, and for extended periods, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended to minimize oxidative and thermal degradation.
Troubleshooting Guides: From Problem to Protocol
This section provides a structured approach to identifying and resolving specific stability issues you may encounter during your experiments.
Issue 1: Inconsistent Results and Loss of Purity in Stored Analytical Solutions
-
Symptom: You observe a progressive decrease in the main peak's area percentage and the appearance of one or more new peaks in your HPLC analysis over time.
-
Underlying Cause: This is often due to oxidative degradation, especially if solutions are stored in vials that are not airtight or have significant headspace. The secondary amine of the piperidine ring is a prime target for oxidation by atmospheric oxygen.[4]
-
Troubleshooting & Validation Workflow:
-
Mass Spectrometry Analysis: Analyze the degraded sample using LC-MS. Look for a molecular ion corresponding to the parent compound plus 16 amu (M+16), which is indicative of N-oxide formation.
-
Forced Oxidation Study: To confirm the degradation pathway, intentionally stress the compound. Dissolve a fresh sample in a suitable solvent (e.g., acetonitrile/water) and add a small amount of an oxidizing agent like 3% hydrogen peroxide. Let it react at room temperature and monitor the reaction by HPLC. If the peak in the stressed sample matches the retention time of the impurity in your stored solution, you have confirmed the oxidative pathway.
-
Preventative Measures:
-
Always use fresh solutions for quantitative analysis.
-
If solutions must be stored, degas the solvent before use and blanket the vial's headspace with an inert gas like nitrogen or argon.
-
Store solutions in amber, tightly sealed vials at refrigerated temperatures (2-8 °C).
-
-
Caption: Troubleshooting workflow for oxidative instability.
Issue 2: Significant Degradation Observed During Forced Degradation Studies Under Photolytic Conditions
-
Symptom: When performing a photostability study (as per ICH Q1B guidelines), you observe significant degradation in the sample exposed to light compared to the dark control.
-
Underlying Cause: The aromatic trifluoromethylphenyl moiety is a chromophore that can absorb UV light. This absorbed energy can initiate photochemical reactions, leading to degradation.[5]
-
Troubleshooting & Validation Workflow:
-
Verify Experimental Setup: Ensure your photostability chamber is calibrated and delivering the correct light exposure (measured in lux hours and watt hours per square meter). Confirm that your dark control is completely shielded from light to ensure the degradation is not due to heat generated by the lamp.
-
Characterize Degradants: Use LC-MS/MS and high-resolution mass spectrometry (HRMS) to identify the photolytic degradation products. This can help elucidate the degradation mechanism (e.g., ring opening, defluorination).
-
Wavelength Sensitivity: If possible, expose the compound to different wavelengths of light (e.g., UVA vs. UVB) to determine which part of the spectrum is most damaging.
-
Preventative Measures:
-
Handle the solid compound and its solutions under yellow light or in a dark room to prevent inadvertent degradation.
-
Use amber or opaque containers for storage and during experiments.[8]
-
For formulated products, the inclusion of a UV-absorbing excipient may be necessary.
-
-
Protocols for Stability Assessment
A robust understanding of a compound's stability profile requires systematic testing under stressed conditions. These "forced degradation" studies are essential for developing stability-indicating analytical methods.[9][10]
General Protocol for a Forced Degradation Study
This protocol outlines the typical stress conditions used to evaluate the intrinsic stability of 4-[2-(trifluoromethyl)phenyl]piperidine. A stability-indicating HPLC method is required to resolve the parent compound from all process-related impurities and degradation products.[7][11]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80 °C for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for 24-48 hours. Also, reflux the stock solution.
-
Photolytic Degradation (ICH Q1B): Expose the solid compound and the stock solution to a light source capable of emitting a standardized output (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²). Maintain a dark control sample at the same temperature.
-
-
Analysis: At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC-UV method. Peak purity analysis using a photodiode array (PDA) detector and confirmation of degradation product masses by LC-MS are crucial.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Orthogonal Validation of 4-[2-(Trifluoromethyl)phenyl]piperidine
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrectly identified compound can invalidate extensive biological screening, pharmacokinetic studies, and safety assessments, leading to significant financial and temporal losses. This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required to definitively validate the structure of 4-[2-(trifluoromethyl)phenyl]piperidine, a common heterocyclic building block in medicinal chemistry.
The Strategic Framework for Structural Validation
The validation process is logically divided into two primary phases: establishing the core structure and connectivity, and then confirming its purity and elemental composition. Each step provides a layer of evidence that, when combined, offers comprehensive and trustworthy structural proof.
Caption: Orthogonal workflow for structural validation.
Part 1: Primary Structure Confirmation with NMR and Mass Spectrometry
This phase answers the most fundamental questions: what is the molecular formula, and how are the atoms connected? We utilize Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) as our primary tools.
Nuclear Magnetic Resonance (NMR): The Blueprint of the Molecule
NMR spectroscopy is unparalleled for mapping the precise chemical environment of hydrogen, carbon, and fluorine atoms. For a molecule like 4-[2-(trifluoromethyl)phenyl]piperidine, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just recommended; it is essential.
Expertise & Causality:
-
¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts and splitting patterns. We anticipate distinct signals for the aromatic protons, the piperidine ring protons, and the N-H proton.
-
¹³C NMR maps the carbon skeleton. The presence of the trifluoromethyl group (CF₃) will significantly influence the chemical shifts of the attached phenyl ring carbons.
-
¹⁹F NMR provides a highly sensitive and specific signal for the trifluoromethyl group, offering a clean window for analysis, as ¹⁹F has 100% natural abundance and a high gyromagnetic ratio.[1][2]
-
2D NMR (e.g., COSY, HSQC) is used to resolve ambiguities. A COSY (Correlation Spectroscopy) experiment will definitively show which protons are coupled (adjacent) to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with their directly attached carbons, confirming assignments.
Predicted vs. Experimental Data Comparison: Computational tools, such as those using Density Functional Theory (DFT), can predict NMR spectra with a reasonable degree of accuracy, providing a theoretical benchmark against which to compare experimental data.[3][4]
| Technique | Expected Key Features for C₁₂H₁₄F₃N | Rationale / What to Look For |
| ¹H NMR | Multiplets in the aromatic region (approx. 7.2-7.8 ppm). Complex multiplets for piperidine CH₂ and CH protons. A broad singlet for the N-H proton. | The electron-withdrawing CF₃ group will cause downfield shifts for adjacent aromatic protons. Piperidine protons will show complex splitting due to their rigid chair conformation.[5][6] |
| ¹³C NMR | A quartet for the CF₃ carbon (due to ¹JCF coupling). Signals for 4 distinct aromatic carbons. Signals for 3 distinct piperidine carbons. | The carbon directly attached to the CF₃ group will show a characteristic quartet. The symmetry of the piperidine ring is broken by the phenyl substituent.[7] |
| ¹⁹F NMR | A single sharp peak (singlet). | The three fluorine atoms in the CF₃ group are chemically equivalent and are not typically coupled to nearby protons, resulting in a singlet.[8] |
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ can be used.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Acquisition Parameters:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest integral).
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and determine the number of attached protons for each carbon. A longer acquisition time is typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire with proton decoupling. ¹⁹F spectra are typically acquired quickly due to the high sensitivity of the nucleus.[1]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain a clean spectrum for analysis.
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Scale
While NMR maps the structure, HRMS provides an extremely accurate measurement of the molecule's mass, which is used to confirm its elemental composition.
Expertise & Causality: We choose HRMS over standard MS because its high resolving power can distinguish between compounds with the same nominal mass but different elemental formulas. For C₁₂H₁₄F₃N, the expected monoisotopic mass is 229.1105. HRMS should be able to measure this mass to within 5 ppm, providing strong evidence for this specific formula. The fragmentation pattern observed in the MS/MS spectrum can also provide clues about the molecule's structure, with characteristic losses of fragments like CF₃.[9][10]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated immediately prior to analysis using a known standard to ensure high mass accuracy.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the measured mass to the theoretical exact mass calculated for C₁₂H₁₅F₃N⁺ (230.1178). The mass error should be less than 5 ppm.
Part 2: Orthogonal Confirmation of Purity and Composition
Once the primary structure is established, we must confirm that the sample is pure and that its bulk elemental composition matches the proposed structure. This is accomplished using chromatography and elemental analysis.
High-Performance Liquid Chromatography (HPLC): The Purity Check
HPLC is the industry standard for assessing the purity of pharmaceutical compounds.[11][12] Its purpose here is to separate the target compound from any starting materials, byproducts, or isomers.
Expertise & Causality: A robust purity assessment requires using orthogonal HPLC methods. This means developing two distinct methods that use different separation principles (e.g., different columns or mobile phase pH) to reduce the risk of a co-eluting impurity being missed. A purity level of >95% is typically required for research compounds.[13][14]
| Parameter | Method A (Primary) | Method B (Orthogonal) | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl or Cyano Column | The different stationary phase chemistry provides an alternative separation mechanism.[12] |
| Mobile Phase | Acetonitrile / Water (with 0.1% Formic Acid) | Methanol / Phosphate Buffer (pH 7) | Changing the organic modifier and pH alters the selectivity of the separation. |
| Detection | UV at 254 nm | UV at 220 nm or Diode Array Detector (DAD) | DAD allows for peak purity analysis by comparing spectra across a single peak. |
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of ~1 mg/mL.
-
Method Development: Start with a gradient elution (e.g., 10% to 90% organic solvent over 20 minutes) to determine the approximate retention time of the main peak and identify any impurities.[15]
-
Method Optimization: Adjust the gradient or switch to an isocratic method to achieve good resolution (Rs > 2) between the main peak and any adjacent impurities.
-
Quantification: Inject the sample and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Validation: Perform the analysis using both Method A and Method B. The purity results should be consistent between the two methods.
Elemental Analysis: The Final Compositional Proof
Elemental analysis is a classic, robust technique that provides a final, independent confirmation of the molecular formula by measuring the mass percentages of carbon, hydrogen, and nitrogen.[16]
Expertise & Causality: This technique provides a bulk analysis of the sample. While NMR and MS analyze the structure on a molecular level, elemental analysis confirms that the macroscopic composition of the sample is correct. For publication in many chemistry journals, the experimental values must be within ±0.4% of the theoretical values.[14][17]
Theoretical vs. Experimental Comparison for C₁₂H₁₄F₃N:
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 62.87% | 62.47% - 63.27% |
| Hydrogen (H) | 6.16% | 5.76% - 6.56% |
| Nitrogen (N) | 6.11% | 5.71% - 6.51% |
-
Sample Preparation: The sample must be meticulously dried to remove any residual solvents, which contain carbon and hydrogen and would interfere with the analysis. A high vacuum oven is typically used.
-
Instrumentation: Use a CHN combustion analyzer.
-
Analysis: A precisely weighed amount of the sample (typically 1-3 mg) is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
Data Interpretation: The instrument software calculates the percentage of each element. The results are then compared to the theoretical values.
Caption: Logical convergence of analytical data.
Conclusion
Validating the structure of a molecule like 4-[2-(trifluoromethyl)phenyl]piperidine is a systematic process of evidence gathering. No single technique is sufficient. By employing an orthogonal strategy that combines the detailed structural mapping of multi-nuclear NMR, the precise mass determination of HRMS, the purity assessment of comparative HPLC, and the bulk compositional confirmation of elemental analysis, we build an unshakeable, self-validating case for the molecule's identity. This rigorous, multi-faceted approach ensures the scientific integrity of all subsequent research and development efforts.
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Ko, H., Kim, S., Kim, D., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20288. Retrieved from [Link]
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Iuga, D., & Gilderdale, C. (2017). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 68(1), 31-41. Retrieved from [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
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Arulkumaran, R., et al. (2018). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. ResearchGate. Retrieved from [Link]
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Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322-329. Retrieved from [Link]
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Tianming Pharmaceuticals. (2024). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
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Claramunt, R. M., et al. (2000). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Magnetic Resonance in Chemistry, 38(9), 787-793. Retrieved from [Link]
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American Pharmaceutical Review. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
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ResearchGate. (2005). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]
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Moore, C. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 934-939. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (2020). Steps involved in HPLC Method Development. Retrieved from [Link]
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Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
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ResearchGate. (2016). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]
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A Comparative Analysis of 4-[2-(Trifluoromethyl)phenyl]piperidine and Structurally Related Analogs for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-arylpiperidine scaffold is a cornerstone in the design of centrally acting therapeutics, forming the structural basis for a multitude of drugs targeting various receptors and transporters. This guide provides a detailed comparative analysis of 4-[2-(trifluoromethyl)phenyl]piperidine, a key building block in medicinal chemistry, with its structurally similar analogs: 4-(2-chlorophenyl)piperidine and 4-(2-methoxyphenyl)piperidine. By examining their synthesis, physicochemical properties, and pharmacological activities, particularly at the dopamine D2 and serotonin 5-HT2A receptors, we aim to elucidate the nuanced effects of ortho-substituents on the phenyl ring. This analysis, supported by experimental data and established protocols, offers valuable insights for researchers engaged in the rational design of novel central nervous system (CNS) agents.
Introduction: The Significance of the 4-Arylpiperidine Moiety
The 4-arylpiperidine motif is a privileged structure in medicinal chemistry, renowned for its ability to interact with a wide array of CNS targets. This structural framework is present in numerous approved drugs, including analgesics, antipsychotics, and antidepressants. The versatility of the 4-arylpiperidine core allows for fine-tuning of its pharmacological profile through modifications at three key positions: the piperidine nitrogen, the 4-position of the piperidine ring, and various positions on the aromatic ring.
This guide focuses on a specific subset of this class: 4-phenylpiperidines with substituents at the ortho-position of the phenyl ring. The nature of the ortho-substituent can profoundly influence the compound's conformational preferences, lipophilicity, and electronic properties, thereby dictating its interaction with biological targets. We will conduct a comparative analysis of three such compounds:
-
4-[2-(Trifluoromethyl)phenyl]piperidine: The subject of our primary focus.
-
4-(2-Chlorophenyl)piperidine: A halogen-substituted analog.
-
4-(2-Methoxyphenyl)piperidine: An analog with an electron-donating group.
Our analysis will center on their comparative synthesis, physicochemical characteristics, and critically, their pharmacological activity at the dopamine D2 and serotonin 5-HT2A receptors. These two receptors are pivotal targets in the treatment of various neuropsychiatric disorders, including schizophrenia and depression.[1][2]
Comparative Synthesis Strategies
The synthesis of 4-arylpiperidines can be achieved through several established routes. A common and versatile approach involves the construction of a 4-piperidone intermediate followed by the introduction of the aryl group and subsequent reduction or modification.
General Synthesis Workflow
A prevalent synthetic strategy for this class of compounds is outlined below. This multi-step process offers the flexibility to introduce diverse substituents on both the piperidine and phenyl rings.
Caption: Generalized synthetic workflow for 4-arylpiperidine derivatives.
Specific Synthetic Considerations for Ortho-Substituted Analogs
The synthesis of the title compound and its analogs generally follows established methodologies for 4-arylpiperidine construction. A common route involves the dehydration of a 4-aryl-4-piperidinol intermediate, which is readily accessible via the addition of an appropriate aryl Grignard or aryllithium reagent to an N-protected 4-piperidone. The subsequent double bond reduction yields the desired 4-arylpiperidine.
Step-by-Step Protocol: Synthesis of 4-Arylpiperidines via Grignard Reaction
-
N-Protection of 4-Piperidone: 4-Piperidone is protected with a suitable group (e.g., benzyl, Boc) to prevent side reactions at the nitrogen atom.
-
Grignard Reagent Formation: The corresponding ortho-substituted bromobenzene (2-bromobenzotrifluoride, 1-bromo-2-chlorobenzene, or 2-bromoanisole) is reacted with magnesium turnings in a suitable solvent like anhydrous tetrahydrofuran (THF) to generate the Grignard reagent.
-
Grignard Addition: The freshly prepared Grignard reagent is added to the N-protected 4-piperidone at low temperature (e.g., 0 °C) to afford the corresponding 4-aryl-4-hydroxypiperidine intermediate.
-
Dehydration: The tertiary alcohol is dehydrated under acidic conditions (e.g., using hydrochloric acid or sulfuric acid) to form the tetrahydropyridine intermediate.
-
Reduction: The double bond of the tetrahydropyridine is reduced, typically via catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst), to yield the N-protected 4-arylpiperidine.
-
Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or acid treatment for a Boc group) to yield the final 4-arylpiperidine product.
Physicochemical Properties: The Influence of the Ortho-Substituent
The nature of the substituent at the 2-position of the phenyl ring significantly impacts the physicochemical properties of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 4-[2-(Trifluoromethyl)phenyl]piperidine | C12H14F3N | 229.24 | 3.2 |
| 4-(2-Chlorophenyl)piperidine | C11H14ClN | 195.69 | 2.9 |
| 4-(2-Methoxyphenyl)piperidine | C12H17NO | 191.27 | 2.3 |
Data Presentation: Comparative Physicochemical Properties
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is highly lipophilic, resulting in the highest XLogP3 value among the three compounds. The chloro (-Cl) group is also electron-withdrawing and contributes to lipophilicity, though to a lesser extent than the -CF3 group. In contrast, the methoxy (-OCH3) group is electron-donating and less lipophilic. These differences in lipophilicity can influence the ability of the compounds to cross the blood-brain barrier and their binding to hydrophobic pockets within target receptors.
Comparative Pharmacological Analysis
The primary focus of this guide is the comparative analysis of the pharmacological activity of these compounds at the dopamine D2 and serotonin 5-HT2A receptors. The affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Structure-Activity Relationships (SAR) at D2 and 5-HT2A Receptors
The position and electronic nature of substituents on the phenyl ring of 4-phenylpiperidines are critical determinants of their affinity and selectivity for dopamine and serotonin receptors.[3][4]
-
Ortho-Substitution: Substitution at the ortho-position can introduce steric hindrance that may favor or disfavor binding to specific receptor subtypes by influencing the preferred conformation of the molecule.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituent can affect the electrostatic interactions between the ligand and the receptor binding pocket. For instance, the electron-withdrawing nature of the trifluoromethyl and chloro groups can alter the charge distribution of the phenyl ring, potentially influencing pi-pi stacking or other non-covalent interactions with aromatic residues in the binding site.
Caption: Influence of ortho-substituents on pharmacological activity.
Experimental Data: Receptor Binding Affinities
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| 4-[2-(Trifluoromethyl)phenyl]piperidine | Data not available | Data not available |
| 4-(2-Chlorophenyl)piperidine | ~50-100 | ~20-50 |
| 4-(2-Methoxyphenyl)piperidine | ~100-200 | ~10-30 |
Note: The Ki values presented are approximate ranges based on data from various sources and are intended for illustrative purposes. For rigorous comparison, these compounds should be evaluated in parallel under identical experimental conditions.
The available data, though incomplete, suggests that the nature of the ortho-substituent can modulate the affinity and selectivity profile. For instance, both the chloro and methoxy analogs appear to exhibit a preference for the 5-HT2A receptor over the D2 receptor. The higher lipophilicity and strong electron-withdrawing character of the trifluoromethyl group in 4-[2-(trifluoromethyl)phenyl]piperidine would be expected to further influence its binding characteristics, though specific data is needed for a definitive comparison.
Experimental Protocols: Radioligand Binding Assays
To provide a framework for the experimental validation of the pharmacological data, a generalized protocol for a radioligand binding assay is described below. This method is fundamental for determining the binding affinity of a test compound for a specific receptor.
Principle of Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Step-by-Step Methodology
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT2A receptors) are prepared from cultured cells or animal brain tissue.
-
Assay Buffer Preparation: A suitable buffer is prepared to maintain a physiological pH and ionic strength.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 and subsequently the Ki value for the test compound.
Caption: Workflow for a typical radioligand binding assay.
Conclusion and Future Directions
This comparative guide has highlighted the importance of the 4-arylpiperidine scaffold in CNS drug discovery and has begun to explore the impact of ortho-substituents on the pharmacological profile of these compounds. The analysis of 4-[2-(trifluoromethyl)phenyl]piperidine alongside its chloro and methoxy analogs underscores the subtle yet significant role that substituent choice plays in modulating receptor affinity and selectivity.
While a complete, directly comparable dataset for the pharmacological activity of all three compounds at the dopamine D2 and serotonin 5-HT2A receptors remains to be fully elucidated from a single study, the available information strongly suggests that further investigation is warranted. A systematic evaluation of these and other ortho-substituted analogs in a standardized panel of in vitro and in vivo assays would provide invaluable data for building more predictive structure-activity relationship models.
For researchers in the field, 4-[2-(trifluoromethyl)phenyl]piperidine and its related structures represent a rich chemical space for the development of novel CNS therapeutics. A deeper understanding of how modifications to the aryl ring influence interactions with key receptors will undoubtedly pave the way for the design of more potent, selective, and ultimately, more effective drugs for a range of neurological and psychiatric disorders.
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Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. (2022). Journal of Biomolecular Structure and Dynamics. [Link]
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Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A receptor binding affinity for selected DRBAs. (n.d.). ResearchGate. [Link]
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Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. (2013). European Journal of Medicinal Chemistry. [Link]
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4-(4-Chlorophenyl)piperidine. (n.d.). PubChem. [Link]
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Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. (2012). Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-[2-(Trifluoromethyl)phenyl]piperidine Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. A significant area of research has focused on the development of 4-phenylpiperidine analogs as inhibitors of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 4-[2-(trifluoromethyl)phenyl]piperidine analogs. The introduction of a trifluoromethyl (CF3) group, particularly at the ortho-position of the phenyl ring, can significantly influence the potency, selectivity, and pharmacokinetic properties of these ligands.[3] Through a comparative analysis of experimental data, we will explore how systematic structural modifications of this scaffold impact its interaction with monoamine transporters.
The Core Scaffold: 4-[2-(Trifluoromethyl)phenyl]piperidine
The fundamental structure consists of a piperidine ring with a 2-(trifluoromethyl)phenyl group at the 4-position. This core scaffold provides the basic framework for interaction with the monoamine transporters. The key points for SAR exploration on this scaffold are the piperidine nitrogen (N1), the phenyl ring, and the potential for substitution on the piperidine ring itself.
Caption: Core 4-[2-(Trifluoromethyl)phenyl]piperidine scaffold with key modification points.
Comparative Analysis of Structural Modifications
The affinity and selectivity of these analogs for DAT, SERT, and NET are highly dependent on the nature of the substituents at the R1 and R2 positions.
The Influence of the N-Substituent (R1)
The substituent on the piperidine nitrogen plays a crucial role in determining both potency and selectivity.
-
Small Alkyl Groups: Unsubstituted or small N-alkyl analogs generally exhibit modest affinity for monoamine transporters.
-
Arylalkyl Groups: Introduction of a larger, lipophilic group, such as a phenylpropyl or diphenylmethoxyethyl moiety, can significantly enhance binding affinity, particularly for DAT.[4] For instance, analogs of GBR 12909, a potent and selective DAT inhibitor, feature a diphenylmethoxyethyl group on the piperidine nitrogen.
-
Polar Groups: The incorporation of polar functionalities in the N-substituent can modulate selectivity. For example, the presence of a hydroxyl or amide group can influence the interaction with specific amino acid residues within the transporter binding pocket.
Caption: Influence of N-substituent on DAT affinity.
The Role of Phenyl Ring Substitution (R2) and the Trifluoromethyl Group
The position and nature of substituents on the 4-phenyl ring are critical determinants of transporter affinity and selectivity. The 2-trifluoromethylphenyl moiety is of particular interest due to the unique electronic and steric properties of the CF3 group.
-
Position of the Trifluoromethyl Group: The ortho-position of the CF3 group often imparts a distinct pharmacological profile compared to its meta or para counterparts. This is likely due to steric hindrance influencing the preferred conformation of the phenyl ring relative to the piperidine ring, thereby affecting how the molecule fits into the transporter's binding pocket.
-
Halogenation: Additional halogen substituents on the phenyl ring can further modulate activity. For instance, dichlorination of the phenyl ring in related phenylpiperidine series has been shown to enhance affinity for SERT.[5]
-
Other Substituents: The introduction of other groups, such as methoxy or hydroxyl, can alter the electronic properties and hydrogen bonding potential of the ligand, leading to changes in binding affinity and selectivity.
Table 1: Comparative Binding Affinities (Ki, nM) of Representative Phenylpiperidine Analogs
| Compound | R1 (N-Substituent) | R2 (Phenyl Substituent) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| Analog 1 | -CH3 | 2-CF3 | 150 | 850 | 320 | Fictional Example |
| Analog 2 | -(CH2)3-Ph | 2-CF3 | 15 | 350 | 180 | Fictional Example |
| Analog 3 | -CH2-CH(Ph)2 | 2-CF3 | 5 | 200 | 95 | Fictional Example |
| Analog 4 | -(CH2)3-Ph | 4-CF3 | 25 | 280 | 210 | Fictional Example |
| Analog 5 | -(CH2)3-Ph | 2-Cl, 4-Cl | 40 | 10 | 120 | Fictional Example |
Note: The data in this table are illustrative examples based on trends reported in the literature and are not from a single, direct comparative study.
Experimental Methodologies
The determination of the SAR for these compounds relies on robust and reproducible experimental protocols.
In Vitro Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for a specific transporter.
Experimental Protocol: DAT Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) are cultured to confluency.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.[6]
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound and a constant concentration of a radioligand specific for DAT, such as [3H]WIN 35,428.[7]
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature).
-
-
Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: General workflow for a radioligand binding assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing a more physiologically relevant assessment of a compound's effect.[8][9]
Experimental Protocol: In Vivo Microdialysis in Rats
-
Surgical Implantation:
-
A guide cannula is stereotaxically implanted into a specific brain region of an anesthetized rat (e.g., the striatum for dopamine measurement).[10]
-
-
Microdialysis Probe Insertion:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
-
Sample Collection:
-
Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.
-
The dialysate is collected at regular intervals.
-
-
Neurotransmitter Analysis:
-
The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Drug Administration and Data Analysis:
-
After establishing a stable baseline of neurotransmitter levels, the test compound is administered (e.g., via intraperitoneal injection).
-
Changes in extracellular neurotransmitter concentrations over time are measured and compared to baseline levels.
-
Downstream Signaling and Mechanism of Action
Inhibition of monoamine transporters by 4-[2-(trifluoromethyl)phenyl]piperidine analogs leads to an increase in the extracellular concentration of the respective neurotransmitters. This, in turn, enhances the activation of postsynaptic receptors. For example, inhibition of DAT increases synaptic dopamine levels, leading to prolonged activation of dopamine receptors (D1-like and D2-like families).[2] This can trigger a cascade of intracellular signaling events, including the modulation of cyclic AMP (cAMP) levels and the activation of protein kinases such as Protein Kinase A (PKA), ultimately leading to changes in gene expression and neuronal excitability.
Caption: Simplified signaling pathway following dopamine transporter inhibition.
Conclusion
The structure-activity relationship of 4-[2-(trifluoromethyl)phenyl]piperidine analogs is a complex interplay of steric and electronic factors. The N-substituent is a primary determinant of overall potency, with larger lipophilic groups generally favoring high affinity for the dopamine transporter. The substitution pattern on the phenyl ring, particularly the presence and position of the trifluoromethyl group, fine-tunes the selectivity profile across the monoamine transporters.
A thorough understanding of these SAR principles, guided by robust in vitro and in vivo experimental data, is essential for the rational design of novel and selective monoamine transporter inhibitors. The methodologies outlined in this guide provide a framework for the systematic evaluation of new analogs, ultimately contributing to the development of improved therapeutics for a variety of CNS disorders.
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Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Sci-Hub. [Link]
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Mechanisms of dopamine transporter regulation in normal and disease states. PubMed Central. [Link]
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3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. PubMed Central. [Link]
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Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. [Link]
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In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PubMed Central. [Link]
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A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. ScienceDirect. [Link]
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Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician Journal. [Link]
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[3H]WIN 35428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions. PubMed. [Link]
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Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. [Link]
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Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]
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In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. ResearchGate. [Link]
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Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. [Link]
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A Comparative Efficacy Analysis of 4-[2-(trifluoromethyl)phenyl]piperidine and Other Piperidine Derivatives
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. This guide provides a detailed comparative analysis of the efficacy of 4-[2-(trifluoromethyl)phenyl]piperidine against other notable piperidine derivatives, offering insights into their structure-activity relationships (SAR), receptor binding profiles, and functional activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences that drive the pharmacological effects of this important class of compounds.
Introduction: The Significance of the 4-Phenylpiperidine Moiety
The 4-phenylpiperidine core is a key pharmacophore found in a wide array of clinically significant drugs, most notably in the realm of analgesics and psychotropics.[2][3][4] The orientation of the phenyl group relative to the piperidine ring—either axial or equatorial—can significantly influence receptor binding and intrinsic activity.[2] Furthermore, substitutions on both the phenyl ring and the piperidine nitrogen are critical determinants of pharmacological specificity and potency.[5] This guide will focus on the impact of a 2-(trifluoromethyl)phenyl substitution at the 4-position of the piperidine ring and compare its efficacy profile with other key analogues.
The Impact of Phenyl Ring Substitution on Receptor Affinity and Selectivity
The nature and position of substituents on the 4-phenyl ring dramatically alter the pharmacological profile of piperidine derivatives. This is particularly evident when examining their interactions with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as various G-protein coupled receptors (GPCRs).
The Role of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a powerful modulator of pharmacokinetic and pharmacodynamic properties. Its strong electron-withdrawing nature and lipophilicity can enhance membrane permeability and alter metabolic stability. In the context of 4-phenylpiperidines, the placement of a CF3 group at the ortho (2-position) of the phenyl ring, as in 4-[2-(trifluoromethyl)phenyl]piperidine, is expected to introduce significant steric and electronic effects that influence target engagement.
While direct, head-to-head comparative studies on 4-[2-(trifluoromethyl)phenyl]piperidine are limited, we can infer its likely properties based on established SAR principles. For instance, the structurally related compound 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) is a known serotonin-releasing agent with stimulant-like effects.[6] This suggests that the trifluoromethylphenyl moiety can confer significant activity at serotonergic targets.
Comparative Analysis of Phenyl Ring Substitutions
To provide a clear comparison, the following table summarizes the known receptor binding affinities (Ki, in nM) of various 4-phenylpiperidine derivatives. It is crucial to note that these values are compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
| Compound/Substitution | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | µ-Opioid (Ki, nM) | 5-HT2A (pKi) | Source(s) |
| 4-Phenylpiperidine (unsubstituted) | Varies | Varies | Varies | Moderate | - | [7] |
| 4-(4-Chlorophenyl)piperidine derivative | - | Low nM | High nM | - | - | |
| 4-(3-Hydroxyphenyl)piperidine derivative | - | - | - | High | - | [5] |
| ACP-103 (complex N-substitution) | >10,000 | >10,000 | >10,000 | - | 9.3 | [8][9] |
| Compound 23 (complex substitutions) | - | - | - | 0.0034 | - | [5] |
Interpretation of the Data:
The data clearly illustrates that substitutions on the phenyl ring are a critical determinant of receptor selectivity. For example, a 3-hydroxy group, as seen in derivatives of the active metabolite of tramadol, confers high affinity for the µ-opioid receptor.[5] In contrast, the complex N-substituted piperidine, ACP-103, demonstrates exceptionally high affinity and selectivity for the 5-HT2A receptor, with negligible interaction with monoamine transporters or the D2 receptor.[8][9]
Based on the known effects of the trifluoromethylphenyl moiety in related compounds like TFMPP, it is plausible that 4-[2-(trifluoromethyl)phenyl]piperidine exhibits significant affinity for the serotonin transporter (SERT) and potentially other serotonin receptor subtypes. The ortho-position of the trifluoromethyl group may also introduce conformational constraints that could fine-tune its selectivity profile.
In Vitro and In Vivo Efficacy: A Mechanistic Perspective
To translate receptor binding affinities into a functional understanding of efficacy, it is essential to consider both in vitro functional assays and in vivo behavioral studies.
Monoamine Transporter Inhibition
The primary mechanism by which many 4-phenylpiperidine derivatives exert their CNS effects is through the inhibition of monoamine reuptake. A compound's potency as an inhibitor of DAT, NET, and SERT can be quantified through in vitro uptake assays.
Experimental Protocol: In Vitro Dopamine Transporter (DAT) Functional Assay
This protocol describes a method to determine the inhibitory potency (IC50) of a test compound on the dopamine transporter.[10][11]
Objective: To measure the concentration of a test compound required to inhibit 50% of the specific uptake of a radiolabeled dopamine substrate (e.g., [3H]Dopamine) into cells expressing the dopamine transporter.
Materials:
-
Cell line stably or transiently expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT or CHO-hDAT cells.
-
96-well cell culture plates.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[3H]Dopamine.
-
Test compound (e.g., 4-[2-(trifluoromethyl)phenyl]piperidine) and a known DAT inhibitor (e.g., GBR12909) for positive control.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the hDAT-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in uptake buffer.
-
Assay Initiation:
-
Wash the cell monolayer twice with pre-warmed uptake buffer.
-
Add the test compound dilutions to the respective wells.
-
For the determination of non-specific uptake, add a high concentration of a known DAT inhibitor to a set of wells.
-
Pre-incubate the plate for 10-20 minutes at 37°C.
-
-
Radioligand Addition: Initiate dopamine uptake by adding [3H]Dopamine to all wells at a final concentration at or below its Kd value.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[11]
-
Assay Termination:
-
Rapidly terminate the uptake by washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Neurotransmitter Release
To assess the in vivo effects of 4-phenylpiperidine derivatives on neurotransmitter dynamics, microdialysis is the gold standard technique.[12] This method allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a direct measure of neurotransmitter levels.
Experimental Protocol: In Vivo Microdialysis in Rodents
This protocol outlines the general procedure for performing in vivo microdialysis in rats to measure changes in extracellular dopamine levels in the striatum following the administration of a test compound.[13][14]
Objective: To measure the effect of a systemically administered test compound on extracellular dopamine concentrations in the striatum of a conscious rat.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (with a molecular weight cutoff appropriate for small molecules).
-
Syringe pump and liquid switch.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (e.g., 4-[2-(trifluoromethyl)phenyl]piperidine).
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the striatum.
-
Allow the animal to recover from surgery for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Analyze these samples using HPLC-ED to establish a stable baseline of extracellular dopamine.
-
-
Compound Administration:
-
Administer the test compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at the same intervals for a predetermined period after compound administration.
-
-
Sample Analysis:
-
Analyze all collected dialysate samples for dopamine content using HPLC-ED.
-
-
Data Analysis:
-
Express the dopamine concentrations in each post-administration sample as a percentage of the average baseline concentration.
-
Plot the percent change in dopamine concentration over time.
-
Structure-Activity Relationship (SAR) Insights and Predictive Efficacy
The collective data on various 4-phenylpiperidine derivatives allows for the formulation of key SAR insights that can predict the efficacy profile of novel analogues like 4-[2-(trifluoromethyl)phenyl]piperidine.
-
Phenyl Ring Substitution: As previously discussed, this is a major determinant of receptor selectivity. Electron-withdrawing groups, such as the trifluoromethyl group, can influence interactions with specific amino acid residues within the binding pocket. The ortho-position of the CF3 group is likely to induce a specific torsional angle between the phenyl and piperidine rings, which can favor binding to certain targets over others.
-
Piperidine Ring Conformation: The preference for an axial or equatorial orientation of the phenyl ring is crucial for analgesic activity and can be influenced by other substituents on the piperidine ring.[2]
-
N-Substitution: The substituent on the piperidine nitrogen plays a significant role in modulating potency and can introduce interactions with secondary binding pockets on the target protein.
Given these principles, 4-[2-(trifluoromethyl)phenyl]piperidine is predicted to be a potent modulator of monoamine transporters, with a potential preference for the serotonin transporter. Its efficacy in vivo would likely manifest as alterations in behaviors modulated by the serotonergic system.
Conclusion
The efficacy of 4-[2-(trifluoromethyl)phenyl]piperidine, when compared to other piperidine derivatives, is predicted to be heavily influenced by the electronic and steric properties of the ortho-trifluoromethylphenyl group. While direct comparative data is still emerging, a systematic analysis of the existing literature on related compounds provides a strong foundation for predicting its pharmacological profile. The experimental protocols provided in this guide offer a robust framework for the empirical determination of its efficacy, from in vitro receptor binding and functional assays to in vivo assessments of neurotransmitter dynamics. Further research into this and related compounds will undoubtedly continue to enrich our understanding of the versatile 4-phenylpiperidine scaffold and its potential for therapeutic innovation.
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
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Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]
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Froimowitz, M., & Lash, L. L. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1167-1172. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]
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Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-[2-(trifluoromethyl)phenyl]piperidine
Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates
4-[2-(trifluoromethyl)phenyl]piperidine is a substituted arylpiperidine, a structural motif of significant interest in medicinal chemistry and drug development. As a key starting material or active pharmaceutical ingredient (API), its purity, identity, and stability are paramount. The ability to accurately and reliably quantify this compound and its potential impurities is not merely an academic exercise; it is a foundational requirement for regulatory approval and ensuring patient safety. The validation of analytical procedures is the process by which it is established, through laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1]
This guide provides an in-depth comparison of principal analytical techniques for the characterization and quantification of 4-[2-(trifluoromethyl)phenyl]piperidine. We will move beyond rote procedural descriptions to explore the causal-driven decisions in method development and the rigorous, self-validating framework of cross-validation. Our objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, validate, and deploy the most appropriate analytical tools for this critical molecule. All validation protocols discussed are designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4]
The Analytical Landscape: Choosing the Right Tool for the Job
The selection of an analytical method is fundamentally dictated by the analyte's physicochemical properties and the analytical objective. For 4-[2-(trifluoromethyl)phenyl]piperidine, its key features—a piperidine ring, a trifluoromethylphenyl group providing a UV chromophore, and a moderate molecular weight—make it amenable to several techniques. The primary candidates for quantitative analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.
dot
Caption: Decision tree for selecting the appropriate analytical method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and precision. The non-polar trifluoromethylphenyl moiety and moderately polar piperidine ring give 4-[2-(trifluoromethyl)phenyl]piperidine an ideal character for retention on a non-polar stationary phase (like C18) with a polar mobile phase (e.g., acetonitrile/water). The phenyl ring acts as a chromophore, allowing for sensitive detection using a UV detector.
Experimental Protocol: HPLC Method Validation
This protocol outlines the steps to validate an HPLC method for the assay of 4-[2-(trifluoromethyl)phenyl]piperidine, adhering to ICH Q2(R1) guidelines.[1][4]
1. System Suitability:
-
Before any validation run, perform five replicate injections of a standard solution (e.g., 100 µg/mL).
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. Tailing factor should be ≤ 2.0. Theoretical plates should be > 2000. This ensures the chromatographic system is performing adequately.
2. Specificity:
-
Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of 4-[2-(trifluoromethyl)phenyl]piperidine, and a sample spiked with known related substances/impurities.
-
Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Acceptance Criteria: The peak for 4-[2-(trifluoromethyl)phenyl]piperidine must be spectrally pure and well-resolved from any other peaks (impurities, degradants, or placebo components), demonstrating the method's ability to assess the analyte unequivocally.[5]
3. Linearity:
-
Prepare a series of at least five concentrations of the analyte, typically ranging from 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[2][3]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.
4. Accuracy:
-
Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
5. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[6]
6. Range:
-
The range is confirmed by the successful demonstration of acceptable linearity, accuracy, and precision.
-
Acceptance Criteria: The validated range for an assay is typically 80% to 120% of the test concentration.[3]
7. Robustness:
-
Systematically alter key method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).
-
Analyze the system suitability solution under each condition.
-
Acceptance Criteria: The system suitability parameters must remain within acceptable limits, demonstrating the method's reliability during normal use.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Principle & Rationale: GC is a powerful technique for compounds that are volatile and thermally stable. Piperidine itself has a boiling point of 106°C and is well-suited for GC analysis.[7] 4-[2-(trifluoromethyl)phenyl]piperidine, while larger, is expected to have sufficient volatility for GC, especially with a high-temperature capillary column and appropriate temperature programming. GC-FID is particularly useful for detecting impurities that lack a UV chromophore and for quantifying residual solvents.
Experimental Protocol: GC Method Validation
The validation parameters for GC are analogous to those for HPLC.
1. System Suitability:
-
Perform five replicate injections of a standard solution.
-
Acceptance Criteria: RSD of peak area ≤ 2.0%.
2. Specificity:
-
Inject a blank, the analyte standard, and a sample spiked with potential impurities.
-
Acceptance Criteria: The analyte peak is well-resolved from solvent and impurity peaks.
3. Linearity:
-
Prepare at least five concentrations covering the expected range.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy:
-
Perform recovery studies at three levels (e.g., 50%, 100%, 150%).
-
Acceptance Criteria: Mean recovery within 98.0% to 102.0%.
5. Precision (Repeatability & Intermediate):
-
Analyze multiple preparations on the same day (repeatability) and on different days/analysts/instruments (intermediate).
-
Acceptance Criteria: RSD ≤ 2.0% for the main assay; may be wider for trace impurities.
6. Detection Limit (LOD) & Quantitation Limit (LOQ):
-
Determine based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ. LOQ must be determined with acceptable precision and accuracy.[2]
7. Robustness:
-
Vary parameters like inlet temperature, oven temperature ramp rate, and carrier gas flow rate.
-
Acceptance Criteria: System suitability passes under all varied conditions.
The Power of Mass Spectrometry: HPLC-MS/MS
Principle & Rationale: Coupling a mass spectrometer to a liquid chromatograph (LC-MS) provides an unparalleled combination of separation and detection. MS offers exceptional specificity based on the mass-to-charge ratio (m/z) of the analyte and its fragments. This is crucial for confirming peak identity and for detecting co-eluting impurities that would be missed by a UV detector. For trace-level analysis, such as for potentially genotoxic impurities, LC-MS/MS is the gold standard due to its superior sensitivity. The fragmentation of piperidine derivatives in a mass spectrometer is influenced by the ionization method and substituents, often involving alpha-cleavage adjacent to the nitrogen, leading to stable iminium ions.[8][9]
Comparative Analysis: A Head-to-Head Evaluation
The true test of a method's utility comes from a direct comparison of its validated performance characteristics. The following table summarizes the expected performance of each technique for the analysis of 4-[2-(trifluoromethyl)phenyl]piperidine.
| Validation Parameter | HPLC-UV | GC-FID | LC-MS/MS (for Impurity) | Rationale / Causality |
| Specificity | Good to Excellent | Good | Superior | MS provides mass-based identification, resolving any chromatographic co-elutions. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 | All techniques offer excellent linearity within their respective dynamic ranges. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.0 - 105.0% | HPLC and GC are highly accurate for assays. A slightly wider range is often acceptable for trace impurity analysis by MS. |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 10% (at LOQ) | Precision for MS at very low concentrations is inherently more variable but well within required limits. |
| Quantitation Limit (LOQ) | ~0.05% | ~0.05% | < 0.001% (10 ppm) | The sensitivity of MS detection is orders of magnitude greater than UV or FID, making it essential for trace analysis. |
| Robustness | High | High | Moderate | MS source conditions and ionization efficiency can be more sensitive to minor changes in the mobile phase than UV or FID detectors. |
| Primary Application | Assay, Purity, Stability | Assay, Volatile Impurities | Impurity Identification, Trace Analysis | Each method has a "sweet spot" where it provides the most reliable and relevant data for the analytical objective. |
The Cross-Validation Workflow
Cross-validation ensures that different analytical procedures produce comparable and consistent results for the same sample. This is critical when transferring a method between labs or when using a secondary method to confirm results from a primary method.
dot
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion: A Multi-faceted Approach to Analytical Certainty
There is no single "best" method for the analysis of 4-[2-(trifluoromethyl)phenyl]piperidine. Instead, a suite of validated analytical tools provides a comprehensive understanding of the material's quality.
-
For routine quality control (assay and purity), a validated RP-HPLC method is the most logical and robust choice, offering excellent precision, accuracy, and throughput.
-
A validated GC method serves as an excellent orthogonal technique, invaluable for cross-validation and for analyzing impurities that may not be suitable for HPLC (e.g., non-chromophoric or highly volatile species).
-
LC-MS/MS is indispensable for structural elucidation of unknown impurities and for quantifying them at trace levels where other detectors lack the required sensitivity and specificity.
By developing, validating, and cross-validating these complementary methods, researchers and drug developers can build a complete analytical package. This rigorous, evidence-based approach ensures not only that the analytical data is trustworthy but also that it will withstand the scrutiny of regulatory agencies, ultimately safeguarding the quality and safety of the final pharmaceutical product. This commitment to analytical excellence is a non-negotiable pillar of modern drug development.
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Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - HMDB. Available at: [Link]
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Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS - PubMed. Available at: [Link]
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〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems. Available at: [Link]
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HPLC methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. Available at: [Link]
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A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC - NIH. Available at: [Link]
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Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed. Available at: [Link]
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Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
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FDA issues revised guidance for analytical method validation - ResearchGate. Available at: [Link]
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Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. Available at: [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available at: [Link]
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Piperine mass fragments: possible structures of major mass spectral... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. Available at: [Link]
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The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine - Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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ICH Q2 Validation of Analytical Procedures - YouTube. Available at: [Link]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]
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Bridging the Gap: An In Vitro vs. In Vivo Correlation Guide for 4-[2-(Trtrifluoromethyl)phenyl]piperidine Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in translating preclinical findings from controlled laboratory settings to the complex biological systems of living organisms. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for assessing the activity of 4-[2-(trifluoromethyl)phenyl]piperidine, a scaffold of significant interest in medicinal chemistry. By exploring the nuances of in vitro-in vivo correlation (IVIVC), we aim to equip researchers with the knowledge to design more predictive preclinical studies and accelerate the development of novel therapeutics.
The 4-[2-(trifluoromethyl)phenyl]piperidine moiety is a privileged structure found in a variety of biologically active compounds.[1] Its derivatives have shown potential as antagonists of the C-C chemokine receptor 2 (CCR2), inverse agonists of the 5-hydroxytryptamine 2A (5-HT2A) receptor, and inhibitors of the Hedgehog (Hh) signaling pathway, implicating them in the treatment of inflammatory diseases, neuropsychiatric disorders, and cancer, respectively.[2][3][4] This guide will use a representative compound from this class to illustrate the principles of establishing a robust IVIVC.
The Cornerstone of Translational Science: Understanding In Vitro-In Vivo Correlation
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., drug release) and a relevant in vivo response (e.g., plasma drug concentration).[5] Establishing a strong IVIVC is a cornerstone of modern pharmaceutical development, offering the potential to streamline the drug development process, reduce reliance on extensive clinical trials, and provide a deeper understanding of a drug's behavior in the body.[6]
Caption: The IVIVC framework connects in vitro activity to in vivo outcomes.
Part 1: In Vitro Characterization - From Molecular Target to Cellular Response
The initial stages of drug discovery rely heavily on in vitro assays to determine a compound's potency and mechanism of action at its molecular target. For our representative 4-[2-(trifluoromethyl)phenyl]piperidine derivative, we will explore assays relevant to its potential targets: CCR2, 5-HT2A, and the Hedgehog pathway.
Experimental Protocols: In Vitro Assays
This assay determines the affinity of the test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: HEK293 cells stably expressing human CCR2.
-
Membrane Preparation: Cells are harvested, homogenized in a lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4 with protease inhibitors), and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.[7]
-
Radioligand: [125I]-CCL2 (MCP-1), a natural ligand for CCR2.
-
Assay Procedure:
-
In a 96-well plate, combine cell membranes (20-40 µg protein/well), a fixed concentration of [125I]-CCL2 (e.g., 0.1 nM), and varying concentrations of the test compound.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the binding by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.[8]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
This assay measures the ability of the test compound to act as an inverse agonist at the 5-HT2A receptor by quantifying changes in intracellular calcium levels.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Principle: 5-HT2A receptor activation leads to an increase in intracellular calcium via the Gq signaling pathway. An inverse agonist will decrease the basal level of signaling.
-
Assay Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 1-2 hours at 37°C.[9][10]
-
Wash the cells to remove excess dye.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add varying concentrations of the test compound and monitor the change in fluorescence over time.
-
As a control, a known 5-HT2A agonist (e.g., serotonin) can be added to measure agonistic activity, and a known antagonist/inverse agonist (e.g., ketanserin) can be used as a positive control.[11]
-
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal inhibitory effect (IC50) on basal or agonist-stimulated calcium flux is determined.
This assay quantifies the inhibition of the Hedgehog signaling pathway by measuring the activity of a luciferase reporter gene driven by a Gli-responsive promoter.
-
Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct.[12][13]
-
Assay Principle: Activation of the Hedgehog pathway leads to the activation of Gli transcription factors, which in turn drive the expression of the luciferase reporter gene.
-
Assay Procedure:
-
Seed the reporter cells in a 96-well plate.
-
After 24 hours, stimulate the cells with a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned media or a small molecule agonist like SAG.[14]
-
Concurrently, treat the cells with varying concentrations of the test compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the agonist-induced luciferase activity, is calculated.
Representative In Vitro Data
The following table summarizes hypothetical, yet realistic, in vitro data for our representative 4-[2-(trifluoromethyl)phenyl]piperidine compound, which we will refer to as "Compound X".
| Assay | Target | Parameter | Value |
| Radioligand Binding | CCR2 | Ki (nM) | 15 |
| Calcium Mobilization | 5-HT2A | IC50 (nM) | 25 |
| Gli-Luciferase Reporter | Hedgehog (Gli) | IC50 (nM) | 8 |
Part 2: In Vivo Evaluation - Assessing Activity in a Living System
While in vitro assays provide crucial information about a compound's potency at the molecular and cellular level, in vivo studies are essential to understand its pharmacokinetic (PK) and pharmacodynamic (PD) properties, and ultimately, its efficacy in a disease context.
Caption: Workflow for translating in vitro findings to in vivo experiments.
Experimental Protocols: In Vivo Models
Based on the in vitro profile of Compound X, we will explore relevant in vivo models for each potential therapeutic area.
This model assesses the ability of a CCR2 antagonist to inhibit the recruitment of inflammatory monocytes to the site of inflammation.
-
Animal Model: Male C57BL/6 mice.
-
Induction of Peritonitis: Inject mice intraperitoneally with thioglycollate broth to induce an inflammatory response and recruit monocytes/macrophages to the peritoneal cavity.
-
Drug Administration: Administer Compound X orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) at a specified time before thioglycollate injection.
-
Endpoint Measurement:
-
At a predetermined time point after thioglycollate injection (e.g., 24 or 48 hours), euthanize the mice and perform a peritoneal lavage with PBS.
-
Collect the lavage fluid and count the total number of infiltrating cells.
-
Use flow cytometry to specifically quantify the number of inflammatory monocytes (e.g., Ly6Chigh cells).
-
-
Data Analysis: Determine the dose of Compound X that causes a 50% reduction in monocyte infiltration (ED50).
The head-twitch response in mice is a well-established behavioral proxy for 5-HT2A receptor activation. An inverse agonist would be expected to inhibit this response induced by a 5-HT2A agonist.[3]
-
Animal Model: Male C57BL/6J mice.
-
Induction of HTR: Administer a 5-HT2A receptor agonist, such as 2,5-dimethoxy-4-iodoamphetamine (DOI), to induce the head-twitch behavior.
-
Drug Administration: Pre-treat the mice with various doses of Compound X (e.g., 1, 3, 10 mg/kg) via oral or subcutaneous administration before the DOI challenge.
-
Endpoint Measurement:
-
Individually house the mice in observation chambers.
-
Record the number of head twitches over a defined period (e.g., 30-60 minutes) after DOI administration. This can be done by a trained observer or using automated detection systems.
-
-
Data Analysis: Calculate the ED50, the dose of Compound X that reduces the number of DOI-induced head twitches by 50%.
This model evaluates the anti-tumor efficacy of a Hedgehog pathway inhibitor in a cancer model where the pathway is aberrantly activated.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously or orthotopically implant human medulloblastoma cells with a known Hedgehog pathway-activating mutation (e.g., Ptch1 or SMO mutation) into the mice.
-
Drug Administration: Once tumors are established, treat the mice with Compound X (e.g., 25-100 mg/kg, daily oral gavage) or vehicle control.
-
Endpoint Measurement:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise the tumors and weigh them.
-
Perform pharmacodynamic analysis on tumor tissue, such as measuring the mRNA levels of Gli1, a downstream target of the Hedgehog pathway, by qPCR.
-
-
Data Analysis: Compare the tumor growth inhibition in the Compound X-treated group to the vehicle-treated group. Determine the dose that results in significant tumor growth inhibition.
Representative In Vivo Data
The following table presents hypothetical, yet plausible, in vivo data for Compound X.
| Model | Parameter | Value |
| Mouse Peritonitis | ED50 (mg/kg, p.o.) | 20 |
| Mouse Head-Twitch Response | ED50 (mg/kg, s.c.) | 5 |
| Medulloblastoma Xenograft | Tumor Growth Inhibition (%) at 50 mg/kg, p.o. | 60 |
Part 3: The Correlation - Connecting the Dots Between In Vitro and In Vivo
With both in vitro and in vivo data in hand, we can now attempt to establish an IVIVC. A successful correlation will allow us to predict the in vivo efficacy of new analogs based on their in vitro potency, thereby accelerating the optimization process.
Pharmacokinetic Considerations
A crucial component of IVIVC is understanding the pharmacokinetic profile of the compound. This involves measuring parameters such as absorption, distribution, metabolism, and excretion (ADME). For our purposes, the key PK parameter is the unbound plasma concentration of Compound X at steady state (Css,u) or the area under the curve of the unbound drug concentration (AUCu) at the efficacious dose.
Let's assume that for Compound X, an oral dose of 20 mg/kg in mice results in a steady-state unbound plasma concentration of 50 nM.
Establishing the In Vitro-In Vivo Correlation
We can now compare the in vivo efficacious concentration with the in vitro potency values.
| Target | In Vitro Potency (nM) | In Vivo Unbound Concentration at ED50 (nM) | In Vitro/In Vivo Ratio |
| CCR2 | 15 (Ki) | 50 | 0.3 |
| 5-HT2A | 25 (IC50) | ~15 (estimated for s.c. ED50) | ~1.7 |
| Hedgehog (Gli) | 8 (IC50) | ~100 (estimated for 50 mg/kg p.o.) | ~0.08 |
Interpretation:
-
CCR2: The in vivo efficacious concentration is roughly 3-fold higher than the in vitro binding affinity. This is a reasonable correlation, suggesting that target engagement in vivo is a key driver of efficacy.
-
5-HT2A: The in vivo efficacious concentration is in a similar range to the in vitro functional potency, indicating a strong correlation.
-
Hedgehog: The in vivo efficacious concentration is significantly higher than the in vitro cellular potency. This discrepancy could be due to several factors, such as poor tumor penetration, high plasma protein binding, or the involvement of other biological factors not captured in the in vitro assay.
This analysis highlights the importance of considering the full picture. While Compound X is most potent in the in vitro Hedgehog assay, the in vivo data suggests that achieving the necessary exposure for anti-cancer efficacy might be challenging. Conversely, the strong correlation for the 5-HT2A and CCR2 targets suggests that in vitro potency is a good predictor of in vivo activity for these mechanisms.
Conclusion: A Roadmap for Predictive Drug Discovery
This guide has outlined a systematic approach to correlating the in vitro and in vivo activity of a 4-[2-(trifluoromethyl)phenyl]piperidine derivative. By employing a battery of mechanistically relevant in vitro assays and well-characterized in vivo models, researchers can gain a comprehensive understanding of a compound's pharmacological profile. The establishment of a robust IVIVC is not merely an academic exercise; it is a powerful tool that can de-risk drug development programs, guide lead optimization, and ultimately, accelerate the delivery of novel medicines to patients in need. The principles and methodologies described herein provide a framework for a more predictive and efficient approach to drug discovery.
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Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(4), 845. Available from: [Link]
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Ortiz Zacharias, D. A., et al. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry, 64(5), 2634–2647. Available from: [Link]
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BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]
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Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
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Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-[2-(Trifluoromethyl)phenyl]piperidine Hydrochloride. Retrieved from [Link]
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Emami, S. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. DARU Journal of Pharmaceutical Sciences, 20(1), 1-8. Available from: [Link]
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Hanks, J. B., & González-Maeso, J. (2013). Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. VCU Scholars Compass. Available from: [Link]
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Patel, M., et al. (2023). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Drug Deliv. and Transl. Res., 1-15. Available from: [Link]
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Chen, Y., et al. (2012). Development of a high-throughput calcium flux assay for identification of all ligand types including positive, negative, and silent allosteric modulators for G protein-coupled receptors. Journal of biomolecular screening, 17(7), 927-935. Available from: [Link]
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NCI Nanotechnology Characterization Laboratory. (2012). Xenograft Tumor Model Protocol. Retrieved from [Link]
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Ruiz i Altaba, A., et al. (2007). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. ResearchGate. Available from: [Link]
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Halberstadt, A. L., et al. (2020). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International Journal of Molecular Sciences, 21(21), 8333. Available from: [Link]
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Wang, J., et al. (2011). Inhibition of cAMP and calcium mobilization triggered by CCR2. ResearchGate. Available from: [Link]
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Yeboah, F., & Guo, H. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview [Video]. YouTube. [Link]
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A Comparative In Vitro Pharmacological Benchmark of 4-[2-(trifluoromethyl)phenyl]piperidine Against the Atypical Antipsychotic Aripiprazole
In the landscape of contemporary drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the 4-arylpiperidine scaffold has emerged as a privileged structure. Its prevalence in numerous clinically significant agents underscores its utility in engaging a variety of neurological targets. This guide presents a comprehensive in vitro benchmarking of a novel compound, 4-[2-(trifluoromethyl)phenyl]piperidine, against a well-established clinical standard, aripiprazole. Aripiprazole is an atypical antipsychotic known for its unique pharmacological profile, primarily acting as a partial agonist at the dopamine D2 receptor. The strategic placement of a trifluoromethyl group on the phenyl ring of the piperidine moiety in our compound of interest suggests a potential modulation of its electronic and lipophilic properties, which could significantly influence its biological activity.
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the pharmacological and metabolic profiles of these two compounds. The experimental designs detailed herein are structured to provide a robust and reproducible assessment of their respective activities at the dopamine D2 receptor and their metabolic stability, offering valuable insights for further preclinical development.
Comparative Physicochemical Properties
A compound's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. Understanding these parameters is crucial for predicting its in vivo behavior. The following table provides a comparative summary of key physicochemical properties for 4-[2-(trifluoromethyl)phenyl]piperidine and aripiprazole.
| Property | 4-[2-(trifluoromethyl)phenyl]piperidine | Aripiprazole | Rationale for Comparison |
| Molecular Weight | 229.24 g/mol | 448.39 g/mol | Influences diffusion and transport across biological membranes. |
| LogP (o/w) | ~3.5 (Predicted) | ~4.98 (Experimental) | A measure of lipophilicity, impacting solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | 69.6 Ų | Predicts passive molecular transport through membranes. |
| pKa (most basic) | ~9.5 (Predicted) | ~7.6 (Experimental) | Determines the ionization state at physiological pH, affecting receptor interaction and solubility. |
In Vitro Benchmarking Workflows
To objectively assess the pharmacological and metabolic profile of 4-[2-(trifluoromethyl)phenyl]piperidine relative to aripiprazole, a series of well-established in vitro assays are proposed. These assays will provide quantitative data on receptor binding affinity, functional activity, and metabolic stability.
Radioligand Receptor Binding Assay: Assessing Affinity for the Dopamine D2 Receptor
This assay is designed to determine the binding affinity (Ki) of the test compounds for the human dopamine D2 receptor. It relies on the principle of competitive displacement of a radiolabeled ligand by the unlabeled test compound. A lower Ki value indicates a higher binding affinity.
Caption: Workflow for the Dopamine D2 Receptor Binding Assay.
Experimental Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D2 receptor are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The resulting membrane pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Protein concentration is determined using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, incubate 10-20 µg of membrane protein with a fixed concentration of the radioligand [3H]-Spiperone (a D2 antagonist) and a range of concentrations of either 4-[2-(trifluoromethyl)phenyl]piperidine or aripiprazole.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).
-
The plate is incubated for 60 minutes at 30°C.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay: Characterizing Agonist/Antagonist Activity
This assay determines the functional activity of the test compounds at the dopamine D2 receptor. The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels in response to the test compounds.
Caption: Workflow for the Dopamine D2 Receptor cAMP Functional Assay.
Experimental Protocol:
-
Cell Culture:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor are cultured in appropriate media and seeded into 96-well plates.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) in stimulation buffer to prevent cAMP degradation.
-
To measure agonist activity, cells are treated with varying concentrations of the test compounds.
-
To measure antagonist activity, cells are pre-incubated with the test compounds before being stimulated with a known D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (to elevate basal cAMP levels).
-
The plate is incubated for 30 minutes at 37°C.
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are quantified using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the cAMP response against the log concentration of the test compound.
-
For agonists, the EC50 (half-maximal effective concentration) and Emax (maximum effect) are determined.
-
For antagonists, the IC50 (half-maximal inhibitory concentration) is determined.
-
In Vitro Metabolic Stability Assay: Evaluating Hepatic Clearance
This assay assesses the metabolic stability of the test compounds in human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. A higher rate of metabolism indicates lower stability and potentially rapid clearance in vivo.
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Experimental Protocol:
-
Incubation:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Add the test compound (final concentration of 1 µM).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding NADPH (a necessary cofactor for cytochrome P450 enzymes).
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots of the reaction mixture are transferred to a quenching solution (e.g., ice-cold acetonitrile) to stop the enzymatic reaction.
-
-
Sample Analysis:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.
-
Data Interpretation and Comparative Analysis
The data generated from these in vitro assays will enable a direct and quantitative comparison of 4-[2-(trifluoromethyl)phenyl]piperidine and aripiprazole.
-
Receptor Binding Affinity: A comparison of the Ki values will reveal the relative affinity of the two compounds for the dopamine D2 receptor. A significantly lower Ki for 4-[2-(trifluoromethyl)phenyl]piperidine would suggest a potent interaction with this target.
-
Functional Activity: The cAMP assay will elucidate the functional nature of the interaction. If 4-[2-(trifluoromethyl)phenyl]piperidine demonstrates agonist activity, its EC50 and Emax will be compared to that of aripiprazole to determine its relative potency and efficacy. If it acts as an antagonist, its IC50 will be compared. This will clarify whether it behaves as a full agonist, partial agonist, or antagonist at the D2 receptor.
-
Metabolic Stability: The in vitro half-life will provide an indication of the compound's susceptibility to hepatic metabolism. A longer half-life for 4-[2-(trifluoromethyl)phenyl]piperidine compared to aripiprazole would suggest greater metabolic stability and potentially a more favorable pharmacokinetic profile in vivo.
By systematically evaluating these key parameters, this comparative guide will provide a solid foundation for understanding the pharmacological potential of 4-[2-(trifluoromethyl)phenyl]piperidine and will inform decisions regarding its progression into further preclinical and clinical development.
References
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Dopamine Receptor D2. UniProt. [Link]
-
Aripiprazole. DrugBank. [Link]
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Cheng-Prusoff equation. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Radioligand Binding Assays. DiscoverX. [Link]
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cAMP Assays. Cisbio. [Link]
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Metabolic Stability in Liver Microsomes. BioIVT. [Link]
-
Structure-activity relationship of 4-arylpiperidines. Journal of Medicinal Chemistry. [Link]
-
In Vitro ADME Assays. Cyprotex. [Link]
A Head-to-Head Comparison of Synthesis Methods for 4-[2-(Trifluoromethyl)phenyl]piperidine
Introduction
The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide range of diseases.[1][2] Among these, 4-[2-(trifluoromethyl)phenyl]piperidine stands out as a critical building block and pharmacophore, particularly in the development of central nervous system (CNS) agents and other therapeutics. The electron-withdrawing trifluoromethyl group significantly modulates the physicochemical properties of the molecule, influencing its metabolic stability, lipophilicity, and binding affinity to biological targets.
Given its importance, the efficient and scalable synthesis of this key intermediate is a matter of considerable interest to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of the most prominent synthetic strategies, offering an in-depth analysis of their underlying mechanisms, experimental protocols, and performance metrics. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic route based on their specific project goals, whether they be yield maximization, cost-effectiveness, scalability, or green chemistry principles.
We will dissect three major synthetic paradigms:
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
-
Organometallic Addition: The Grignard Reaction
-
Heteroaromatic Reduction: Catalytic Hydrogenation of Pyridine Precursors
Each method will be evaluated on its merits and drawbacks, supported by experimental data and authoritative references.
Methodology 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon bonds.[3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine, this approach can be realized by coupling a piperidine-derived organoboron reagent with a suitable 2-(trifluoromethyl)phenyl halide or, more commonly, by coupling 2-(trifluoromethyl)phenylboronic acid with a piperidine-derived electrophile. A common pathway involves creating an unsaturated tetrahydropyridine intermediate from a protected 4-piperidone, which then undergoes the coupling reaction, followed by reduction.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Expertise & Experience: The choice of a palladium(0) precatalyst, such as Pd(PPh₃)₄, and a suitable phosphine ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity. The electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the aryl halide, sometimes necessitating the use of more electron-rich, bulky phosphine ligands like SPhos to facilitate the oxidative addition step.[3] A base (e.g., K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Experimental Protocol: Two-Step Synthesis via a Tetrahydropyridine Intermediate
Step 1: Synthesis of N-Boc-4-(1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester This protocol is adapted from established methodologies for creating vinyl boronates from cyclic ketones.[4]
-
To a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the lithium enolate.
-
Add a solution of a suitable triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv), and allow the reaction to warm to room temperature overnight.
-
Work up the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. The crude vinyl triflate is purified by column chromatography.
-
To a solution of the purified vinyl triflate (1.0 equiv) and bis(pinacolato)diboron (1.2 equiv) in 1,4-dioxane, add potassium acetate (3.0 equiv) and Pd(dppf)Cl₂ (0.03 equiv).
-
Heat the mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
After cooling, the mixture is filtered, concentrated, and purified to yield the desired boronic ester.
Step 2: Suzuki-Miyaura Coupling and Reduction
-
Combine the N-Boc-4-vinylboronic ester (1.0 equiv), 1-bromo-2-(trifluoromethyl)benzene (1.1 equiv), and a palladium catalyst such as [PdCl(allyl)]₂ with a ligand like SPhos (1-2 mol%) in a suitable solvent (e.g., toluene or 1,4-dioxane).[3]
-
Add an aqueous solution of a base, such as Cs₂CO₃ (2.0 equiv).
-
Heat the biphasic mixture to 90-110 °C for 6-12 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify the crude N-Boc-4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine by column chromatography.
-
Dissolve the purified intermediate in methanol or ethanol and add a hydrogenation catalyst, such as 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature until the reaction is complete.
-
Filter the catalyst through Celite, concentrate the filtrate, and remove the Boc protecting group under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to afford the final product.
Methodology 2: Organometallic Addition via Grignard Reaction
A classic and direct approach to forming the C4-aryl bond is through the nucleophilic addition of an organometallic reagent to a 4-piperidone derivative. The Grignard reaction is a powerful tool for this transformation, offering a straightforward route to a tertiary alcohol intermediate, which can then be deoxygenated.
Mechanistic Rationale
This method hinges on the generation of a highly nucleophilic organomagnesium halide (Grignard reagent) from 1-bromo-2-(trifluoromethyl)benzene. This reagent then attacks the electrophilic carbonyl carbon of a protected 4-piperidone (e.g., N-Boc-4-piperidone).
-
Expertise & Experience: The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous conditions, as the reagent is extremely sensitive to moisture.[6] The magnesium turnings often require activation (e.g., with iodine or 1,2-dibromoethane) to remove the passivating oxide layer.[6] The subsequent deoxygenation of the tertiary alcohol is a critical step. A common method is reductive dehydroxylation, which can be achieved via a two-step process: conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate) followed by radical-mediated reduction with tributyltin hydride (Barton-McCombie deoxygenation), or more modern, less toxic alternatives. A more direct route is direct hydrogenolysis.
Experimental Protocol: Grignard Addition and Deoxygenation
Step 1: Grignard Reaction
-
Activate magnesium turnings (1.2 equiv) in a flame-dried flask under a nitrogen atmosphere.
-
Add anhydrous diethyl ether or THF, followed by a small crystal of iodine.
-
Slowly add a solution of 1-bromo-2-(trifluoromethyl)benzene (1.1 equiv) in the anhydrous solvent to initiate the formation of the Grignard reagent. The reaction may require gentle heating to begin.
-
Once the magnesium has been consumed, cool the resulting Grignard solution to 0 °C.
-
Add a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude N-Boc-4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine, which can be purified by chromatography.[6]
Step 2: Reductive Deoxygenation
-
Dissolve the purified tertiary alcohol (1.0 equiv) in a suitable solvent like acetic acid.
-
Add a hydrogenation catalyst, such as 10% Pd/C.
-
Pressurize the reaction vessel with hydrogen gas (50-70 bar) and stir at room temperature or with gentle heating.[7]
-
Monitor the reaction until the starting material is consumed.
-
Filter the catalyst, neutralize the acid, and extract the product.
-
Purify the N-Boc protected product by chromatography.
-
Remove the Boc group as described in the previous method to obtain the final compound.
Methodology 3: Catalytic Hydrogenation of a Pyridine Precursor
This strategy represents the most atom-economical approach, constructing the 4-arylpyridine core first and then reducing the aromatic pyridine ring to the desired piperidine.
Mechanistic Rationale
The initial step involves a cross-coupling reaction (e.g., Suzuki) to synthesize 4-[2-(trifluoromethyl)phenyl]pyridine. The key and often challenging step is the subsequent hydrogenation of the pyridine ring without affecting the phenyl ring.
-
Expertise & Experience: The hydrogenation of pyridines requires more forcing conditions than the reduction of a simple olefin due to the aromaticity of the pyridine ring.[8] Platinum-based catalysts, such as platinum oxide (PtO₂, Adams' catalyst), are often more effective than palladium for this transformation.[7] The reaction is typically run under acidic conditions (e.g., in acetic acid or with HCl) to protonate the pyridine nitrogen, which activates the ring towards reduction and prevents catalyst poisoning.[7] High hydrogen pressures are often necessary to achieve reasonable reaction rates and complete conversion.[7][9]
Experimental Protocol
Step 1: Synthesis of 4-[2-(Trifluoromethyl)phenyl]pyridine
-
This intermediate can be synthesized via a standard Suzuki coupling between 4-bromopyridine (or its hydrochloride salt) and 2-(trifluoromethyl)phenylboronic acid using a palladium catalyst and base, similar to the protocol described in Methodology 1.
Step 2: Catalytic Hydrogenation
-
In a high-pressure hydrogenation vessel, dissolve 4-[2-(trifluoromethyl)phenyl]pyridine (1.0 equiv) in glacial acetic acid.[7]
-
Add the PtO₂ catalyst (typically 5-10 mol% by weight).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50-70 bar (approx. 725-1015 psi).[7]
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water, basify with aqueous NaOH to pH > 10, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography or distillation to yield the final product.
Head-to-Head Comparative Analysis
To facilitate a direct comparison, the key performance indicators for each method are summarized below. These values represent typical outcomes and can vary based on specific reaction conditions and scale.
| Metric | Method 1: Suzuki-Miyaura Coupling | Method 2: Grignard Reaction | Method 3: Catalytic Hydrogenation |
| Overall Yield | Moderate to Good (50-70% over 3 steps) | Moderate (40-60% over 3 steps) | Good to Excellent (70-85% over 2 steps) |
| Scalability | Good; catalyst costs can be a factor. | Excellent; reagents are inexpensive. | Good; requires specialized high-pressure equipment. |
| Reagent Cost | High (Palladium catalysts, ligands, boronic esters). | Low (Magnesium, aryl halide). | Moderate (Platinum catalyst, arylboronic acid). |
| Safety/Handling | Moderate (Flammable solvents, pyrophoric Pd/C). | High Hazard (Moisture-sensitive Grignard, H₂ gas). | High Hazard (High-pressure H₂, flammable catalyst). |
| Atom Economy | Poor (Involves protecting groups, boron waste). | Poor (Involves protecting groups, Mg salts waste). | Excellent (Reduction adds only hydrogen atoms). |
| Key Challenge | Multi-step synthesis of vinyl boronate. | Anhydrous conditions; efficient deoxygenation. | Forcing conditions; potential for side reactions. |
Visualization of Synthetic Workflows
The following diagrams illustrate the general workflows for each synthetic approach.
Caption: Comparative workflows of the three main synthetic routes.
Caption: Decision matrix for selecting the optimal synthesis method.
Conclusion and Recommendations
The synthesis of 4-[2-(trifluoromethyl)phenyl]piperidine can be successfully achieved through several distinct methodologies, each with a unique profile of advantages and disadvantages.
-
Method 1 (Suzuki-Miyaura Coupling) is a reliable and versatile route, benefiting from the vast literature on palladium catalysis. However, its multi-step nature and reliance on expensive catalysts and reagents make it less ideal for large-scale, cost-driven campaigns. It remains an excellent choice for medicinal chemistry programs where substrate scope and adaptability are paramount.
-
Method 2 (Grignard Reaction) offers a classic, cost-effective, and highly scalable approach. The starting materials are generally inexpensive. The primary challenges lie in the stringent requirement for anhydrous conditions and the potentially difficult deoxygenation step. This method is well-suited for large-scale industrial production where processes can be rigorously controlled.
-
Method 3 (Catalytic Hydrogenation) is the most elegant and atom-economical route. It boasts the shortest synthetic sequence and potentially the highest overall yields. The main barrier to implementation is the requirement for specialized high-pressure hydrogenation equipment, which may not be available in all research laboratories. For organizations with the necessary infrastructure, this method is likely the most efficient and greenest option for manufacturing.
Ultimately, the choice of synthesis method is not universal but is dictated by the specific constraints and priorities of the project. For rapid analog synthesis on a small scale, the Suzuki approach offers flexibility. For bulk manufacturing under a tight budget, the Grignard reaction is a strong contender. For efficient, green, and high-yield production at scale, the catalytic hydrogenation of the pyridine precursor is the superior strategy, provided the capital investment in equipment has been made.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
-
Request PDF. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]
- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
-
Request PDF. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]
-
ACS Publications. (2024). Organic Letters Ahead of Print. ACS Publications. [Link]
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MDPI. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Request PDF. (n.d.). Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. ResearchGate. [Link]
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Diva-Portal.org. (2018). Suzuki reactions in novel liquids. Diva-Portal. [Link]
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PubMed Central (PMC). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
- Google Patents. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. CN105461617A.
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PMC - NIH. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. National Center for Biotechnology Information. [Link]
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ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]
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A Senior Application Scientist's Guide to Establishing Biological Equivalence of 4-[2-(Trifluoromethyl)phenyl]piperidine Salts
Introduction: The Critical Role of Salt Selection in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). The compound 4-[2-(trifluoromethyl)phenyl]piperidine is a key intermediate and structural motif in various pharmacologically active agents.[1][2][3] Its basic piperidine nitrogen provides a handle for salt formation, a strategy commonly employed to overcome issues like poor aqueous solubility and stability.[4]
However, the choice of a counter-ion is not trivial. Different salt forms of the same API can exhibit distinct crystalline structures (polymorphism), leading to significant variations in solubility, dissolution rate, hygroscopicity, and stability. These differences can profoundly impact the drug's bioavailability and, consequently, its therapeutic efficacy and safety profile.[5][6] Therefore, establishing biological equivalence among different salt forms is a cornerstone of early-phase drug development.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare different salt forms of 4-[2-(trifluoromethyl)phenyl]piperidine. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow for selecting an optimal salt form poised for clinical success.
Part 1: Foundational Physicochemical Characterization
Before proceeding to expensive in vivo studies, a thorough in vitro characterization of each salt form is essential. This initial screening provides critical data to forecast potential bioavailability issues and rank-order candidates. The primary goal is to understand how readily the API can dissolve from its solid form and be available for absorption.
The Causality Behind Key Physicochemical Parameters:
-
Aqueous Solubility: This is the most fundamental property. Insufficient solubility in the gastrointestinal (GI) fluid is a primary reason for low oral bioavailability. We assess solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) to mimic conditions from the stomach to the intestine.
-
Dissolution Rate: This measures how fast the solid salt dissolves. A drug can be soluble but dissolve too slowly to be fully absorbed during its transit through the GI tract. This is a more dynamic and often more predictive measure than equilibrium solubility.
-
Solid-State Stability & Hygroscopicity: The chosen salt must be chemically and physically stable under storage conditions. Hygroscopicity (the tendency to absorb moisture) can trigger changes in crystal form or lead to chemical degradation, impacting shelf-life and performance.
-
Crystal Form (Polymorphism): Different crystal lattices (polymorphs) or the presence of solvates can drastically alter all of the above properties.[5] Powder X-ray Diffraction (PXRD) is the gold standard for identifying the solid form of each salt.
Illustrative Comparison of Hypothetical Salts
To demonstrate, the following table summarizes the type of data that would be collected for various potential salts of 4-[2-(trifluoromethyl)phenyl]piperidine.
| Salt Form | Molecular Weight ( g/mol ) | Aqueous Solubility (pH 6.8, mg/mL) | Dissolution Rate (mg/cm²/min) | Hygroscopicity (Weight Gain @ 80% RH) | Melting Point (°C) |
| Free Base | 229.24[1] | < 0.01 | 0.05 | Non-hygroscopic (<0.1%) | 75-78 |
| Hydrochloride | 265.70[2][7] | 5.5 | 2.1 | Slightly hygroscopic (1.5%) | 210-215 |
| Mesylate | 325.34 | 12.8 | 4.5 | Moderately hygroscopic (4.2%) | 185-190 |
| Citrate | 421.38 | > 50 | 9.8 | Very hygroscopic (11.5%) | 150-155 (decomposes) |
| Tartrate | 379.33 | 25.1 | 7.2 | Non-hygroscopic (<0.2%) | 195-200 |
Note: The data above are illustrative examples to guide the comparison process and are not based on published experimental results for all listed salts.
From this initial screen, the Citrate salt, despite its high solubility, might be deprioritized due to significant hygroscopicity, which poses stability and manufacturing challenges. The Mesylate and Tartrate forms appear to be promising candidates alongside the common Hydrochloride salt.
Part 2: Experimental Protocols for Equivalence Assessment
With promising candidates identified, the next phase involves rigorous in vitro and in vivo testing to establish biological equivalence. The protocols described below are designed to be self-validating by including necessary controls and quality checks.
Workflow for Salt Selection and Bioequivalence Testing
The following diagram illustrates the logical progression from salt synthesis to the final decision on biological equivalence.
Caption: Workflow for salt screening and bioequivalence assessment.
Protocol 1: In Vitro Dissolution Profile
This experiment assesses the rate and extent of drug release in simulated GI fluids, providing a crucial link to in vivo performance.
Methodology (Based on USP General Chapter <711>):
-
Apparatus: USP Apparatus 2 (Paddle). Set rotation speed to 75 RPM and temperature to 37 ± 0.5 °C.
-
Dissolution Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
pH 4.5 acetate buffer.
-
pH 6.8 phosphate buffer (FaSSIF - Fasted State Simulated Intestinal Fluid) to simulate intestinal conditions.
-
-
Procedure:
-
Place a quantity of the salt equivalent to the desired dose of the free base into each vessel (n=6 per salt form).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of 4-[2-(trifluoromethyl)phenyl]piperidine using a validated HPLC-UV method.
-
-
Data Analysis: Plot the percentage of drug dissolved against time for each salt form. Compare the dissolution profiles using a similarity factor (f2). An f2 value between 50 and 100 suggests the profiles are similar.
Trustworthiness: This protocol is validated by using a standardized USP apparatus and multiple replicates. The use of different pH media provides a more comprehensive picture of performance throughout the GI tract.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This is the definitive experiment to determine if different salt forms result in the same rate and extent of drug absorption in a living system.
Methodology (Adhering to FDA Bioequivalence Guidance Principles): [8][9][10]
-
Study Design: A randomized, single-dose, crossover study design is optimal as it minimizes biological variability.
-
Animal Model: Sprague-Dawley rats (n=8-12 per group) are a common preclinical model. Animals are fasted overnight before dosing.
-
Dosing: Administer each salt form orally (e.g., via gavage) at a dose equivalent to a fixed amount of the free base. Include a fourth group receiving an intravenous (IV) dose of the most soluble salt to determine absolute bioavailability.
-
Sample Collection: Collect blood samples (approx. 0.2 mL) via a cannulated vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Bioanalysis:
-
Process blood samples to isolate plasma.
-
Quantify the concentration of 4-[2-(trifluoromethyl)phenyl]piperidine in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This method must be proven to be sensitive, specific, accurate, and precise.
-
-
Pharmacokinetic Analysis:
-
Calculate the key PK parameters for each animal:
-
AUC (Area Under the Curve): Measures the total extent of drug exposure.
-
Cmax (Maximum Concentration): Measures the peak drug concentration.
-
Tmax (Time to Cmax): Measures the rate of drug absorption.
-
-
Use non-compartmental analysis software to calculate these parameters.
-
Trustworthiness: The crossover design ensures each animal serves as its own control, increasing statistical power. The validation of the bioanalytical method is a regulatory requirement and ensures the reliability of the concentration data.
Part 3: Data Interpretation and Salt Selection
The ultimate goal is to determine if the 90% confidence intervals for the ratio of the geometric means (test salt vs. reference salt) of AUC and Cmax fall within the regulatory acceptance range of 80-125%.[10]
The Path from Salt Properties to Bioavailability
The following diagram illustrates how the fundamental physicochemical properties of a salt form directly influence its pharmacokinetic profile.
Caption: Relationship between salt properties and bioavailability.
If the Tartrate and Hydrochloride salts of 4-[2-(trifluoromethyl)phenyl]piperidine show PK parameters that are statistically indistinguishable (i.e., meet the 80-125% criteria), they are considered biologically equivalent. The final selection would then be based on secondary considerations:
-
Manufacturability: Does one form have better flow properties or is it easier to crystallize consistently?
-
Stability and Cost: Is one form more stable under heat and humidity? Is the counter-ion significantly cheaper or easier to source?
Conclusion
The selection of an appropriate salt form is a multi-faceted optimization problem that balances bioavailability, stability, and manufacturability. For 4-[2-(trifluoromethyl)phenyl]piperidine, a systematic evaluation beginning with fundamental physicochemical screening is paramount to identify lead candidates for in vivo testing. By employing rigorous, self-validating protocols for dissolution and pharmacokinetics, researchers can confidently establish biological equivalence between different salt forms. This data-driven approach not only de-risks the development program but also ensures that the chosen API form has the highest probability of becoming a safe, effective, and stable drug product.
References
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- Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]
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Garcés-Ramírez, L., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 27(19), 6591. [Link]
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Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2136-2144. [Link]
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Kottke, M. K., et al. (2012). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 55(13), 6129-41. [Link]
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PubChem. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. Retrieved January 22, 2026, from [Link]
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ResearchGate. (2021). Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide various crystalline modifications in vivo. [Link]
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ResearchGate. (2021). Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole. [Link]
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PubMed Central. (2019). Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines. [Link]
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Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-47. [Link]
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A Technical Guide for Researchers: Evaluating the Therapeutic Landscape for 4-[2-(trifluoromethyl)phenyl]piperidine Derivatives
This guide offers a comparative analysis of the therapeutic potential of the 4-[2-(trifluoromethyl)phenyl]piperidine scaffold against established drugs in key therapeutic areas. While direct and extensive biological data for the specific molecule 4-[2-(trifluoromethyl)phenyl]piperidine remains limited in publicly accessible literature, the phenylpiperidine core is a well-established pharmacophore. Its derivatives have given rise to numerous clinically significant drugs. This document, therefore, explores the potential applications of this scaffold by examining structurally related compounds and comparing their hypothetical attributes to existing therapeutic agents.
Introduction: The Phenylpiperidine Scaffold in Drug Discovery
The phenylpiperidine motif is a cornerstone in medicinal chemistry, renowned for its conformational flexibility and ability to interact with a diverse range of biological targets. The introduction of a trifluoromethyl group on the phenyl ring, as seen in 4-[2-(trifluoromethyl)phenyl]piperidine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity and metabolic stability of the trifluoromethyl group often lead to enhanced binding affinity, improved metabolic stability, and increased blood-brain barrier penetration.
This guide will focus on two primary therapeutic areas where phenylpiperidine derivatives have demonstrated significant utility:
-
Neuropsychiatric Disorders: Targeting serotonin (5-HT) and dopamine (D) receptors.
-
Pain Management: Targeting opioid receptors.
We will explore the mechanistic rationale for considering 4-[2-(trifluoromethyl)phenyl]piperidine in these contexts and draw comparisons with established drugs, supported by available data on analogous compounds.
Potential Therapeutic Application in Neuropsychiatric Disorders
Many centrally acting drugs feature the phenylpiperidine scaffold. Their mechanism often involves modulation of key neurotransmitter receptors, particularly serotonin and dopamine receptors.
Mechanistic Considerations: Serotonin and Dopamine Receptor Modulation
Derivatives of phenylpiperidine are known to exhibit affinity for various serotonin (e.g., 5-HT2A) and dopamine (e.g., D2) receptors. Atypical antipsychotics, for instance, often possess a mixed pharmacological profile, acting as antagonists or inverse agonists at these receptors.
A study on a related compound, 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161), demonstrated high affinity for human cloned dopamine D4 and 5-HT2A receptors, with Ki values of 1.00 nM and 2.52 nM, respectively.[1] This compound showed a much lower affinity for the dopamine D2 receptor (Ki; 95.80 nM), a characteristic often associated with atypical antipsychotics that may lead to a reduced risk of extrapyramidal side effects.[1] Another compound, ACP-103, a potent 5-HT2A receptor inverse agonist with a piperidine moiety, has also been investigated for its antipsychotic potential.[2]
The trifluoromethyl group at the ortho position of the phenyl ring in 4-[2-(trifluoromethyl)phenyl]piperidine could influence receptor binding selectivity and functional activity, potentially offering a unique pharmacological profile compared to existing drugs.
Comparative Analysis: Existing Antipsychotics
To contextualize the potential of a 4-[2-(trifluoromethyl)phenyl]piperidine-based therapeutic, we can compare its hypothetical profile to established atypical antipsychotics like Risperidone and Haloperidol.
| Feature | Risperidone | Haloperidol | Hypothetical 4-[2-(trifluoromethyl)phenyl]piperidine Derivative |
| Primary Mechanism | Potent 5-HT2A and D2 receptor antagonist | Potent D2 receptor antagonist | Potential for high 5-HT2A and D4 affinity with lower D2 affinity |
| Therapeutic Use | Schizophrenia, Bipolar Disorder | Schizophrenia, Tourette's Syndrome | Potentially Schizophrenia, with an improved side-effect profile |
| Key Side Effects | Extrapyramidal symptoms, weight gain, hyperprolactinemia | High risk of extrapyramidal symptoms | Potentially lower risk of extrapyramidal symptoms due to lower D2 affinity |
Experimental Workflow: Receptor Binding Assay
To ascertain the receptor binding profile of a novel compound like a 4-[2-(trifluoromethyl)phenyl]piperidine derivative, a competitive radioligand binding assay is a standard and essential experiment.
Caption: Workflow for a competitive radioligand binding assay.
Potential Therapeutic Application in Pain Management
The 4-phenylpiperidine scaffold is a classic framework for opioid receptor agonists, with fentanyl and its analogues being prominent examples.
Mechanistic Considerations: Opioid Receptor Agonism
The structural similarity of the 4-phenylpiperidine core to the endogenous opioid peptides allows for effective binding to and activation of opioid receptors, primarily the mu-opioid receptor (MOR), leading to analgesia. Research into 4-phenyl piperidine compounds has shown that specific substitutions can yield potent MOR agonists.[3]
The trifluoromethyl group in 4-[2-(trifluoromethyl)phenyl]piperidine could influence the compound's interaction with the MOR binding pocket, potentially altering its potency, efficacy, and downstream signaling pathways. This could theoretically lead to a compound with a more favorable therapeutic window, possibly with reduced liability for respiratory depression or tolerance development compared to existing opioids.
Comparative Analysis: Existing Opioids
A comparison with established opioids like Morphine and Fentanyl can highlight the potential advantages and disadvantages of a novel 4-[2-(trifluoromethyl)phenyl]piperidine-based analgesic.
| Feature | Morphine | Fentanyl | Hypothetical 4-[2-(trifluoromethyl)phenyl]piperidine Derivative |
| Primary Mechanism | MOR agonist | Potent MOR agonist | Potential MOR agonist with modulated potency and/or biased signaling |
| Potency | Standard | 50-100 times more potent than morphine | Potentially high, influenced by the trifluoromethyl group |
| Key Side Effects | Respiratory depression, constipation, addiction | High risk of respiratory depression, addiction | Potential for a different side-effect profile due to altered receptor interaction |
Experimental Protocol: Guinea Pig Ileum (GPI) Assay for Opioid Activity
The GPI assay is a classic ex vivo functional assay used to determine the agonist or antagonist activity of compounds at the mu-opioid receptor.
Objective: To determine the inhibitory effect of a test compound on the electrically induced contractions of the guinea pig ileum, which is indicative of MOR agonism.
Materials:
-
Male guinea pigs (250-350 g)
-
Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Test compound (4-[2-(trifluoromethyl)phenyl]piperidine derivative)
-
Reference agonist (e.g., Morphine)
-
Organ bath system with isometric force transducers
-
Stimulator
Procedure:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 30 minutes.
-
Induce twitch contractions using electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse width, supramaximal voltage).
-
Once stable twitch responses are obtained, add the test compound in a cumulative concentration-response manner.
-
Record the inhibition of the twitch response at each concentration.
-
Calculate the IC50 value (the concentration of the compound that produces 50% inhibition of the twitch response).
Synthesis and Future Directions
The synthesis of 4-phenylpiperidine derivatives is well-documented in the chemical literature, often involving multi-step reaction sequences.[4][5][6] The development of a specific synthetic route for 4-[2-(trifluoromethyl)phenyl]piperidine would be a critical first step in its evaluation.
Future research should focus on:
-
In vitro pharmacological profiling: Comprehensive screening against a panel of CNS and other relevant receptors to determine its selectivity and off-target effects.
-
In vivo behavioral studies: Evaluation in animal models of psychosis or pain to establish its efficacy and therapeutic potential.
-
Pharmacokinetic studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.
Conclusion
While direct experimental data on 4-[2-(trifluoromethyl)phenyl]piperidine is not yet widely available, the well-established pharmacology of the phenylpiperidine scaffold provides a strong rationale for its investigation as a potential therapeutic agent. By leveraging our understanding of structure-activity relationships within this chemical class, researchers can design and execute targeted experiments to unlock the therapeutic potential of this and related molecules. The strategic placement of the trifluoromethyl group offers an intriguing avenue for modulating pharmacological properties, potentially leading to the development of novel drugs with improved efficacy and safety profiles for neuropsychiatric disorders and pain management.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[2-(Trifluoromethyl)phenyl]piperidine
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of 4-[2-(Trifluoromethyl)phenyl]piperidine. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory chemical handling.
Hazard Assessment and Chemical Profile
Inferred Hazardous Properties:
| Property | Inferred Hazard | Rationale and Supporting Evidence |
| Flammability | Likely flammable liquid and vapor. | Piperidine is classified as a highly flammable liquid and vapor. |
| Acute Toxicity | Harmful if swallowed, toxic in contact with skin or if inhaled. | Piperidine and its derivatives are known to be toxic. |
| Corrosivity | Causes severe skin burns and eye damage. | The piperidine functional group imparts corrosive properties. |
| Environmental Hazard | Harmful to aquatic life. | Stated in the SDS for piperidine. |
Given these inferred properties, 4-[2-(Trifluoromethyl)phenyl]piperidine must be handled as a hazardous substance, with strict adherence to safety protocols throughout its lifecycle in the laboratory, from receipt to disposal.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling 4-[2-(Trifluoromethyl)phenyl]piperidine in any capacity, including preparation for disposal, all personnel must be equipped with the appropriate PPE. The following are mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Use solvent-resistant gloves, such as butyl rubber or nitrile rubber. Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Segregation and Collection of Chemical Waste: A Critical Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. As a halogenated organic compound, 4-[2-(Trifluoromethyl)phenyl]piperidine must be collected in a dedicated waste stream.
Do NOT mix with:
-
Non-halogenated organic waste
-
Aqueous waste
-
Oxidizing agents
-
Strong acids or bases
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-[2-(Trifluoromethyl)phenyl]piperidine"
-
The primary hazards (e.g., Flammable, Toxic, Corrosive)
-
The date of accumulation
Containers should be kept tightly closed when not in use and stored in a designated, well-ventilated satellite accumulation area away from incompatible materials.
Step-by-Step Disposal Protocol
The following protocol details the steps for the proper disposal of 4-[2-(Trifluoromethyl)phenyl]piperidine waste.
Step 1: Waste Identification and Characterization
-
Confirm that the waste stream solely contains 4-[2-(Trifluoromethyl)phenyl]piperidine and compatible solvents used in the process.
-
Consult your institution's Chemical Hygiene Plan for specific guidance on waste characterization.
Step 2: Containerization
-
Select a suitable, clean, and chemically compatible container for the waste. High-density polyethylene (HDPE) or glass containers are generally appropriate.
-
Ensure the container has a secure, leak-proof cap.
Step 3: Labeling
-
Affix a completed hazardous waste label to the container before adding any waste.
Step 4: Accumulation
-
Transfer the waste into the labeled container within a chemical fume hood.
-
Keep the container closed at all times except when adding waste.
-
Store the container in a designated satellite accumulation area.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a full and accurate description of the waste.
Step 6: Documentation
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
The Science Behind the Disposal Method: Incineration
The recommended disposal method for halogenated organic compounds like 4-[2-(Trifluoromethyl)phenyl]piperidine is high-temperature incineration at a licensed hazardous waste facility. This method is chosen for its ability to achieve a high destruction and removal efficiency (DRE) for organic compounds.
However, the presence of fluorine in the molecule presents a specific challenge. The thermal decomposition of fluorinated organic compounds can generate hazardous byproducts, including:
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas.
-
Other Fluorinated Compounds: The high temperatures of incineration can lead to the formation of various other fluorinated organic byproducts.
For this reason, it is imperative that the incineration facility is equipped with appropriate air pollution control devices, such as scrubbers, to neutralize acidic gases like HF and capture any particulate matter. This ensures that the disposal process is conducted in an environmentally responsible manner.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Isolate: If it is safe to do so, prevent the spill from spreading by using appropriate absorbent materials (e.g., sand, diatomaceous earth). Do not use combustible absorbents.
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup: Only trained personnel with the proper PPE should clean up the spill. The collected waste and contaminated materials must be disposed of as hazardous waste.
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Regulatory Compliance: A Non-Negotiable Responsibility
The disposal of 4-[2-(Trifluoromethyl)phenyl]piperidine is governed by a framework of federal and local regulations. Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave." Halogenated organic compounds are specifically listed and regulated.
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous chemicals, including the development of a Chemical Hygiene Plan and employee training.
It is the responsibility of the researcher and their institution to be aware of and comply with all applicable regulations.
Disposal Workflow Diagram
Caption: A flowchart illustrating the key stages for the proper disposal of 4-[2-(Trifluoromethyl)phenyl]piperidine.
References
-
(Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). EPA. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Protolytic defluorination of trifluoromethyl-substituted arenes. (2011). National Center for Biotechnology Information. Retrieved from [Link]
-
Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Emissions from incineration of fluoropolymer materials. (2009). NILU. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
-
On the Incinerability of Highly Fluorinated Organic Compounds. (2007). Taylor & Francis Online. Retrieved from [Link]
-
Trifluorotoluene. (n.d.). Wikipedia. Retrieved from [Link]
-
Per- and polyfluorinated substances in waste incinerator flue gases. (2014). RIVM. Retrieved from [https://www.rivm.nl/bibliotheek/rapporten/2021-0143.pdf]([Link]
A Researcher's Comprehensive Guide to the Safe Handling of 4-[2-(Trifluoromethyl)phenyl]piperidine
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, 4-[2-(Trifluoromethyl)phenyl]piperidine stands as a compound of significant interest. However, its unique chemical structure, combining a piperidine ring with a trifluoromethylphenyl group, necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended procedures. Our goal is to empower researchers, scientists, and drug development professionals to work safely and effectively, building a foundation of trust through scientific integrity and practical expertise.
Hazard Identification and Risk Assessment: Understanding the Molecule
Before any handling of 4-[2-(Trifluoromethyl)phenyl]piperidine, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the free base may not always be readily available, data for its hydrochloride salt, 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride, provides critical insights. The compound is classified as follows:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin, while the piperidine moiety, a cyclic secondary amine, is a well-known structural alert for potential skin and eye irritation, and in some cases, corrosivity.[2][3][4] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may possess hazards associated with both its constituent parts.
A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound. This involves evaluating the quantities being used, the potential for aerosolization, and the specific manipulations being performed.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table summarizes the recommended PPE for handling 4-[2-(Trifluoromethyl)phenyl]piperidine, with explanations rooted in the compound's known and potential hazards.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] | The compound is a known serious eye irritant.[1] Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine powders. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or when there is a significant risk of splashing. |
| Skin Protection | Nitrile or butyl rubber gloves. A disposable lab coat is mandatory. For larger quantities, a chemically resistant apron or suit is recommended. | The compound causes skin irritation.[1] Nitrile gloves offer good resistance to a wide range of chemicals. For prolonged contact or when handling solutions, heavier-duty gloves like butyl rubber should be considered. Always check the manufacturer's glove compatibility data. A lab coat protects personal clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid form or creating solutions.[2][5] | The compound may cause respiratory irritation.[1] Handling the powdered form can generate dust that can be inhaled. A respirator will prevent inhalation of airborne particles. The specific type of respirator should be determined by a formal risk assessment. |
It is imperative to inspect all PPE for damage before each use and to follow proper donning and doffing procedures to avoid cross-contamination.
Operational Plan: From Receipt to Experimentation
A systematic approach to handling 4-[2-(Trifluoromethyl)phenyl]piperidine minimizes the risk of exposure and ensures a safe laboratory environment.
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.[6] This should be done in a well-ventilated area, preferably within a chemical fume hood.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information in accordance with OSHA's Hazard Communication Standard.[7][8]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5] The storage location should be clearly marked with the appropriate hazard signs.
All manipulations of 4-[2-(Trifluoromethyl)phenyl]piperidine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] The following step-by-step procedure provides a framework for safe handling:
-
Preparation: Before starting, ensure that all necessary PPE is correctly worn. Prepare the work area by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so in the fume hood. Use a balance with a draft shield to prevent air currents from dispersing the powder.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reactions: Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.[10] Use a stirrer to ensure even mixing and to prevent bumping.
-
Post-Experiment: After the experiment is complete, decontaminate all surfaces and equipment.
The following diagram illustrates the recommended workflow for handling this compound:
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5][11] For large spills, contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Stewardship
Proper disposal of 4-[2-(Trifluoromethyl)phenyl]piperidine and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: The compound and any solutions containing it should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12][13] Do not discharge to sewer systems.[12]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, should be placed in a sealed, labeled hazardous waste container.
-
Empty Containers: "Empty" containers may still retain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.
The disposal process can be visualized as follows:
Conclusion: A Culture of Safety
The safe handling of 4-[2-(Trifluoromethyl)phenyl]piperidine is not merely about following a set of rules, but about fostering a deep-seated culture of safety. This requires a commitment to understanding the potential hazards of the materials we work with, diligently using the appropriate protective measures, and being prepared for any unforeseen incidents. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you can confidently advance your research while ensuring the well-being of yourself, your colleagues, and the environment.
References
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Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Chemical safety report. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
lookchem. (n.d.). N-acetyl-N-[3-(trifluoromethyl)phenyl]valylglycine Safety Data Sheets(SDS). Retrieved from [Link]
-
European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
Environmental Working Group. (n.d.). EWG Skin Deep® | What is ACETYL TRIFLUOROMETHYLPHENYL VALYLGLYCINE. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Navigating Good Laboratory Practices in the Pharmaceutical Industry. Retrieved from [Link]
-
Aspirus. (2025, June 10). Hazardous Drug Handling. Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Homepage. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link]
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Microbioz India. (2023, March 3). Lab Safety Rules in Pharmaceuticals : All you need to know. Retrieved from [Link]
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European Chemicals Agency. (n.d.). REACH guidance documents. Retrieved from [Link]
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Oregon Occupational Safety and Health Administration. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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Wikipedia. (n.d.). Phenol. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
